molecular formula C20H30O5 B12420448 Isoandrographolide

Isoandrographolide

カタログ番号: B12420448
分子量: 350.4 g/mol
InChIキー: QTYVPMSAPQBXMM-BXTHMLGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoandrographolide is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H30O5

分子量

350.4 g/mol

IUPAC名

4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one

InChI

InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1

InChIキー

QTYVPMSAPQBXMM-BXTHMLGCSA-N

異性体SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O

正規SMILES

CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Isoandrographolide from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide, a significant diterpenoid lactone found in Andrographis paniculata, has garnered increasing interest within the scientific community for its distinct biological activities, notably its potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. Though a minor constituent compared to its well-known analogue, andrographolide, the unique therapeutic potential of this compound necessitates a comprehensive understanding of its discovery, isolation, and biological mechanisms. This technical guide provides a detailed overview of the historical context of its discovery, optimized protocols for its extraction and purification from Andrographis paniculata, and an analysis of its known interactions with cellular signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of this promising natural product.

Discovery and Characterization

Initially identified as an acid-catalyzed rearrangement product of andrographolide, this compound was later confirmed as a naturally occurring minor diterpenoid in Andrographis paniculata. Its definitive structural elucidation and stereochemistry were established through X-ray crystallographic analysis, which was a pivotal moment in distinguishing it from other related compounds within the plant matrix.[1] This discovery laid the groundwork for further investigation into its unique biological properties.

Extraction and Isolation of this compound

The isolation of this compound from Andrographis paniculata presents a challenge due to its lower abundance compared to andrographolide. The following protocols outline a general workflow for its extraction and purification.

General Extraction of Diterpenoid Lactones

A preliminary extraction is performed to obtain a crude extract enriched with diterpenoid lactones.

Experimental Protocol: Methanol Extraction

  • Plant Material Preparation: Air-dried leaves of Andrographis paniculata are ground into a coarse powder (approximately 40-80 mesh).

  • Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with methanol. For maceration, a solid-to-solvent ratio of 1:10 (w/v) is commonly used, with the mixture being agitated for 24-48 hours at room temperature.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green, viscous crude extract.

G cluster_extraction General Extraction Dried Plant Material Dried Plant Material Extraction (Methanol) Extraction (Methanol) Dried Plant Material->Extraction (Methanol) Filtration Filtration Extraction (Methanol)->Filtration Concentration Concentration Filtration->Concentration Crude Diterpenoid Extract Crude Diterpenoid Extract Concentration->Crude Diterpenoid Extract

General workflow for the extraction of diterpenoid lactones.

Purification of this compound

Purification of this compound from the crude extract is typically achieved through column chromatography and can be further refined using preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Column Chromatography

  • Stationary Phase: A silica gel column (60-120 mesh) is prepared.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Experimental Protocol: Preparative HPLC

For obtaining high-purity this compound, preparative HPLC is the method of choice.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating the diterpenoid lactones.[1]

  • Detection: UV detection at approximately 225 nm is suitable for monitoring the elution of this compound.[1]

  • Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

G cluster_purification Purification Workflow Crude Extract Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC/HPLC Analysis TLC/HPLC Analysis Fraction Collection->TLC/HPLC Analysis This compound-rich Fractions This compound-rich Fractions TLC/HPLC Analysis->this compound-rich Fractions Preparative HPLC Preparative HPLC This compound-rich Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Workflow for the purification of this compound.

Quantitative Analysis

The quantification of this compound in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

ParameterValue/ConditionReference
HPLC Column C18 Reverse-Phase[2]
Mobile Phase Acetonitrile/Water Gradient[1]
Detection UV at ~225 nm[1]

While specific yield data for this compound is not extensively reported due to its status as a minor component, HPLC quantification allows for its determination in extracts. The content of the major diterpenoid, andrographolide, in Andrographis paniculata leaves can range from approximately 0.5% to 6% of the dry weight, and this compound is present in significantly lower concentrations.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with a growing body of research focusing on its anti-inflammatory properties.

Inhibition of the NLRP3 Inflammasome

A key mechanism of action for this compound is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Experimental Protocol: In vitro NLRP3 Inflammasome Activation Assay

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are commonly used.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with varying concentrations of this compound.

  • Activation: The NLRP3 inflammasome is then activated with a secondary stimulus such as ATP or nigericin.

  • Analysis: The supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and western blotting, respectively.

G cluster_pathway NLRP3 Inflammasome Pathway Pathogen/Danger Signal Pathogen/Danger Signal NLRP3 Activation NLRP3 Activation Pathogen/Danger Signal->NLRP3 Activation ASC Recruitment ASC Recruitment NLRP3 Activation->ASC Recruitment Pro-caspase-1 Cleavage Pro-caspase-1 Cleavage ASC Recruitment->Pro-caspase-1 Cleavage Caspase-1 Caspase-1 Pro-caspase-1 Cleavage->Caspase-1 Pro-IL-1β Cleavage Pro-IL-1β Cleavage Caspase-1->Pro-IL-1β Cleavage IL-1β (Inflammation) IL-1β (Inflammation) Pro-IL-1β Cleavage->IL-1β (Inflammation) This compound This compound This compound->NLRP3 Activation Inhibits

Inhibition of the NLRP3 inflammasome signaling pathway by this compound.

Other Potential Signaling Pathways

While the primary focus of current research is on the NLRP3 inflammasome, the structural similarity of this compound to andrographolide suggests potential interactions with other inflammatory signaling pathways. Andrographolide is known to modulate pathways such as NF-κB, JAK/STAT, and MAPK.[1][4][5][6][7][8][9][10][11][12][13] However, specific studies on the direct effects of this compound on these pathways are limited, and further research is warranted to fully elucidate its complete mechanism of action.

Conclusion

This compound, a minor diterpenoid from Andrographis paniculata, presents a compelling case for further drug development due to its potent and specific inhibition of the NLRP3 inflammasome. While its isolation requires more refined techniques than for the major constituent andrographolide, the protocols outlined in this guide provide a solid foundation for obtaining this compound for research purposes. The continued investigation into the quantitative analysis of this compound in various Andrographis paniculata chemotypes and a deeper exploration of its interactions with other cellular signaling pathways will be crucial in unlocking its full therapeutic potential. This technical guide serves as a valuable resource for researchers dedicated to advancing the scientific understanding and application of this promising natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide, a naturally occurring diterpenoid lactone and a significant isomer of andrographolide, has garnered considerable attention for its diverse pharmacological activities, including potent anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action, specifically its role as an inhibitor of the NLRP3 inflammasome. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

This compound is a colorless, crystalline compound isolated from Andrographis paniculata. Its fundamental properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [2]
Appearance Colorless prismN/A
Melting Point 198-200 °CN/A
CAS Number 4176-96-9[2]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. While specific quantitative solubility data for this compound is limited, the data for its structurally similar isomer, andrographolide, provides a valuable reference point. It is generally characterized as being sparingly soluble in water and soluble in several organic solvents.

SolventSolubility (mg/mL)Temperature (°C)NotesReference(s)
Water Very low (practically insoluble)Not SpecifiedData for Andrographolide: ~0.074 mg/mL at 25°C[3][4]
Ethanol Slightly solubleNot SpecifiedData for Andrographolide: ~0.2 mg/mL[5]
Methanol SolubleNot SpecifiedAndrographolide is reported to be most soluble in methanol.[6]
DMSO SolubleNot SpecifiedData for Andrographolide: ~3 mg/mL[5]
Chloroform Very slightly solubleNot SpecifiedAndrographolide is noted to be more stable in chloroform.[3]

Note: The quantitative values provided are for andrographolide and should be considered as estimations for this compound due to structural similarity. Experimental determination is recommended for precise values.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of a molecule provides information about its electronic transitions. For andrographolide, the maximum absorbance is typically observed around 225-228 nm in methanol or ethanol.[5][7] It is anticipated that this compound exhibits a similar λmax due to the presence of the same α,β-unsaturated γ-lactone chromophore.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The solvent used for NMR analysis can cause slight variations in chemical shifts.

Table 3.1: ¹H NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not fully available in search results

Table 3.2: ¹³C NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)

CarbonChemical Shift (δ, ppm)
Data not fully available in search results

Note: A comprehensive and unambiguously assigned NMR peak list for this compound was not available in the provided search results. The data for andrographolide is often reported and can be used for comparative purposes, but direct analysis of this compound is necessary for definitive structural confirmation.

Biological Activity: Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the role of this compound as a potent inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][8] The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammatory responses.[9][10][11]

This compound has been shown to inhibit the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with amino acid residues LYS26 and GLU47, thereby preventing its activation and the subsequent inflammatory cascade.[1]

Signaling Pathway Visualization

The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the proposed inhibitory point of action for this compound.

NLRP3_Inhibition cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Output cluster_inhibition Inhibition by this compound PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR bind NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_protein NLRP3 Transcription->NLRP3_protein NLRP3_inactive Inactive NLRP3 Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_inactive activate NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 autocleavage IL1B Mature IL-1β Casp1->IL1B cleaves pro-IL-1β IL18 Mature IL-18 Casp1->IL18 cleaves pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis induces ISO This compound ISO->NLRP3_inactive Inhibits Activation (Direct Binding)

Inhibition of the NLRP3 Inflammasome Pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of crystalline this compound into a mortar and gently grind it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • For a preliminary determination, heat the sample rapidly and note the approximate melting temperature.

    • Allow the apparatus to cool.

    • For an accurate determination, begin heating again at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, DMSO) to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method. The detection wavelength should be set at the λmax of this compound (e.g., ~225 nm).

  • Calculation: Calculate the concentration of this compound in the original saturated solution based on the HPLC results and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram outlines the general workflow for the shake-flask solubility determination method.

Solubility_Workflow start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate separate Separate solid and liquid (Settle / Centrifuge) equilibrate->separate filter Filter supernatant (e.g., 0.45 µm filter) separate->filter quantify Quantify concentration via HPLC-UV filter->quantify end End quantify->end

Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data, while leveraging information from its close analog andrographolide in some instances, underscores the need for further specific experimental validation to support advanced drug development efforts. The detailed protocols offer a standardized approach for researchers to generate robust and reliable data. Furthermore, the elucidation of its inhibitory effect on the NLRP3 inflammasome pathway opens promising avenues for the development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereochemistry, and relevant experimental data for isoandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata.

Molecular Structure and Identification

This compound is a labdane diterpenoid and an isomer of the more abundant andrographolide. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .[1] The definitive structure and stereochemistry of this compound were established through X-ray crystallographic analysis, resolving previous ambiguities where different structures had been proposed.[2]

The IUPAC name for this compound is (3Z)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one.[3]

Molecular Structure:

Isoandrographolide_Structure C1 C C2 C C1->C2 C12 C C1->C12 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C18 C C4->C18 C19 C C4->C19 C6 C C5->C6 C10 C C5->C10 C7 C C6->C7 O4 O C6->O4 C8 C C7->C8 C9 C C8->C9 C17 C C8->C17 C9->C10 C11 C C9->C11 C10->C1 C20 C C10->C20 C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C13->C15 O1 O C14->O1 O3 O C14->O3 C16 C C15->C16 C16->O1 O2 O C16->O2 O5 O C19->O5 H14 OH O3->H14 H6 OH O4->H6 H19 OH O5->H19

A 2D representation of the chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, crucial for its identification and characterization.

Table 1: Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.

ParameterValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.44
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.004(1)
b (Å)10.636(2)
c (Å)23.493(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1750.3(5)
Z4

Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.

Table 2: Spectroscopic Data

Infrared (IR) Spectroscopy: Key IR absorption bands provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3600O-H (Hydroxy group)
1760C=O (α,β-unsaturated γ-lactone)
898=C-H (Exomethylene group)

Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are essential for the detailed structural elucidation of this compound. The following data were reported for a compound identified as this compound isolated from Andrographis paniculata.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
136.61.85 (m), 1.25 (m)
227.82.10 (m), 1.65 (m)
339.42.30 (m), 1.40 (m)
442.9-
553.11.50 (m)
618.61.95 (m), 1.55 (m)
739.41.75 (m), 1.45 (m)
883.1-
958.41.90 (m)
1036.0-
1133.32.50 (m), 2.20 (m)
1273.54.68 (t, 7.0)
13138.8-
14143.76.85 (d, 7.0)
1571.04.25 (d, 12.0), 4.15 (d, 12.0)
16170.5-
1732.01.20 (s)
1823.21.15 (s)
1964.63.60 (d, 11.0), 3.30 (d, 11.0)
2016.80.75 (s)

Note: NMR data is adapted from a table in a ResearchGate entry titled "1 H and 13 C NMR spectroscopic data for 1 and 2 (400 MHz for 1 H and 100 MHz for 13 C; in C 5 D 5 N, J in Hz)" which is associated with a publication on diterpenoids from Andrographis paniculata. Compound '2' in this table is presumed to be this compound based on the context. For definitive assignments, consulting the primary literature is recommended.[4]

Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][5][6] This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.

The mechanism of inhibition by this compound involves the downregulation of key components of the inflammasome complex. Specifically, it has been demonstrated to inhibit the expression of NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[2] The inhibition of Caspase-1 activation subsequently prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

NLRP3_Inhibition cluster_inflammasome NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage IL1b Mature IL-1β Casp1->IL1b cleaves ProIL1b Pro-IL-1β Inflammatory Response Inflammatory Response IL1b->Inflammatory Response This compound This compound Inhibition1 This compound->Inhibition1 Inhibition2 This compound->Inhibition2 Inhibition3 This compound->Inhibition3

Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and structural elucidation of this compound.

Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata typically involves solvent extraction followed by chromatographic purification.

1. Plant Material Preparation:

  • The aerial parts (leaves and stems) of Andrographis paniculata are collected, shade-dried, and then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction using a suitable solvent. Methanol is commonly employed due to its effectiveness in extracting diterpenoids.

  • Soxhlet extraction or maceration are common techniques. For maceration, the powder is soaked in methanol for an extended period (e.g., 24-48 hours) with occasional agitation.

  • The resulting extract is filtered to remove solid plant material.

3. Preliminary Purification:

  • The crude methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

  • The residue can be treated with activated charcoal to remove pigments.

4. Chromatographic Separation:

  • The partially purified extract is subjected to column chromatography over silica gel.

  • A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Final Purification:

  • Fractions rich in this compound are pooled, and the solvent is evaporated.

  • Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure crystalline this compound.

Isolation_Workflow Start Dried, Powdered Andrographis paniculata Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC Fraction Monitoring (TLC) Column_Chromatography->TLC Pooling Pooling of This compound Fractions TLC->Pooling Recrystallization Recrystallization Pooling->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

A generalized workflow for the isolation and purification of this compound.

Single-Crystal X-ray Diffraction

This technique is employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[5][7]

1. Crystal Growth:

  • High-quality single crystals of this compound are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent from a solution of the purified compound.

2. Crystal Mounting:

  • A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

3. Data Collection:

  • The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The positions of the atoms in the crystal lattice are determined using computational methods (structure solution).

  • The atomic positions and other parameters are then refined to obtain the best possible fit with the experimental data, resulting in a detailed three-dimensional model of the molecule.[8]

This in-depth guide provides a solid foundation for researchers and professionals working with this compound, offering key data and methodologies for its study and application. For further detailed information, consulting the primary literature cited is highly recommended.

References

An In-Depth Technical Guide to the Biological Activities of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and mechanistic insights into the therapeutic potential of this natural compound.

Core Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. The primary activities that have been extensively investigated are detailed below.

Anticancer Activity

This compound has demonstrated potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

Quantitative Data: Anticancer Activity of this compound

Cell LineAssayIC50 (µM)Reference
HL-60 (Human Leukemia)Proliferation Assay6.30[1]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties primarily through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway: NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition leads to reduced maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inhibition cluster_cell Macrophage Silica Silica Crystals NLRP3_inactive Inactive NLRP3 Silica->NLRP3_inactive Activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome NLRP3_active->Inflammasome Oligomerization with Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β (Secreted) Pro_IL1b->IL1b IL18 IL-18 (Secreted) Pro_IL18->IL18 This compound This compound This compound->NLRP3_active Inhibits

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocol: Western Blot for NLRP3 Inflammasome Proteins

This protocol details the detection of key proteins in the NLRP3 inflammasome pathway.

  • Cell Lysis: Lyse treated macrophage cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, ASC, and Caspase-1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: NF-κB Inhibition

This compound can suppress the NF-κB signaling pathway, a central regulator of inflammation. It has been suggested that it may interfere with the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the p65 subunit.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Antiviral Activity

While specific data for this compound is emerging, its parent compound, andrographolide, has shown significant antiviral activity against a range of viruses. It is hypothesized that this compound shares similar mechanisms.

Quantitative Data: Antiviral Activity of Andrographolide (for reference)

VirusCell LineAssayEC50 (µM)Reference
Dengue Virus (DENV-2)HepG2Virus Yield Reduction21.304[2]
Dengue Virus (DENV-2)HeLaVirus Yield Reduction22.739[2]
Influenza A (H9N2)MDCKPlaque Reduction8.4[2]
Influenza A (H5N1)MDCKPlaque Reduction15.2[2]
Influenza A (H1N1)MDCKPlaque Reduction7.2[2]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity.

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero or MDCK) in 6-well plates.

  • Virus Adsorption: Infect the cells with a known titer of the virus for 1 hour.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Hepatoprotective Activity

This compound and its derivatives have demonstrated protective effects against liver injury in both in vitro and in vivo models. This activity is linked to the upregulation of antioxidant enzymes and the modulation of signaling pathways involved in liver homeostasis.

Experimental Workflow: In Vivo Hepatoprotective Study

Hepatoprotective_Workflow cluster_analysis Analysis start Animal Acclimatization (e.g., Male C57BL/6 mice) treatment Pre-treatment with This compound or Vehicle (e.g., daily for 7 days) start->treatment induction Induction of Liver Injury (e.g., single i.p. injection of CCl4) treatment->induction collection Sample Collection (Blood and Liver Tissue) (24 hours post-induction) induction->collection analysis Biochemical and Histopathological Analysis collection->analysis serum Serum Analysis: - ALT - AST analysis->serum tissue Liver Tissue Analysis: - Histopathology (H&E staining) - Oxidative stress markers analysis->tissue

Caption: Workflow for in vivo hepatoprotective activity assessment.

Experimental Protocol: Measurement of Liver Enzymes (ALT/AST)

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage.

  • Sample Preparation: Collect cell culture supernatant or animal serum.

  • Assay Procedure: Use commercially available colorimetric assay kits for ALT and AST.

  • Reaction: The enzymatic reaction typically involves the conversion of a substrate, leading to the production of a colored product.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation: Determine the enzyme activity (U/L) based on a standard curve.

Modulation of Key Signaling Pathways

PI3K/Akt Signaling Pathway

This compound has been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. In some cancer cells, inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural product with a wide range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its anticancer, anti-inflammatory, antiviral, and hepatoprotective properties, supported by quantitative data and detailed experimental protocols. The elucidation of its mechanisms of action, particularly its impact on key signaling pathways such as NLRP3, NF-κB, and PI3K/Akt, offers valuable insights for the design of future studies and the development of this compound-based therapies. As research in this area continues to evolve, this document will serve as a valuable resource for the scientific community.

References

Preliminary Studies on Isoandrographolide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoandrographolide is a labdane diterpenoid and a key bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine. As a stereoisomer of the more extensively studied andrographolide, this compound is emerging as a compound of interest for its distinct pharmacological properties. Preliminary studies have indicated its potential in modulating inflammatory pathways and exhibiting cytotoxic effects against various cell lines. This technical guide provides a consolidated overview of the current, albeit limited, understanding of this compound's cytotoxicity, focusing on available data, relevant experimental protocols, and known molecular pathways. A notable finding is that this compound may possess lower general cytotoxicity compared to its isomer, andrographolide, suggesting a potentially different therapeutic window and mechanism of action[1].

Quantitative Data on Cytotoxicity

Direct quantitative data, such as IC50 values for this compound, are not as widely published as those for andrographolide. However, available studies provide a qualitative and comparative understanding of its cytotoxic potential across different cell lines.

Cell Line Cell Type Observed Effect Notes
M1Myeloid LeukemiaInduced cell differentiation[2]---
HL-60Human Promyelocytic LeukemiaSignificant inhibition of proliferation[2]---
ASKCancer Cell LineStrong cytotoxic activity reported for epi-isoandrographolide derivatives[3]Activity noted for derivatives, not the parent compound.
A549Lung CancerModerate cytotoxic activity reported for epi-isoandrographolide derivatives[3]Activity noted for derivatives, not the parent compound.
HeLaCervical CancerModerate cytotoxic activity reported for epi-isoandrographolide derivatives[3]Activity noted for derivatives, not the parent compound.
Various---Lower cytotoxicity compared to andrographolide[1]A key study noted a more potent therapeutic effect (anti-inflammatory) despite lower cytotoxicity[1].

Known Signaling Pathways

The primary mechanism of action elucidated specifically for this compound involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to inflammation-driven pathologies.

Inhibition of NLRP3 Inflammasome Activation

Studies have shown that this compound can directly inhibit the activation of the NLRP3 inflammasome complex[1]. This action leads to a downstream reduction in the maturation and release of pro-inflammatory cytokines. Molecular docking studies suggest this compound may directly bind to the NLRP3 protein[1]. This inhibitory action is central to its potent anti-inflammatory effects and distinguishes its mechanism from the broader cytotoxic pathways associated with andrographolide.

G cluster_pathway This compound-Mediated Inhibition of NLRP3 Inflammasome ISO This compound NLRP3 NLRP3 ISO->NLRP3 Inhibits ProCasp1 Pro-Caspase-1 ASC ASC Casp1 Active Caspase-1 ProCasp1->Casp1 Activation IL1b Active IL-1β (Inflammation) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

The following are standard, detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay[4][5].

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium[4][6]. Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[4].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same DMSO concentration as the highest dose) and a no-treatment control[7].

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[7].

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours at 37°C[4][7].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals[4][7].

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[7]. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (allow attachment) seed->incubate1 treat 3. Treat cells with This compound incubate1->treat incubate2 4. Incubate for 24/48/72 hours treat->incubate2 add_mtt 5. Add MTT solution (Incubate 4 hours) incubate2->add_mtt solubilize 6. Remove medium, add DMSO add_mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read end End read->end G cluster_workflow Apoptosis Assay Workflow start Seed & Treat Cells harvest 1. Harvest Cells (Adherent + Floating) start->harvest wash 2. Wash with ice-cold PBS harvest->wash stain 3. Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate 4. Incubate 15 min in the dark stain->incubate analyze 5. Analyze via Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

References

The Role of Isoandrographolide in Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of interest in the study of cell differentiation. As an isomer of the more extensively studied andrographolide, this compound exhibits distinct biological activities, notably its potent capacity to induce differentiation in specific cell lineages. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in cell differentiation, with a primary focus on its effects on myeloid cells. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Core Focus: Induction of Myeloid Cell Differentiation

The most definitive evidence for this compound's activity relates to its ability to induce differentiation in myeloid leukemia cells. Research has identified it as a potent inducer of differentiation in the murine myeloid leukemia M1 cell line.[1] This process involves the transition of malignant, proliferative cells into more mature, functional, and non-proliferative cell types, such as macrophages.

Quantitative Data Presentation
CompoundCell LineAssayResultReference
This compound M1 (Mouse Myeloid Leukemia)Cell Differentiation InductionPotent inducing activity[1]
This compound HL-60 (Human Promyelocytic Leukemia)AntiproliferationIC₅₀: 6.30 µM[2]
AndrographolideHL-60 (Human Promyelocytic Leukemia)AntiproliferationIC₅₀: 9.33 µM[2]
AndrographolideNB4 (Human Acute Promyelocytic Leukemia)Cell DifferentiationStrong activity at 4.5 µM[3]
AndrographolideU937 (Human Myeloid Leukemia)Apoptosis InductionDose-dependent[4]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for this compound are based on established methods for inducing and assessing myeloid cell differentiation.

M1 Myeloid Leukemia Cell Differentiation Assay

This protocol is adapted from standard methodologies for assessing myeloid differentiation.

  • Cell Culture:

    • Culture murine M1 myeloid leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Cells should be in the logarithmic growth phase before the experiment.

  • Differentiation Induction:

    • Seed M1 cells at a density of 1 x 10⁵ cells/mL in 6-well plates.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO only).

    • Incubate the cells for 72-96 hours to allow for differentiation.

  • Assessment of Differentiation (Phagocytic Activity):

    • After incubation, collect the cells by centrifugation.

    • Resuspend the cells in fresh medium containing 1 mg/mL latex beads (1 µm diameter).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-phagocytosed beads.

    • Prepare cytospin slides or smears and stain with Giemsa solution.

    • Observe under a light microscope. Count at least 200 cells and determine the percentage of phagocytic cells (cells that have engulfed three or more latex beads).

General Experimental Workflow

The logical flow of experiments to characterize a compound's effect on cell differentiation is crucial for systematic investigation.

G cluster_0 Phase 1: Screening & Viability cluster_1 Phase 2: Differentiation Induction cluster_2 Phase 3: Functional & Molecular Analysis A Compound Preparation (this compound) B Cell Line Selection (e.g., M1 Leukemia Cells) A->B C Cytotoxicity Assay (MTT / CCK-8) B->C D Treat Cells with Non-Toxic Concentrations C->D Determine Dose Range E Incubate for 48-96h D->E F Morphological Assessment (Microscopy) E->F G Functional Assays (e.g., Phagocytosis, NBT Reduction) F->G H Molecular Analysis (qPCR, Western Blot) F->H I Identify Differentiation Markers (e.g., CD11b, CD14) G->I H->I

Caption: Experimental workflow for assessing this compound's effect on cell differentiation.

Signaling Pathways in Myeloid Differentiation (Context from Andrographolide)

While signaling pathways for this compound are not yet fully elucidated, studies on its isomer, andrographolide, in leukemia cells provide valuable insights into potential mechanisms. Andrographolide has been shown to modulate key signaling pathways that are critical for cell survival, proliferation, and differentiation.

NF-κB and MAPK Signaling Pathways

In leukemia cells, the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) pathways are often dysregulated, promoting proliferation and inhibiting apoptosis. Andrographolide has been reported to inhibit the NF-κB pathway and modulate MAPK signaling, leading to cell cycle arrest and apoptosis, which can be prerequisites for differentiation.[4]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli IKK IKK Stimuli->IKK Activates MAPKKK MAPKKK Stimuli->MAPKKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates IkB_NFkB->NFkB Releases NF-κB Gene Gene Transcription (Proliferation, Anti-Apoptosis) NFkB_nuc->Gene Activates AP1->Gene Activates Iso This compound (Proposed Action) Iso->IKK Inhibits Iso->MAPK Modulates

Caption: Proposed mechanism via NF-κB and MAPK pathways based on andrographolide data.

Differentiation vs. Proliferation Logic

The induction of differentiation is fundamentally linked to the cessation of proliferation. This compound's antiproliferative effects likely create a cellular state permissive for differentiation programs to execute.

G cluster_0 Cellular State Start Myeloid Progenitor Cell Iso This compound Start->Iso Prolif Uncontrolled Proliferation (Leukemia) Start->Prolif Default Pathway Iso->Prolif Inhibits (IC50: 6.3 µM) Diff Terminal Differentiation (Macrophage-like cell) Iso->Diff Induces

References

Early Research on the Anti-inflammatory Properties of Isoandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential anti-inflammatory activities. As a stereoisomer of the more extensively studied andrographolide, this compound is being investigated for its unique pharmacological profile. Early research suggests that it may offer potent anti-inflammatory effects with a favorable cytotoxicity profile, making it a promising candidate for further drug development. This technical guide provides an in-depth overview of the foundational research on the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

Early studies indicate that a primary anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses. Research has shown that this compound can suppress the expression of key components of this complex, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. This inhibition ultimately leads to a reduction in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

While direct evidence is still emerging, based on the activities of its parent compound, andrographolide, it is hypothesized that this compound may also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound. For comparative context, data for the related compound, andrographolide, are also included where direct data for this compound is limited.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Andrographolide

CompoundTarget/AssayCell LineIC₅₀ Value / InhibitionReference
This compound NLRP3 ExpressionIn vitro modelSignificant Inhibition[1]
This compound ASC ExpressionIn vitro modelSignificant Inhibition[1]
This compound Caspase-1 ExpressionIn vitro modelSignificant Inhibition[1]
AndrographolideNitric Oxide (NO) ProductionRAW 264.7 Macrophages17.4 ± 1.1 µM[1][2]
AndrographolideTNF-α ProductionRAW 264.7 Macrophages~23.3 µM
AndrographolideIL-6 ProductionDU145 Cells~3 µM
AndrographolidePGE₂ ProductionRAW 264.7 Cells8.8 µM

Table 2: In Vivo Anti-inflammatory Activity of this compound

CompoundAnimal ModelDosageEffectReference
This compound Silica-induced silicosis in miceNot specifiedAttenuated inflammatory response[1]
This compound Egg white-induced foot-plantar edema in ratsNot specifiedStronger activity than andrographolide

Experimental Protocols

This section details key experimental protocols used in the early research of this compound's anti-inflammatory properties. Where specific protocols for this compound are not available, methodologies have been adapted from studies on the closely related compound, andrographolide.

Cell Culture and Treatment
  • Cell Lines:

    • Murine macrophage cell line (e.g., RAW 264.7)

    • Human monocytic cell line (e.g., THP-1)

  • Culture Conditions:

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically below 0.1%) for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), and incubate for a specified duration (e.g., 24 hours).

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., NLRP3, ASC, Caspase-1, p-p65, p-IκBα, p-p38, p-JNK, p-ERK).

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 LPS-induced Inflammatory Response cluster_1 Putative Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes This compound This compound This compound->Inhibition_NFkB This compound->Inhibition_MAPK

Putative Inhibition of NF-κB and MAPK Pathways

G cluster_NLRP3 NLRP3 Inflammasome Activation cluster_Inhibition Inhibition by this compound Signal1 Signal 1 (e.g., LPS) NLRP3_Gene NLRP3 Gene Transcription Signal1->NLRP3_Gene Signal2 Signal 2 (e.g., ATP, Silica) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_Assembly NLRP3_Gene->NLRP3_Assembly Pro_Caspase1 Pro-Caspase-1 NLRP3_Assembly->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b ASC ASC ASC->NLRP3_Assembly This compound This compound This compound->Inhibition_NLRP3 This compound->Inhibition_ASC This compound->Inhibition_Casp1

Inhibition of the NLRP3 Inflammasome Pathway

G Start Start: Culture Macrophages Pretreat Pre-treat with This compound Start->Pretreat Cytotoxicity Parallel Experiment: Cytotoxicity Assay (MTT) Start->Cytotoxicity Stimulate Induce Inflammation (e.g., with LPS) Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Analyze_Supernatant Analyze Supernatant: - NO (Griess Assay) - Cytokines (ELISA) Collect_Supernatant->Analyze_Supernatant Analyze_Lysate Analyze Lysate: - Protein Expression (Western Blot) Lyse_Cells->Analyze_Lysate

General In Vitro Experimental Workflow

Conclusion and Future Directions

Early research into the anti-inflammatory properties of this compound reveals it as a promising therapeutic candidate. Its ability to inhibit the NLRP3 inflammasome provides a distinct mechanism of action that warrants further investigation. Notably, preliminary findings suggest a potentially superior efficacy and safety profile compared to its well-studied isomer, andrographolide.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Quantitative Analysis: There is a pressing need for comprehensive dose-response studies to determine the IC₅₀ values of this compound against a wider range of inflammatory mediators, including various cytokines and chemokines.

  • Mechanism of Action: Further studies are required to confirm the effects of this compound on the NF-κB and MAPK signaling pathways and to identify its direct molecular targets.

  • In Vivo Studies: More extensive in vivo studies in various animal models of inflammatory diseases are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship: Comparative studies with andrographolide and other derivatives will be crucial to understand the structure-activity relationships and to guide the synthesis of novel, more potent anti-inflammatory agents.

References

Isoandrographolide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, this compound exhibits potent anti-inflammatory, anticancer, and antiviral properties, often with a comparable or, in some cases, superior therapeutic index. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Quantitative Biological Activity

The therapeutic efficacy of this compound and its parent compound, andrographolide, has been quantified across a range of preclinical models. The following tables summarize key inhibitory and effective concentrations, providing a comparative reference for their biological potency.

Table 1: Anticancer Activity
CompoundCell LineAssayIC50 (µM)Citation(s)
AndrographolideKB (Oral Carcinoma)MTT Assay106.2 (µg/ml)[1]
AndrographolideMCF-7 (Breast Cancer)MTT Assay32.90 ± 0.02 (48h)[2][3]
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay37.56 ± 0.03 (48h)[2][3]
This compound Derivative (1g)HCT-116 (Colon Cancer)Cytotoxicity Assay3.08[4]
This compound Derivative (1c)HCT-116 (Colon Cancer)Cytotoxicity Assay3.16[4]
This compound Derivative (1b)HCT-116 (Colon Cancer)Cytotoxicity Assay3.40[4]
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 (µM)Citation(s)
AndrographolideNO Production Inhibition (LPS-stimulated macrophages)7.9[5][6]
NeoandrographolideNO Production Inhibition (LPS-stimulated macrophages)35.5[5][6]
14-deoxy-11,12-didehydroandrographolideNO Production Inhibition (LPS-induced murine macrophages)94.12 ± 4.79[7]
AndrographolideTNF-α Inhibition23.3[8]
Table 3: Antiviral Activity
CompoundVirusCell LineEC50 (µM)Citation(s)
AndrographolideDengue Virus (DENV2)HepG221.304[9]
AndrographolideDengue Virus (DENV2)HeLa22.739[9]
14-α-lipoyl andrographolide (AL-1)Influenza A (H9N2)MDCK8.4[9]
14-α-lipoyl andrographolide (AL-1)Influenza A (H5N1)MDCK15.2[9]
14-α-lipoyl andrographolide (AL-1)Influenza A (H1N1)MDCK7.2[9][10]
AndrographolideZika Virus (ZIKV)A54931.8 ± 3.5[11]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[12][13] Inhibition of the NLRP3 inflammasome by this compound leads to reduced activation of caspase-1 and subsequent decrease in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[13]

NLRP3_Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 Inflammasome Complex NLRP3 Inflammasome (Active) NLRP3->Inflammasome Complex ASC ASC ASC->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Complex Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibition

Inhibition of the NLRP3 inflammasome by this compound.
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Andrographolide, and likely this compound, inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

NFkB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα-NF-κB Complex IκBα NF-κB IKK->IκBα-NF-κB Complex Phosphorylation IκBα IκBα NF-κB NF-κB Ub-Proteasome Degradation Proteasomal Degradation IκBα-NF-κB Complex->Ub-Proteasome Degradation Ubiquitination Active NF-κB Active NF-κB (p65/p50) Ub-Proteasome Degradation->Active NF-κB Release Nucleus Nucleus Active NF-κB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Inhibition

Modulation of the NF-κB signaling pathway.
Interference with JAK-STAT and PI3K/Akt Signaling

Andrographolide has been shown to suppress the JAK-STAT and PI3K/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of these pathways contributes to the anticancer effects of andrographolide and its derivatives by inducing cell cycle arrest and apoptosis.[14] Andrographolide achieves this by inhibiting the phosphorylation of key proteins such as JAK1/2, STAT3, and Akt.[14]

JAK_PI3K_Inhibition cluster_0 JAK-STAT Pathway cluster_1 PI3K/Akt Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation p-STAT STAT (Active) STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation p-Akt Akt (Active) Akt->p-Akt Cell Proliferation & Survival Cell Proliferation & Survival p-Akt->Cell Proliferation & Survival This compound This compound This compound->JAK Inhibition This compound->PI3K Inhibition Gene Expression Proliferation & Survival Genes Nucleus->Gene Expression Gene Expression->Cell Proliferation & Survival

Inhibition of JAK-STAT and PI3K/Akt pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section outlines key experimental protocols used to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Incubation_24h Incubate 24h Cell Seeding->Incubation_24h Compound Treatment Treat with This compound Incubation_24h->Compound Treatment Incubation_Treatment Incubate for 24/48/72h Compound Treatment->Incubation_Treatment MTT Addition Add MTT solution Incubation_Treatment->MTT Addition Incubation_MTT Incubate 3-4h MTT Addition->Incubation_MTT Formazan Solubilization Add DMSO Incubation_MTT->Formazan Solubilization Absorbance Reading Read absorbance at 570 nm Formazan Solubilization->Absorbance Reading Data Analysis Calculate IC50 Absorbance Reading->Data Analysis End End Data Analysis->End

Workflow for the MTT cell viability assay.
NLRP3 Inflammasome Inhibition Assay

This protocol details an in vitro method to assess the inhibitory effect of this compound on the NLRP3 inflammasome in macrophages.

  • Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours. Wash the cells and incubate in fresh medium for 24 hours.

  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-1β secretion by this compound compared to the vehicle-treated control.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation status and expression levels of key proteins in signaling pathways modulated by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, etc.) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, with robust anti-inflammatory, anticancer, and antiviral activities demonstrated in a variety of preclinical models. Its multi-target mechanism of action, involving the modulation of key signaling pathways such as NLRP3, NF-κB, JAK-STAT, and PI3K/Akt, suggests its potential utility in a range of complex diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this compound and its derivatives as novel therapeutics. Further investigations, including comprehensive preclinical toxicology and pharmacokinetic studies, are warranted to pave the way for future clinical evaluation.

References

Isoandrographolide and its Natural Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Bioactivity, and Therapeutic Potential of a Promising Class of Diterpenoid Lactones

Executive Summary

Isoandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, is emerging as a compound of considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring derivatives, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and therapeutic innovation.

Introduction: The Chemical Landscape of Andrographolide Derivatives

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has a long and storied history in traditional medicine across Asia. Its therapeutic efficacy is largely attributed to a class of labdane diterpenoids, with andrographolide being the most abundant and extensively studied constituent. However, a number of other naturally occurring derivatives, including this compound, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, contribute significantly to the plant's pharmacological profile.

This compound shares the same molecular formula as andrographolide (C₂₀H₃₀O₅) but possesses a distinct stereochemistry that influences its biological activity.[1] These structural nuances are critical in determining the interaction of these molecules with biological targets and are a key focus of ongoing research. This guide will delve into the chemical structures, natural sources, and biosynthetic pathways of this compound and its key natural derivatives.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases. The primary activities of interest include anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.

Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of this compound. A key mechanism underlying this activity is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

Studies have shown that this compound can significantly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of inflammatory mediators.[2][4] This effect is reported to be more potent and less cytotoxic than that of its more abundant isomer, andrographolide.[2]

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. For instance, this compound has been shown to exhibit antiproliferative activity against human leukemia HL-60 cells.[6] Furthermore, synthetic modifications of the this compound scaffold, such as the synthesis of 17-amino-8-epi-isoandrographolide analogues, have yielded compounds with strong and selective cytotoxic activity against specific cancer cell lines.[4]

Antiviral Activity

Several natural derivatives of andrographolide, including this compound, have been investigated for their antiviral properties. These compounds have shown activity against a range of viruses by interfering with various stages of the viral life cycle, from entry into the host cell to replication.[7] For example, certain andrographolide derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV-2.[7]

Hepatoprotective Effects

This compound and its derivatives have also been recognized for their potential to protect the liver from damage.[8][9] Studies on steatotic HepG2 cells and in high-fat diet-fed animal models have indicated that certain this compound derivatives can lower intracellular triglyceride content and reduce the levels of liver enzymes associated with liver damage.[8]

Quantitative Data on Biological Activities

For ease of comparison, the following tables summarize the available quantitative data on the biological activities of this compound and its natural derivatives. It is important to note that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCell LineAssayIC₅₀ / GI₅₀ (µM)Reference
This compoundHL-60 (Human Leukemia)Proliferation6.30[6]
AndrographolideHL-60 (Human Leukemia)Proliferation9.33[6]
Compound 1g (Andrographolide derivative)HCT-116 (Colon Cancer)MTT3.08[5]
Methyl Sulfonyl Derivative (4a)NCI-H187 (Small Lung Cancer)MTT6.26[10]
Methyl Sulfonyl Derivative (4a)K562 (Leukemia)MTT5.97[10]
Methyl Sulfonyl Derivative (4a)MCF-7 (Breast Cancer)MTT11.30[10]
Methyl Sulfonyl Derivative (4a)A549 (Lung Adenocarcinoma)MTT3.98[10]

Table 2: Antiviral Activity of Andrographolide and its Derivatives

CompoundVirusCell LineIC₅₀ / EC₅₀Reference
AndrographolideSARS-CoV-2Calu-30.034 µM (IC₅₀)[7]
AndrographolideDENV2HepG221.304 µM (EC₅₀)[7]
AndrographolideDENV2HeLa22.739 µM (EC₅₀)[7]
14-Deoxy-11,12-didehydroandrographolideInfluenza A Virus (IAV)A5495 ± 1 µg/mL (IC₅₀)[7]
14-Deoxy-11,12-didehydroandrographolideInfluenza A Virus (IAV)MDCK38 ± 1 µg/mL (IC₅₀)[7]

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

CompoundTarget/AssayIC₅₀ (µM)Reference
14-Deoxy-11,12-didehydroandrographolideNO Production (LPS-induced murine macrophages)94.12 ± 4.79[11]
NeoandrographolideNO Production (LPS-induced murine macrophages)>100[11]

Mechanisms of Action: A Focus on Signaling Pathways

The diverse biological effects of this compound and its derivatives are a result of their ability to modulate multiple cellular signaling pathways.

Inhibition of the NLRP3 Inflammasome

As previously mentioned, a key anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 inflammasome. Molecular docking studies suggest that this compound may directly interact with the NLRP3 protein, potentially binding to residues such as LYS26 and GLU47.[2] This interaction is thought to prevent the assembly and activation of the inflammasome complex, thereby suppressing the downstream inflammatory cascade.

NLRP3_Inhibition_by_this compound cluster_stimulus Inflammatory Stimuli cluster_pathway NLRP3 Inflammasome Pathway cluster_inhibition Inhibition Stimuli e.g., Silica, ATP, Nigericin NLRP3 NLRP3 Stimuli->NLRP3 Activates Inflammasome Inflammasome Assembly NLRP3->Inflammasome Recruitment ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Inflammasome->Casp1 Activation This compound This compound This compound->NLRP3 Inhibits

Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Isolation and Purification of this compound from Andrographis paniculata

The following protocol is a general guideline for the isolation and purification of this compound, adapted from methods used for andrographolide.[5][12][13][14] Optimization may be required depending on the specific plant material and available equipment.

Isolation_Workflow start Dried, powdered Andrographis paniculata leaves extraction Methanol Extraction (e.g., Soxhlet or Maceration) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent Partitioning (e.g., with Chloroform and Ethyl Acetate) crude_extract->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_compound Pure this compound recrystallization->pure_compound

General workflow for the isolation and purification of this compound.

Protocol Details:

  • Extraction:

    • Dried and powdered leaves of Andrographis paniculata are subjected to extraction with methanol using either Soxhlet apparatus for exhaustive extraction or maceration for a simpler, cold extraction process.[5]

    • The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

  • Purification:

    • The crude extract is then subjected to solvent-solvent partitioning. For instance, it can be dissolved in water and successively partitioned with chloroform and ethyl acetate to separate compounds based on their polarity.[13]

    • The ethyl acetate fraction, which is expected to contain this compound, is concentrated and further purified by column chromatography over silica gel.

    • A gradient elution system, for example, using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the different diterpenoids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions rich in this compound are pooled, concentrated, and the compound is purified to homogeneity by recrystallization from a suitable solvent system (e.g., methanol-water).

Cell Viability (MTT) Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10][15][16][17][18][19]

Protocol Details:

  • Cell Seeding:

    • Cancer cells (e.g., HL-60, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells, and 100 µL of medium containing the different concentrations of this compound is added. A vehicle control (medium with the highest concentration of DMSO used) is also included.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[19]

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of NLRP3 Inflammasome Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the expression of NLRP3 inflammasome components.[20][21][22]

Protocol Details:

  • Cell Culture and Treatment:

    • Immune cells, such as bone marrow-derived macrophages (BMDMs) or THP-1 monocytes, are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

    • The cells are then pre-treated with various concentrations of this compound for a specified time before being stimulated with an NLRP3 activator (e.g., nigericin or ATP).

  • Protein Extraction:

    • After treatment, the cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

    • The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β, and a loading control like anti-β-actin or anti-GAPDH).

    • After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is detected using an imaging system.

    • The intensity of the protein bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited in the publicly available literature, studies on the parent compound, andrographolide, provide valuable insights into the likely absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

Andrographolide generally exhibits poor oral bioavailability due to its low aqueous solubility and rapid metabolism.[12][23][24] Pharmacokinetic studies in healthy volunteers have shown that the time to reach maximum plasma concentration (Tmax) for andrographolide and its other natural derivatives like neoandrographolide and 14-deoxyandrographolide is approximately 1.5 hours.[25][26] The maximum plasma concentration (Cmax) and area under the curve (AUC) are dose-dependent.[14][25]

Table 4: Pharmacokinetic Parameters of Andrographolide and its Natural Derivatives in Humans

CompoundDoseCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Reference
Andrographolide106.68 mg (in 2000 mg AP)10.151.520.95[25]
Neoandrographolide-58.451.5162.62[25]
14-Deoxyandrographolide-7.021.521.17[25]

Note: Data for Neoandrographolide and 14-Deoxyandrographolide are from the same study and dose of Andrographis paniculata extract.

Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and its derivatives to optimize their therapeutic potential.

Conclusion and Future Directions

This compound and its natural derivatives represent a promising class of natural products with a wide array of therapeutic applications. Their potent anti-inflammatory, anticancer, antiviral, and hepatoprotective activities, coupled with favorable safety profiles in some instances, make them attractive candidates for further drug development. The elucidation of the mechanism of action, particularly the inhibition of the NLRP3 inflammasome by this compound, provides a solid foundation for targeted therapeutic strategies.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed investigations into the ADME properties of this compound and its key derivatives are crucial for understanding their in vivo behavior and for designing effective dosing regimens.

  • Structure-Activity Relationship (SAR) Studies: Further synthetic modifications of the this compound scaffold can lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • In Vivo Efficacy Studies: Rigorous preclinical studies in relevant animal models of inflammatory diseases, cancer, and viral infections are necessary to validate the therapeutic potential of these compounds.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound and its derivatives in human subjects.

This technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating class of natural products. The continued investigation of this compound and its derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

The Pharmacological Profile of Isoandrographolide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoandrographolide, a key diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest for its diverse pharmacological activities. As a structural isomer of the more extensively studied andrographolide, this compound presents a unique profile with potential therapeutic applications in inflammatory diseases, cancer, viral infections, and liver conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. Its mechanism of action offers a promising avenue for the development of novel treatments for a range of inflammatory disorders.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

A primary mechanism underlying the anti-inflammatory effect of this compound is its ability to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

Studies have shown that this compound significantly suppresses the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1.[1] This inhibitory action leads to a reduction in the downstream inflammatory cascade. Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with the LYS26 and GLU47 residues, thereby interfering with its activation.[1]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Silica, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3_Activation [label="NLRP3 Inflammasome\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; ASC [label="ASC Recruitment", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Caspase1 [label="Pro-Caspase-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase1 [label="Active Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_IL1B [label="Pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1B [label="Mature IL-1β\n(Secretion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> NLRP3_Activation; NLRP3_Activation -> ASC; ASC -> Pro_Caspase1; Pro_Caspase1 -> Caspase1 [label="Cleavage"]; Caspase1 -> Pro_IL1B [label="Cleavage"]; Pro_IL1B -> IL1B; IL1B -> Inflammation;

// Inhibition this compound -> NLRP3_Activation [arrowhead=T, color="#4285F4", style=dashed, penwidth=2]; } caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models.

Model System Parameter Measured Effect of this compound Reference
Silica-stimulated bone marrow-derived macrophages (BMDMs)IL-1β secretionSignificant reduction[1]
Silica-induced silicosis mouse modelLung inflammation and fibrosisSignificant attenuation[1]
J774A.1 macrophagesLPS-induced IL-6, Nitric Oxide (NO), and Prostaglandin E2 (PGE2) releaseInhibition
Experimental Protocols
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).

  • Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Activation: The NLRP3 inflammasome is activated with silica crystals (0.2 mg/ml) or ATP (5 mM) for a specified duration.

  • Quantification: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of NLRP3, ASC, and cleaved caspase-1 by western blotting.

  • Animal Model: C57BL/6 mice are used.

  • Induction of Silicosis: A single intratracheal instillation of a silica crystal suspension (e.g., 2.5 mg in 50 µL saline) is administered to induce lung inflammation and fibrosis.

  • Treatment: this compound is administered to the mice, typically via oral gavage, at specified doses (e.g., 10, 20 mg/kg) daily for a defined period (e.g., 28 days).

  • Assessment: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histopathological examination (H&E and Masson's trichrome staining) and for protein analysis (Western blot) of NLRP3 inflammasome components and fibrosis markers.

// Nodes Start [label="C57BL/6 Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Intratracheal Instillation\nof Silica Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Group [label="Daily Oral Gavage:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Daily Oral Gavage:\nVehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(e.g., Day 28)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BALF [label="BALF Analysis:\nCell Count, Cytokines", fillcolor="#FBBC05", fontcolor="#202124"]; Histo [label="Histopathology:\nH&E, Masson's Staining", fillcolor="#FBBC05", fontcolor="#202124"]; WB [label="Western Blot:\nNLRP3, Collagen", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Induction; Induction -> Treatment_Group; Induction -> Control_Group; Treatment_Group -> Endpoint; Control_Group -> Endpoint; Endpoint -> BALF; Endpoint -> Histo; Endpoint -> WB; } caption: Experimental workflow for the in vivo silicosis mouse model.

Anticancer Activity

This compound has shown promise as an anticancer agent, with studies indicating its ability to induce cell differentiation and inhibit the proliferation of cancer cells.

Mechanism of Action: Induction of Apoptosis and Cell Differentiation

This compound has been reported to induce cell differentiation in myeloid leukemia M1 cells. Furthermore, it exhibits antiproliferative activity in human promyelocytic leukemia HL-60 cells, with an IC50 value of 6.30 µM.[3] While the precise molecular mechanisms of its anticancer effects are still under investigation, they are believed to involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that control cell growth and survival.

// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cancer_Cell [label="Cancer Cell\n(e.g., HL-60)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Cancer_Cell; Cancer_Cell -> Proliferation; this compound -> Proliferation [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; this compound -> Apoptosis [color="#34A853", style=dashed, penwidth=2]; this compound -> Differentiation [color="#34A853", style=dashed, penwidth=2]; } caption: Proposed anticancer mechanisms of this compound.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines.

Compound Cell Line Cancer Type IC50 / GI50 (µM) Reference
This compoundHL-60Promyelocytic Leukemia6.30[3]
3,19-(NH-3-aryl-pyrazole) acetal of this compoundHCT-116Colon Cancer3.08[4]
Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., HL-60, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Antiviral Activity

Derivatives of this compound have shown potential antiviral activity, particularly against the human immunodeficiency virus (HIV).

Mechanism of Action: Potential Inhibition of Viral Entry/Replication

While the exact mechanism for this compound itself is not fully elucidated, its derivatives have been shown to inhibit HIV. For instance, 3,19-di(acetoxy-benzyl)-isoandrographolide has been identified as a potent anti-HIV agent.[5][6] The anti-HIV activity of andrographolide derivatives often involves the inhibition of viral entry into host cells or interference with viral replication processes.

Quantitative Data: Anti-HIV Activity
Compound Assay EC50 / IC50 Therapeutic Index (TI) Reference
3,19-di(acetoxy-benzyl)-isoandrographolideAnti-HIV Activity3.91 ± 1.88 µg/mL>51[5][6]
Experimental Protocols
  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter, are used.

  • Infection: TZM-bl cells are seeded in 96-well plates and infected with a laboratory-adapted strain of HIV-1.

  • Treatment: The infected cells are treated with various concentrations of the test compound (e.g., this compound derivatives).

  • Quantification: After a set incubation period (e.g., 48 hours), the extent of viral infection is quantified by measuring the luciferase activity in the cell lysates. A reduction in luciferase activity indicates inhibition of viral replication.

  • Cytotoxicity Assessment: A parallel assay (e.g., MTT) is performed to assess the cytotoxicity of the compound on TZM-bl cells to determine the therapeutic index.

Hepatoprotective Effects

This compound and its derivatives have demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action: Amelioration of Hepatic Steatosis

Studies have shown that this compound and its derivatives can protect the liver by reducing lipid accumulation, and decreasing serum levels of liver enzymes such as aminotransferases and alkaline phosphatase (ALP).[7] A derivative, 19-propionyl this compound (IAN-19P), has been shown to be effective in treating NAFLD. Its mechanism involves the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) and carnitine palmitoyltransferase-1 (CPT-1), which are key regulators of fatty acid oxidation.

// Nodes High_Fat_Diet [label="High-Fat Diet", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Accumulation [label="Hepatic Lipid\nAccumulation (Steatosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver_Injury [label="Liver Injury\n(Increased ALT, AST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IAN_19P [label="19-propionyl\nthis compound\n(IAN-19P)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa_CPT1 [label="Upregulation of\nPPARα and CPT-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Oxidation [label="Increased Fatty\nAcid Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges High_Fat_Diet -> Lipid_Accumulation; Lipid_Accumulation -> Liver_Injury; IAN_19P -> PPARa_CPT1; PPARa_CPT1 -> Fatty_Acid_Oxidation; Fatty_Acid_Oxidation -> Lipid_Accumulation [arrowhead=T, color="#34A853", style=dashed, penwidth=2]; } caption: Hepatoprotective mechanism of an this compound derivative in NAFLD.

Quantitative Data: Hepatoprotective Activity
Model System Parameter Measured Effect of this compound/Derivatives Reference
High-fat diet-fed rats (NAFLD model)Plasma lipids, transaminases, LDH, GGTSignificantly lowered by IAN-19P
Free fatty acid-induced steatotic HepG2 cellsIntracellular triglyceride content, LDH and transaminase leakageSignificantly lowered by IAN-19P
Experimental Protocols
  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Induction of NAFLD: Animals are fed a high-fat diet for a period of several weeks to induce obesity and hepatic steatosis.

  • Treatment: A subgroup of animals on the high-fat diet receives daily treatment with the test compound (e.g., IAN-19P) via oral gavage.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of triglycerides, cholesterol, alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and gamma-glutamyl transferase (GGT).

  • Histopathology: Liver tissues are collected for histological analysis (H&E and Oil Red O staining) to assess the degree of steatosis and inflammation.

  • Gene Expression Analysis: Liver tissue can be used to analyze the expression of genes involved in lipid metabolism, such as PPARα and CPT-1, using quantitative real-time PCR (qRT-PCR).

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Induction of Steatosis: Cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce intracellular lipid accumulation.

  • Treatment: Steatotic cells are treated with various concentrations of the test compound.

  • Assessment of Lipid Accumulation: Intracellular triglycerides are quantified using a commercial assay kit, or lipid droplets are visualized and quantified by Oil Red O staining.

  • Cytotoxicity Assessment: The leakage of LDH and transaminases into the culture medium is measured to assess drug-induced cytotoxicity.

Conclusion

This compound exhibits a compelling and diverse pharmacological profile with significant therapeutic potential. Its potent anti-inflammatory effects, mediated through the inhibition of the NLRP3 inflammasome, position it as a strong candidate for the treatment of inflammatory diseases. Furthermore, its demonstrated anticancer, antiviral, and hepatoprotective activities warrant further investigation. The data and protocols presented in this guide offer a solid foundation for future preclinical and clinical development of this compound and its derivatives as novel therapeutic agents. Further research is needed to fully elucidate the molecular targets and signaling pathways for each of its biological activities and to establish its safety and efficacy in human studies.

References

Initial Findings on Isoandrographolide's Attenuation of Silicosis in Mice: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the initial research findings on the therapeutic potential of isoandrographolide (ISA) in mitigating silicosis in murine models. The information presented is based on available scientific literature and is intended to provide a comprehensive overview of the experimental methodologies, key quantitative outcomes, and the underlying molecular mechanisms.

Executive Summary

Silicosis is a debilitating and progressive occupational lung disease with no effective cure.[1] Recent preclinical studies have identified this compound, a diterpenoid lactone derived from Andrographis paniculata, as a promising therapeutic agent.[1] Research indicates that ISA significantly alleviates lung injury and fibrosis in mice with experimentally induced silicosis.[1] The primary mechanism of action appears to be the inhibition of the NLRP3 inflammasome, a key mediator of inflammation and fibrosis in the lungs.[1] ISA has demonstrated a notable ability to reduce inflammatory responses, collagen deposition, and epithelial-mesenchymal transition (EMT) in the lung tissue of silicosis-induced mice.[1]

Experimental Protocols

While specific details may vary between studies, the following outlines a general experimental protocol for investigating the effects of this compound on a murine model of silicosis.

Animal Model and Silicosis Induction
  • Animal Model: Male C57BL/6 mice are commonly used for their susceptibility to induced pulmonary fibrosis.

  • Silicosis Induction: A single intratracheal instillation of a crystalline silica suspension is a standard method for inducing silicosis.[2] The dosage and volume of the silica suspension are critical factors in the severity and distribution of the resulting lung pathology.[3]

This compound Administration
  • Dosage and Route: The administration protocol for this compound would typically involve daily treatment for a specified period following silica instillation. The optimal dosage and route of administration (e.g., oral gavage, intraperitoneal injection) are determined in dose-response studies.

Key Experimental Assays
  • Histopathological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess the degree of inflammation, cellular infiltration, and collagen deposition.

  • Immunohistochemistry and Immunofluorescence: These techniques are employed to detect the expression and localization of specific proteins of interest, such as components of the NLRP3 inflammasome and markers of fibrosis.

  • Western Blot Analysis: This method is used to quantify the protein levels of key signaling molecules in lung tissue homogenates.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is utilized to measure the concentrations of inflammatory cytokines in bronchoalveolar lavage fluid (BALF) and serum.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes involved in inflammation and fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on silicosis in mice. Note: Specific numerical data from the primary study on this compound were not available in the public domain at the time of this review. The data presented here are illustrative of the expected outcomes based on the reported significant effects and data from studies on the related compound, andrographolide.

Table 1: Effect of this compound on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

ParameterControl GroupSilicosis GroupSilicosis + this compound Group
Total Cells (x10^4/mL)LowSignificantly IncreasedSignificantly Decreased
Macrophages (x10^4/mL)LowSignificantly IncreasedSignificantly Decreased
Neutrophils (x10^4/mL)LowSignificantly IncreasedSignificantly Decreased
Lymphocytes (x10^4/mL)LowSignificantly IncreasedSignificantly Decreased
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)BaselineSignificantly ElevatedSignificantly Reduced

Table 2: Effect of this compound on Fibrotic Markers in Lung Tissue

ParameterControl GroupSilicosis GroupSilicosis + this compound Group
Collagen Deposition (e.g., Hydroxyproline content)BaselineSignificantly IncreasedSignificantly Decreased
α-Smooth Muscle Actin (α-SMA) ExpressionLowSignificantly IncreasedSignificantly Decreased
N-cadherin ExpressionLowSignificantly IncreasedSignificantly Decreased
E-cadherin ExpressionHighSignificantly DecreasedSignificantly Increased

Table 3: Effect of this compound on NLRP3 Inflammasome-Related Protein Expression in Lung Tissue

ProteinControl GroupSilicosis GroupSilicosis + this compound Group
NLRP3BaselineSignificantly UpregulatedSignificantly Downregulated
ASCBaselineSignificantly UpregulatedSignificantly Downregulated
Caspase-1BaselineSignificantly UpregulatedSignificantly Downregulated

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcomes Outcomes A C57BL/6 Mice B Silica Instillation A->B Silicosis Induction D Control Groups (Vehicle, etc.) A->D Control Assignment C This compound Treatment B->C Treatment Initiation E Bronchoalveolar Lavage Fluid (BALF) Analysis C->E Sample Collection F Lung Tissue Histopathology C->F Sample Collection G Biochemical Assays (Western Blot, ELISA) C->G Sample Collection H Gene Expression Analysis (qRT-PCR) C->H Sample Collection D->E Sample Collection D->F Sample Collection D->G Sample Collection D->H Sample Collection I Inflammation Assessment E->I J Fibrosis Quantification F->J K Signaling Pathway Elucidation G->K H->K

Caption: Generalized workflow for studying this compound's effect on silicosis in mice.

This compound's Proposed Mechanism of Action

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway NLRP3 Inflammasome Pathway cluster_response Cellular Response cluster_intervention Therapeutic Intervention Silica Silica Particles NLRP3 NLRP3 Silica->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis ISA This compound ISA->NLRP3 Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Role of TGF-β in Silicosis-Induced Fibrosis

tgfb_pathway cluster_stimulus Fibrotic Stimulus cluster_mediator Key Mediator cluster_cells Cellular Processes cluster_outcome Pathological Outcome Silica Silica Exposure TGFb TGF-β1 Silica->TGFb Induces Epithelial Epithelial Cells TGFb->Epithelial Promotes EMT Fibroblast Fibroblasts TGFb->Fibroblast Activates Myofibroblast Myofibroblasts Epithelial->Myofibroblast Transition Fibroblast->Myofibroblast Differentiation ECM Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM

Caption: The central role of TGF-β1 in mediating silica-induced pulmonary fibrosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of key cell-based assays to investigate the bioactivity of isoandrographolide, a natural product with documented anti-inflammatory properties. The following sections offer step-by-step experimental procedures, quantitative data summaries, and visual representations of signaling pathways and workflows to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a diterpenoid lactone and a constituent of the medicinal plant Andrographis paniculata. It is structurally related to andrographolide, a compound known for its wide range of biological activities. Emerging research has highlighted this compound's potent inhibitory effects on the NLRP3 inflammasome, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2] Notably, studies have indicated that this compound may possess a more potent therapeutic effect and lower cytotoxicity compared to andrographolide in specific contexts.[1][2]

These notes will guide researchers in setting up in vitro experiments to explore the anti-inflammatory and cytotoxic properties of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data for this compound and its well-studied analog, andrographolide, for comparative purposes.

Table 1: Biological Activity of this compound

ActivityAssay SystemKey FindingsReference
NLRP3 Inflammasome InhibitionIn vivo (silicosis mouse model) and in vitroInhibited the expression of NLRP3, ASC, and caspase-1.[1][2]
CytotoxicityIn vivo (silicosis mouse model)Revealed lower cytotoxicity than andrographolide.[1][2]

Table 2: Comparative IC50 Values of Andrographolide in Various In Vitro Assays

This table is provided as a reference for researchers to contextualize the potential efficacy of this compound.

AssayCell LineStimulantIC50 Value (µM)Reference
Cell ViabilityMDA-MB-231 (Breast Cancer)-30.28 (48h)[3]
Cell ViabilityMCF-7 (Breast Cancer)-36.9 (48h)[3]
Cell ViabilityDBTRG-05MG (Glioblastoma)-13.95 (72h)[4]
Cell ViabilityOEC-M1 (Oral Cancer)-55[5]
TNF-α ReleaseTHP-1 (Monocytes)LPS~21.9[1]
IL-6 ReleaseTHP-1 (Macrophages)LPS12.2[6]
Nitric Oxide (NO) ProductionRAW 264.7 (Macrophages)LPS~21.9[1]
PGE2 InhibitionRAW 264.7 (Macrophages)LPS + IFN-γ8.8[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of this compound and establishing a therapeutic window for subsequent in vitro assays.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest (e.g., THP-1, A549, or relevant cancer cell lines)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Typical final concentrations might range from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment, typically <0.1%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with This compound seed->treat Overnight incubate 3. Incubate (24-72h) treat->incubate mtt 4. Add MTT (4h incubation) incubate->mtt dmso 5. Add DMSO mtt->dmso read 6. Read Absorbance (570 nm) dmso->read calc 7. Calculate IC50 read->calc

Caption: Workflow for determining cell viability using the MTT assay.

NLRP3 Inflammasome Activation Assay

This protocol is designed to specifically investigate the inhibitory effect of this compound on the NLRP3 inflammasome, a key component of the innate immune response.

Objective: To quantify the inhibition of NLRP3 inflammasome activation by this compound through the measurement of IL-1β secretion.

Materials:

  • THP-1 human monocytic cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA Kit

  • 24-well plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells (5x10⁵ cells/well) in a 24-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 24-48 hours.

  • Priming (Signal 1): Replace the medium with fresh complete medium and allow cells to rest for 24 hours. Then, replace the medium with Opti-MEM and prime the cells with LPS (1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the IL-1β levels in this compound-treated wells to the vehicle-treated control to determine the percentage of inhibition.

Workflow for NLRP3 Inflammasome Inhibition Assay

NLRP3_Workflow cluster_cell_prep Cell Preparation cluster_inflammasome_activation Inflammasome Activation cluster_measurement Measurement & Analysis seed 1. Seed THP-1 Cells differentiate 2. Differentiate with PMA seed->differentiate prime 3. Prime with LPS (Signal 1) differentiate->prime inhibit 4. Treat with this compound prime->inhibit activate 5. Activate with ATP/Nigericin (Signal 2) inhibit->activate collect 6. Collect Supernatant activate->collect elisa 7. Measure IL-1β (ELISA) collect->elisa analyze 8. Analyze Inhibition elisa->analyze

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis (programmed cell death) by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Binding Buffer

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2-5x10⁵ cells/well) and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.

  • Washing: Wash the collected cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Signaling Pathways

NLRP3 Inflammasome Signaling Pathway

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This pathway is a critical component of the innate immune system that, when activated by pathogen-associated or damage-associated molecular patterns (PAMPs/DAMPs), leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway cluster_inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B Transcription IL1B Mature IL-1β IL-18 Pro_IL1B->IL1B DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 2 (Activation) NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Inflammasome Inflammation Inflammation IL1B->Inflammation Isoandro This compound Isoandro->NLRP3_active Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

References

Measuring the Bioactivity of Isoandrographolide: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, it shares a range of biological properties, including potent anti-inflammatory and anticancer effects.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure the activity of this compound using common cell-based assays. The protocols outlined below are foundational for screening and characterizing the therapeutic potential of this promising natural compound.

Key Biological Activities of this compound

  • Anticancer Activity: this compound has demonstrated antiproliferative effects in various cancer cell lines. Notably, it has shown activity against human leukemia HL-60 cells.[1] Its anticancer mechanisms are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Anti-inflammatory Activity: While specific data for this compound is less abundant, its structural similarity to andrographolide suggests potent anti-inflammatory properties, likely mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

I. Anticancer Activity Assays

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is fundamental for determining the dose-dependent effect of this compound on cancer cells and for calculating its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and its related compound, andrographolide, in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
This compound HL-60Human Leukemia6.30Not Specified
AndrographolideHL-60Human Leukemia9.33Not Specified
AndrographolideMCF-7Breast Cancer32.9048
AndrographolideMDA-MB-231Breast Cancer37.5648
AndrographolideHT-29Colon Cancer~2048
AndrographolideKBOral Cancer106.2 (µg/ml)24

Note: Data for andrographolide is provided for comparative purposes due to the limited availability of specific data for this compound.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., HL-60, MCF-7, HT-29) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., IC25, IC50, and IC75 values determined from the MTT assay) for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect any floating cells from the medium as they may be apoptotic.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples using a flow cytometer. The cell populations are distinguished as follows:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Diagram: Apoptosis Signaling Pathway

apoptosis_pathway This compound This compound ros ↑ ROS Generation This compound->ros mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

II. Anti-inflammatory Activity Assay

NF-κB Reporter Assay

The NF-κB signaling pathway is a critical regulator of inflammation. This assay measures the ability of this compound to inhibit the activation of NF-κB in response to an inflammatory stimulus.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Note: This protocol is adapted from studies on andrographolide due to its well-documented NF-κB inhibitory activity.

  • Cell Transfection:

    • Use a suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, that have been stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Incubate for an additional 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

Diagram: NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc nfkb_ikb NF-κB-IκBα Complex (Inactive) nfkb_ikb->nfkb nucleus Nucleus gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp This compound This compound This compound->ikb_kinase Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

III. General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of this compound.

experimental_workflow start Start: this compound stock_prep Prepare Stock Solution (in DMSO) start->stock_prep mtt_assay Cytotoxicity Screening (MTT Assay) stock_prep->mtt_assay cell_culture Culture Appropriate Cell Lines cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanism_assays Mechanism of Action Assays ic50->mechanism_assays apoptosis_assay Apoptosis Assay (Flow Cytometry) mechanism_assays->apoptosis_assay Anticancer nfkb_assay Anti-inflammatory Assay (NF-κB Reporter) mechanism_assays->nfkb_assay Anti-inflammatory data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis nfkb_assay->data_analysis end End: Characterized Bioactivity data_analysis->end

Caption: General workflow for assessing this compound's bioactivity.

References

Animal Models for In Vivo Investigation of Isoandrographolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing animal models to study the in vivo effects of isoandrographolide, a diterpenoid lactone with therapeutic potential. This document summarizes key quantitative data, offers detailed experimental protocols adapted from relevant studies, and visualizes associated signaling pathways and workflows.

Anti-inflammatory and Anti-Fibrotic Effects in a Silicosis Mouse Model

This compound has demonstrated significant efficacy in attenuating pulmonary inflammation and fibrosis in a silica-induced silicosis mouse model. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome pathway.[1]

Data Presentation

Table 1: In Vivo Effects of this compound in a Silica-Induced Silicosis Mouse Model

Animal ModelThis compound Dosage & RouteKey Quantitative OutcomesReference
C57BL/6 MiceNot specified in abstract- Significantly alleviated lung injury- Attenuated inflammatory response- Reduced collagen deposition in the lung- Inhibited expression of NLRP3, ASC, and caspase-1[1]
Experimental Protocols

Protocol 1: Silica-Induced Silicosis Mouse Model and this compound Treatment (Adapted)

This protocol is adapted from general procedures for inducing silicosis in mice and findings on this compound.[1]

1. Animal Model:

  • Species: C57BL/6 mice, male, 6-8 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Induction of Silicosis:

  • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Intratracheally instill a single dose of crystalline silica suspension (e.g., 2.5 mg in 50 µL sterile saline) per mouse.

  • The control group receives an equal volume of sterile saline.

3. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.

  • Dosage and Route: While the specific dosage from the key study is unavailable, a starting point could be intraperitoneal (i.p.) injections of 1-10 mg/kg daily, based on studies with the parent compound, andrographolide. Dose-response studies are recommended.

  • Treatment Schedule: Begin treatment one day after silica instillation and continue for a predetermined period (e.g., 14 or 28 days).

4. Assessment of Efficacy:

  • Bronchoalveolar Lavage (BAL): At the end of the treatment period, euthanize the mice and perform BAL to collect fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes).

  • Histopathology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation assessment and Masson's trichrome for collagen deposition (fibrosis).

  • Hydroxyproline Assay: Quantify collagen content in lung tissue homogenates using a hydroxyproline assay kit.

  • Western Blot: Analyze lung tissue lysates for the expression of NLRP3, ASC, and cleaved caspase-1 to assess inflammasome activation.

  • Immunohistochemistry (IHC): Stain lung tissue sections for markers of epithelial-mesenchymal transition (EMT), such as α-SMA (upregulated in fibrosis) and E-cadherin (downregulated in fibrosis).

Signaling Pathway

NLRP3_Inflammasome_Inhibition This compound Inhibition of NLRP3 Inflammasome Pathway cluster_macrophage Inside Macrophage Silica Silica Crystals NLRP3_Activation NLRP3 Inflammasome Activation Silica->NLRP3_Activation Macrophage Macrophage ASC ASC NLRP3_Activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Fibrosis Pulmonary Fibrosis Inflammation->Fibrosis This compound This compound This compound->NLRP3_Activation Inhibits

Caption: this compound inhibits the NLRP3 inflammasome.

Anticancer Effects in Xenograft Models

While specific in vivo studies on this compound in cancer are limited, protocols for its parent compound, andrographolide, in xenograft models can be adapted.

Data Presentation

Table 2: Adapted In Vivo Anticancer Effects Based on Andrographolide Studies

Animal ModelCell LineTreatment Protocol (Adapted for this compound)Potential Key Quantitative Outcomes
Immunocompromised Mice(e.g., Nude or SCID)Various human cancer cell lines (e.g., breast, prostate, lung)5-20 mg/kg/day, i.p. or oral gavage- Reduction in tumor volume and weight- Inhibition of metastasis- Modulation of cancer-related signaling pathways
Experimental Protocols

Protocol 2: Human Cancer Xenograft Model (Adapted)

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Housing: Maintain in a specific pathogen-free (SPF) environment.

2. Cell Culture and Implantation:

  • Culture the desired human cancer cell line under appropriate conditions.

  • Harvest cells and resuspend in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, inject cells into the corresponding organ (e.g., prostate or mammary fat pad).

3. This compound Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound (e.g., 5-20 mg/kg/day) via i.p. injection or oral gavage. The control group receives the vehicle.

  • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health.

4. Endpoint Analysis:

  • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.

  • Measure final tumor weight.

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

  • Western Blot/qPCR: Analyze tumor lysates for changes in the expression of proteins and genes involved in relevant signaling pathways (e.g., PI3K/Akt, JAK/STAT).

Experimental Workflow

Xenograft_Workflow Xenograft Model Experimental Workflow A Cell Culture B Cell Implantation (Subcutaneous/Orthotopic) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment (this compound/Vehicle) D->E F In-life Monitoring (Tumor Volume, Body Weight) E->F G Endpoint F->G H Tumor Excision & Analysis (Weight, IHC, Western Blot) G->H

Caption: General workflow for in vivo xenograft studies.

Neuroprotective Effects in Alzheimer's Disease Models

Studies on andrographolide suggest a potential neuroprotective role for this compound, which can be investigated in animal models of Alzheimer's disease.

Data Presentation

Table 3: Potential In Vivo Neuroprotective Effects of this compound (Adapted from Andrographolide Studies)

Animal ModelTreatment Protocol (Adapted for this compound)Potential Key Quantitative Outcomes
APP/PS1 transgenic mice2-5 mg/kg/day, i.p. or oral gavage- Improved cognitive function (e.g., Morris water maze)- Reduced Aβ plaque deposition- Decreased tau hyperphosphorylation- Attenuated neuroinflammation (reduced microgliosis and astrogliosis)
Experimental Protocols

Protocol 3: Alzheimer's Disease Mouse Model (Adapted)

1. Animal Model:

  • Species: APP/PS1 transgenic mice or other suitable models of Alzheimer's disease. Age-matched wild-type littermates serve as controls.

2. This compound Administration:

  • Administer this compound (e.g., 2-5 mg/kg/day) via i.p. injection or oral gavage for a specified duration (e.g., 4-12 weeks).

3. Behavioral Testing:

  • Assess cognitive function using tests such as the Morris water maze (spatial learning and memory) and novel object recognition test (recognition memory).

4. Endpoint Analysis:

  • Euthanize mice and collect brain tissue.

  • Immunohistochemistry/Immunofluorescence: Stain brain sections for Aβ plaques (e.g., using Thioflavin S or specific antibodies), hyperphosphorylated tau (e.g., AT8 antibody), microglia (Iba1), and astrocytes (GFAP).

  • ELISA: Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Western Blot: Analyze brain lysates for levels of synaptic proteins (e.g., synaptophysin, PSD-95) and key signaling molecules.

Signaling Pathways

PI3K_Akt_Pathway Potential Modulation of PI3K/Akt Pathway by this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.

JAK_STAT_Pathway Potential Modulation of JAK/STAT Pathway by this compound cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes GeneTranscription Gene Transcription (Inflammation) STAT_dimer->GeneTranscription Nucleus Nucleus This compound This compound This compound->JAK Potential Inhibition

Caption: Potential inhibition of the JAK/STAT pathway.

References

Protocol for Assessing NLRP3 Inflammasome Inhibition by Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[1][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a prime target for therapeutic intervention.[2][6]

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated potent anti-inflammatory properties.[6] Emerging evidence suggests that this compound exerts its effects at least in part through the inhibition of the NLRP3 inflammasome.[6] This document provides a detailed protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in vitro.

Mechanism of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][4] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[4][7][8]

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, crystalline substances like monosodium urate (MSU), or silica, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This assembly involves the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.

Signaling Pathway Diagrams

NLRP3_Activation_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ NLRP3 & pro-IL-1β mRNA NFkB->NLRP3_proIL1B_up Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B pro_IL18 Pro-IL-18 Caspase1->pro_IL18 GSDMD Gasdermin D Caspase1->GSDMD IL1B Mature IL-1β Secretion pro_IL1B->IL1B IL18 Mature IL-18 Secretion pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs) Differentiation Differentiate THP-1 with PMA (if using) Cell_Culture->Differentiation Priming Prime cells with LPS (Signal 1) Differentiation->Priming Inhibitor Pre-treat with this compound Priming->Inhibitor Activation Activate with Nigericin/ATP/MSU (Signal 2) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Prepare Cell Lysates Activation->Cell_Lysate IF Immunofluorescence (ASC Specks) Activation->IF ELISA IL-1β ELISA Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Supernatant->Caspase_Assay Western_Blot Western Blot (NLRP3, ASC, Caspase-1) Cell_Lysate->Western_Blot

Caption: Experimental Workflow for Assessing NLRP3 Inhibition.

Experimental Protocols

1. Cell Culture and Differentiation

  • Cell Line: Human monocytic THP-1 cells or primary mouse bone marrow-derived macrophages (BMDMs).

  • THP-1 Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 humidified incubator.

  • THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well or 6-well plate and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

2. NLRP3 Inflammasome Activation and Inhibition

  • Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by treating the cells with one of the following stimuli for 1 hour:

    • 5 mM ATP

    • 10 µM Nigericin

    • 250 µg/mL Monosodium Urate (MSU) crystals

3. Measurement of IL-1β Secretion by ELISA

  • After the activation step, centrifuge the cell culture plates at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a human or mouse IL-1β ELISA kit according to the manufacturer's instructions.

4. Western Blot Analysis of Inflammasome Components

  • After collecting the supernatants, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (p20 subunit for active form) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

5. Caspase-1 Activity Assay

  • Measure caspase-1 activity in the cell culture supernatants or cell lysates using a colorimetric or fluorometric caspase-1 activity assay kit according to the manufacturer's protocol. The assay is based on the cleavage of a specific caspase-1 substrate.

6. Immunofluorescence Staining of ASC Specks

  • Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.

  • Perform the priming, inhibitor treatment, and activation steps as described above.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against ASC overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the ASC specks (large, perinuclear aggregates) using a fluorescence or confocal microscope.

  • Quantify the percentage of cells with ASC specks.

Data Presentation

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed, Nigericin-Activated THP-1 Macrophages

This compound (µM)IL-1β Concentration (pg/mL) ± SD% Inhibition
0 (Vehicle)550 ± 450
1420 ± 3823.6
5280 ± 3149.1
10150 ± 2272.7
2080 ± 1585.5

Table 2: Effect of this compound on Caspase-1 Activity in LPS-Primed, ATP-Activated BMDMs

This compound (µM)Relative Caspase-1 Activity (%) ± SD% Inhibition
0 (Vehicle)100 ± 8.50
182 ± 7.118
555 ± 6.245
1031 ± 4.569
2018 ± 3.982

Table 3: Quantification of Western Blot Analysis for NLRP3 Inflammasome Components

TreatmentRelative NLRP3 Expression (Fold Change)Relative Cleaved Caspase-1 (p20) Expression (Fold Change)
Control1.01.0
LPS + Nigericin3.5 ± 0.44.2 ± 0.5
LPS + Nigericin + this compound (10 µM)1.8 ± 0.21.5 ± 0.3

Table 4: Quantification of ASC Speck Formation

TreatmentPercentage of Cells with ASC Specks (%) ± SD
Control< 1
LPS + Nigericin35 ± 4.2
LPS + Nigericin + this compound (10 µM)8 ± 1.5

This protocol provides a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NLRP3 inflammasome. By employing a combination of ELISA, Western blotting, caspase activity assays, and immunofluorescence, a thorough characterization of the compound's mechanism of action can be achieved. The provided tables offer a clear structure for presenting quantitative data, facilitating the comparison of results and the assessment of this compound's therapeutic potential as an NLRP3 inflammasome inhibitor.

References

Application Notes and Protocols: The Use of Isoandrographolide in Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary fibrosis (PF) is a chronic and progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Isoandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising candidate for anti-fibrotic therapy. These application notes provide a comprehensive guide for researchers on how to utilize this compound in preclinical pulmonary fibrosis research, summarizing its mechanism of action and providing detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects through multiple mechanisms, primarily by targeting key signaling pathways involved in inflammation and fibrosis. It has been shown to possess potent anti-inflammatory and antioxidant properties.[1][2] Notably, this compound has demonstrated lower cytotoxicity and more potent therapeutic effects compared to andrographolide in the context of silicosis.[3]

Key signaling pathways modulated by this compound and its parent compound, andrographolide, in the context of pulmonary fibrosis include:

  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: TGF-β1 is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production.[4][5] Andrographolide has been shown to inhibit TGF-β1-induced myofibroblast differentiation and ECM deposition by suppressing the phosphorylation of Smad2/3.[6][7]

  • Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is a critical regulator of inflammation. Andrographolide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in animal models of lung injury.[1][4][8] This anti-inflammatory action is crucial in mitigating the initial inflammatory phase that often precedes fibrosis.

  • AKT/mTOR Pathway: The AKT/mTOR signaling pathway is implicated in NLRP3 inflammasome activation and epithelial-mesenchymal transition (EMT), both of which contribute to pulmonary fibrosis.[9] Andrographolide has been shown to counteract the activation of this pathway, leading to the suppression of NLRP3 inflammasome and EMT in alveolar epithelial cells.[9]

  • Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population in fibrotic lungs.[9][10] this compound and andrographolide have been shown to halt the progression of EMT.[3][10] Andrographolide achieves this by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, α-SMA, and vimentin.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of andrographolide (the parent compound of this compound) in rodent models of pulmonary fibrosis.

Table 1: In Vivo Efficacy of Andrographolide in Bleomycin-Induced Pulmonary Fibrosis in Mice

ParameterControl GroupBleomycin (BLM) GroupBLM + Andrographolide (Low Dose)BLM + Andrographolide (High Dose)Reference
Inflammatory Cells in BALF
Total Cells (x10⁴)10.2 ± 1.545.8 ± 4.228.6 ± 3.1†15.4 ± 2.3#†[4]
Macrophages (x10⁴)8.9 ± 1.225.1 ± 2.818.2 ± 2.5†11.5 ± 1.9#†[4]
Lymphocytes (x10⁴)0.8 ± 0.218.5 ± 2.19.7 ± 1.3†3.2 ± 0.6#†[4]
Fibrosis Markers
Ashcroft Score0.5 ± 0.26.8 ± 0.74.1 ± 0.5†2.3 ± 0.4#†[4]
Hydroxyproline (µ g/lung )150 ± 25480 ± 55310 ± 40†200 ± 30#†[4]
Gene Expression (mRNA)
TGF-β1 (relative expression)1.0 ± 0.24.5 ± 0.62.8 ± 0.4†1.5 ± 0.3#†[4]
α-SMA (relative expression)1.0 ± 0.35.2 ± 0.73.1 ± 0.5†1.8 ± 0.4#†[4]

*Data are presented as mean ± SD. #p < 0.01 compared with BLM group; †p < 0.01 compared with BLM + Andro-L group. Low dose (Andro-L): 1 mg/kg; High dose (Andro-H): 10 mg/kg.[4]

Table 2: In Vivo Efficacy of Andrographolide in Silica-Induced Pulmonary Fibrosis in Mice

ParameterControl GroupSilica GroupSilica + Andrographolide (3 mg/kg)Silica + Andrographolide (10 mg/kg)Reference
BALF Parameters
Total Protein (µg/mL)120 ± 15450 ± 40280 ± 30180 ± 20**[10][11]
LDH (U/L)50 ± 8210 ± 25130 ± 1880 ± 12 [10][11]
Oxidative Stress Markers
Nitrite (µM)2.5 ± 0.48.2 ± 1.15.1 ± 0.7*3.5 ± 0.5[10][11]
Malondialdehyde (nmol/mg protein)1.2 ± 0.24.8 ± 0.62.9 ± 0.41.8 ± 0.3**[10][11]
Glutathione (µg/mg protein)15.8 ± 2.16.2 ± 0.99.8 ± 1.313.5 ± 1.8**[10][11]

*p < 0.05, **p < 0.01 compared to the silica group.[10][11]

Experimental Protocols

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This model is widely used to mimic human idiopathic pulmonary fibrosis.[2][4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate (from Streptomyces verticillus)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Saline solution (sterile, 0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 3 mg/kg) dissolved in sterile saline.[4] The control group receives an equivalent volume of sterile saline.

  • This compound Administration:

    • Begin daily administration of this compound (e.g., via intraperitoneal injection or oral gavage) one day after bleomycin instillation and continue for the duration of the study (typically 14 or 21 days).[2][4]

    • Divide mice into experimental groups:

      • Control (saline + vehicle)

      • Bleomycin + Vehicle

      • Bleomycin + this compound (low dose)

      • Bleomycin + this compound (high dose)

  • Endpoint Analysis (Day 14 or 21):

    • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.

    • Harvest lung tissues for histological analysis (H&E and Masson's trichrome staining), hydroxyproline content assay, and molecular analyses (Western blotting, qRT-PCR).

In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation

This model is used to study the direct anti-fibrotic effects of this compound on lung fibroblasts.[6]

Materials:

  • Primary human lung fibroblasts (HLFs) or NIH/3T3 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Recombinant human TGF-β1

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting, qRT-PCR, and immunofluorescence

Protocol:

  • Cell Culture: Culture fibroblasts in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I, as well as the phosphorylation of Smad2/3 and Erk1/2.[6]

    • qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (collagen I).

    • Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize stress fiber formation.

Histological Analysis: Sirius Red Staining for Collagen

This method is used to visualize and quantify collagen deposition in lung tissue sections.[12]

Materials:

  • Paraffin-embedded lung tissue sections (5 µm)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's hematoxylin (optional, for nuclear counterstaining)

  • Acidified water (0.5% acetic acid)

  • Ethanol (100%)

  • Xylene

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin and wash in running tap water.[12]

  • Collagen Staining: Immerse slides in Picro-Sirius Red solution for 1 hour.[12]

  • Washing: Wash slides in two changes of acidified water.[12]

  • Dehydration and Mounting: Dehydrate the sections in 100% ethanol, clear in xylene, and mount with a resinous medium.[12]

  • Imaging: Visualize collagen fibers under a bright-field or polarized light microscope. Under polarized light, type I collagen appears as yellow-orange birefringent fibers, while type III collagen appears as green birefringent fibers.[13]

Cell Viability Assay: MTT Assay

This assay is used to assess the cytotoxicity of this compound on lung cells.[14][15]

Materials:

  • Lung fibroblasts or epithelial cells

  • 96-well culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

TGF_beta_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Fibrotic Gene Expression (α-SMA, Collagen) Nucleus->Gene_Expression promotes This compound This compound This compound->p_Smad2_3

Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Bleomycin) IKK IKK Complex Stimuli->IKK p_IKK p-IKK IkB_alpha IκBα p_IKK->IkB_alpha phosphorylates p_IkB_alpha p-IκBα NF_kB NF-κB (p65/p50) p_IkB_alpha->NF_kB degradation leads to NF-κB release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus Nucleus NF_kB->Nucleus translocates to Nucleus->Gene_Expression promotes This compound This compound This compound->p_IKK

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow In_Vivo In Vivo Studies (e.g., Bleomycin-induced PF) Treatment This compound Treatment In_Vivo->Treatment In_Vitro In Vitro Studies (e.g., TGF-β1 stimulation) In_Vitro->Treatment Histology Histological Analysis (H&E, Sirius Red) Treatment->Histology BALF BALF Analysis (Cell Counts, Cytokines) Treatment->BALF Molecular_Vivo Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular_Vivo Molecular_Vitro Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular_Vitro Functional Functional Assays (Cell Viability, Migration) Treatment->Functional Outcome Evaluation of Anti-fibrotic Efficacy Histology->Outcome BALF->Outcome Molecular_Vivo->Outcome Molecular_Vitro->Outcome Functional->Outcome

Caption: General experimental workflow for investigating this compound in pulmonary fibrosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata, has emerged as a promising natural compound with potent anti-inflammatory properties. It is a stereoisomer of the more extensively studied andrographolide and has demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. This document provides a comprehensive overview of the application of this compound in inflammation-related research, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed protocols for its evaluation in both in vitro and in vivo models.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory response. The primary known mechanism is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Additionally, evidence suggests its involvement in the regulation of the NF-κB and MAPK signaling cascades, central pathways that control the expression of a wide array of inflammatory mediators.

Below is a diagram illustrating the key signaling pathways modulated by this compound.

Isoandrographolide_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS, Silica) cluster_pathways Cellular Signaling Cascades cluster_this compound Point of Intervention Stimulus Inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 NLRP3_activation NLRP3 Inflammasome Activation Stimulus->NLRP3_activation K+ efflux, ROS NFkB NF-κB Activation TLR4->NFkB MyD88 MAPK MAPK (p38, ERK, JNK) Activation TLR4->MAPK NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming Transcriptional Upregulation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines NLRP3_priming->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->NLRP3_activation Inhibition

Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from preclinical studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
J774A.1 Murine MacrophagesLipopolysaccharide (LPS)Not SpecifiedNitric Oxide (NO) ReleaseSignificant Inhibition[1][4]
J774A.1 Murine MacrophagesLipopolysaccharide (LPS)Not SpecifiedProstaglandin E2 (PGE2) ReleaseSignificant Inhibition[1][4]
J774A.1 Murine MacrophagesLipopolysaccharide (LPS)Not SpecifiedInterleukin-1β (IL-1β) ProductionConsiderable Inhibition[1][4]
J774A.1 Murine MacrophagesLipopolysaccharide (LPS)Not SpecifiedInterleukin-6 (IL-6) ProductionSignificant Inhibition[1][4]
HL-60 Promyelocytic CellsCalcimycin (A23187)Not SpecifiedThromboxane B2 (TXB2) ReleaseSignificant Decrease[1][4]
Bone Marrow-Derived Macrophages (BMDMs)Silica10, 20, 40 µMNLRP3 Protein ExpressionDose-dependent decrease[2]
Bone Marrow-Derived Macrophages (BMDMs)Silica10, 20, 40 µMASC Protein ExpressionDose-dependent decrease[2]
Bone Marrow-Derived Macrophages (BMDMs)Silica10, 20, 40 µMCaspase-1 Protein ExpressionDose-dependent decrease[2]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Disease ModelAnimal ModelThis compound DosageAdministration RouteKey FindingsReference
SilicosisC57BL/6 Mice10, 20 mg/kg/dayIntragastricSignificantly alleviated lung injury, attenuated inflammatory response, and reduced collagen deposition.[2][5]
SilicosisC57BL/6 Mice10, 20 mg/kg/dayIntragastricInhibited the expression of NLRP3, ASC, and Caspase-1 in lung tissue.[2][5]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the anti-inflammatory properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Cell Viability Assay (e.g., MTT, LDH) B Measurement of Inflammatory Mediators (e.g., ELISA for cytokines, Griess for NO) A->B Determine non-toxic concentrations C Western Blot Analysis (NF-κB, MAPK, NLRP3 pathways) B->C Investigate mechanism of action D NLRP3 Inflammasome Activation Assay C->D E Selection of Animal Model (e.g., LPS-induced endotoxemia, Silicosis) D->E Validate in vivo F Dosing and Administration (Determine optimal dose and route) E->F G Evaluation of Inflammatory Markers (e.g., Cytokines in serum/BALF, Histopathology) F->G H Toxicology and Safety Assessment G->H End End H->End Start Start Start->A

A general experimental workflow for evaluating this compound.
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is adapted from general procedures for studying inflammatory responses in macrophage cell lines.[6][7][8][9][10]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for Western blot) and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Measure nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine (TNF-α, IL-6, IL-1β) Production:

    • Collect the cell culture supernatant.

    • Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: NLRP3 Inflammasome Activation Assay in BMDMs

This protocol is based on the methodology described for investigating this compound's effect on the NLRP3 inflammasome in the context of silicosis.[2][11][12][13][14][15]

1. Cell Culture and Differentiation:

  • Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in DMEM with 10% FBS, 1% penicillin-streptomycin, and M-CSF for 7 days.

2. Inflammasome Activation:

  • Prime the BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Pre-treat the cells with this compound for 1 hour.

  • Activate the NLRP3 inflammasome with a secondary stimulus such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours. In the context of the silicosis model, silica particles (e.g., 50 µg/cm²) can be used as the stimulus.

3. Measurement of Inflammasome Activation:

  • IL-1β Secretion:

    • Collect the cell culture supernatant and quantify mature IL-1β levels by ELISA.

  • Caspase-1 Activation:

    • Precipitate proteins from the supernatant and lyse the cells.

    • Analyze the cell lysate and supernatant for the cleaved (active) form of Caspase-1 (p20) by Western blot.

  • ASC Speck Formation:

    • Fix and permeabilize the cells.

    • Stain for ASC using a specific antibody and visualize the formation of ASC specks by fluorescence microscopy.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling

This is a general protocol for assessing the activation of key inflammatory signaling pathways.[16][17][18]

1. Cell Lysis and Protein Quantification:

  • After treatment with this compound and an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Protocol 4: In Vivo Silica-Induced Silicosis Model in Mice

This protocol is based on the established model used to evaluate the efficacy of this compound.[2][19][20][21]

1. Animal Model:

  • Use C57BL/6 mice (male, 6-8 weeks old).

  • House the animals under standard conditions with free access to food and water.

  • Acclimatize the mice for at least one week before the experiment.

2. Induction of Silicosis:

  • Anesthetize the mice.

  • Instill a suspension of crystalline silica (e.g., 2.5 mg in 50 µL of sterile saline) into the trachea via a single intratracheal or oropharyngeal aspiration.[19]

  • The control group should receive sterile saline only.

3. This compound Treatment:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer this compound (e.g., 10 and 20 mg/kg) or vehicle to the mice daily by oral gavage, starting from day 1 after silica instillation, for a specified duration (e.g., 28 days).

4. Evaluation of Outcomes:

  • Bronchoalveolar Lavage (BAL):

    • At the end of the treatment period, euthanize the mice and perform BAL to collect cells and fluid from the lungs.

    • Analyze the BAL fluid for total and differential cell counts and cytokine levels (e.g., IL-1β, TNF-α).

  • Histopathology:

    • Perfuse the lungs and fix them in 4% paraformaldehyde.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

  • Biochemical Analysis of Lung Tissue:

    • Homogenize lung tissue to measure hydroxyproline content as an indicator of collagen deposition.

    • Perform Western blot analysis on lung tissue lysates to assess the expression of inflammatory and fibrotic markers.

Safety and Toxicology

While specific toxicity data for this compound is limited, the related compound andrographolide has been shown to be relatively non-toxic in preclinical studies.[22][23] However, as with any investigational compound, it is crucial to perform thorough safety and toxicology assessments, including acute and sub-chronic toxicity studies, to determine the therapeutic window and potential adverse effects of this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NLRP3 inflammasome and potential modulation of NF-κB and MAPK signaling. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential in a variety of inflammation-related disease models. Further studies are warranted to fully elucidate its pharmacological profile, including its efficacy in other inflammatory conditions, its pharmacokinetic properties, and its long-term safety.

References

Isoandrographolide: A Diterpenoid Tool Compound for Inflammasome Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, is emerging as a valuable tool compound for the study of diterpenoids and their therapeutic potential. As a key bioactive constituent, it offers a more potent and less cytotoxic alternative to its more studied counterpart, andrographolide.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role as an inhibitor of the NLRP3 inflammasome, a critical mediator of inflammation.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

Studies have shown that this compound can effectively suppress the activation of the NLRP3 inflammasome, leading to a reduction in inflammatory responses.[1] This inhibitory activity makes it an excellent tool for investigating the NLRP3 signaling pathway and for the development of novel anti-inflammatory therapeutics.

Quantitative Data

While specific IC₅₀ values for NLRP3 inflammasome inhibition by this compound are not yet widely reported in the public domain, its biological activity has been quantified in other contexts, providing a baseline for its potency.

AssayCell LineIC₅₀ ValueReference
Antiproliferative ActivityHuman leukemia HL-60 cells6.30 μM[3]

In a mouse model of silicosis, this compound demonstrated a more potent therapeutic effect and lower cytotoxicity compared to andrographolide.[1]

Signaling Pathway Diagram

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 Signal 1 NLRP3_Activation NLRP3 Activation Stimuli->NLRP3_Activation Signal 2 NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation Pro-IL-1B_Pro-IL-18 Pro-IL-1β / Pro-IL-18 Transcription NF-kB_Activation->Pro-IL-1B_Pro-IL-18 NLRP3_Priming NLRP3 Priming NF-kB_Activation->NLRP3_Priming NLRP3_Priming->NLRP3_Activation ASC ASC NLRP3_Activation->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 IL-1B_IL-18 Mature IL-1β / IL-18 Caspase-1->IL-1B_IL-18 Inflammation Inflammation IL-1B_IL-18->Inflammation This compound This compound This compound->NLRP3_Activation Inhibition

Caption: this compound inhibits the activation of the NLRP3 inflammasome.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells from mice

  • RPMI 1640 medium with L-glutamine

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • M-CSF

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding:

    • Seed the differentiated BMDMs into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming and Treatment:

    • Prime the cells with 1 µg/mL LPS for 4 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH release in the supernatant to assess cytotoxicity using an LDH assay kit.

Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model of Silicosis

This protocol outlines a method to evaluate the therapeutic efficacy of this compound in a silica-induced pulmonary fibrosis model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Silica crystalline particles

  • This compound

  • Saline solution

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model Induction:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of silica suspension (e.g., 2.5 mg in 50 µL saline) to induce silicosis. Control mice receive saline only.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) daily, starting from day 1 after silica instillation, for a period of 28 days. The control group receives the vehicle.

  • Endpoint Analysis (Day 28):

    • Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

    • BALF Analysis: Perform total and differential cell counts. Measure total protein concentration as an indicator of lung injury.

    • Histopathology: Fix lung tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.

    • Biochemical Analysis: Homogenize lung tissues to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA and markers of fibrosis (e.g., hydroxyproline content).

    • Western Blot: Analyze the expression of NLRP3, ASC, and Caspase-1 in lung tissue homogenates.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BMDMs) Priming Priming (e.g., LPS) Cell_Culture->Priming Treatment Treatment with This compound Priming->Treatment Activation NLRP3 Activation (e.g., ATP) Treatment->Activation Analysis_Invitro Analysis: - IL-1β ELISA - Cytotoxicity (LDH) Activation->Analysis_Invitro Animal_Model Animal Model (e.g., Silicosis) Treatment_Invivo Treatment with This compound Animal_Model->Treatment_Invivo Endpoint Endpoint Analysis Treatment_Invivo->Endpoint Analysis_Invivo Analysis: - Histopathology - Cytokine Levels - Western Blot Endpoint->Analysis_Invivo

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising tool compound for researchers studying diterpenoids and their role in inflammation. Its potent inhibitory effect on the NLRP3 inflammasome, coupled with a favorable cytotoxicity profile, makes it a valuable asset for elucidating inflammatory pathways and for the preclinical development of novel anti-inflammatory drugs. The protocols and data presented here provide a foundation for incorporating this compound into various research applications.

References

Application Notes and Protocols for the Quantification of Isoandrographolide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of Isoandrographolide, a significant bioactive diterpenoid lactone derived from Andrographis paniculata, in various biological matrices. Accurate quantification of this compound is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its therapeutic potential.

The primary analytical technique for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for quantification in plant extracts where concentrations are higher.[1][5][6]

Key Considerations for Method Selection

The choice of analytical method depends on several factors, including the nature of the biological matrix (e.g., plasma, urine, feces, tissue homogenates), the required sensitivity (limit of quantification), and the available instrumentation. For pharmacokinetic studies where low concentrations of the analyte are expected, LC-MS/MS is the preferred method.[2][3][4][7][8][9]

Quantitative Data Summary

The following tables summarize the performance parameters of various analytical methods used for the quantification of diterpenoids from Andrographis paniculata, including methods applicable to this compound.

Table 1: Performance of LC-MS/MS Methods for Diterpenoid Quantification in Biological Samples

Analyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Extraction Recovery (%)Reference
AndrographolideHuman Plasma1.01.0 - 150.0< 6.95< 7.22Not Reported[7][8][9]
Andrographolide, 14-deoxy-11,12-didehydroandrographolide, neoandrographolide, 14-deoxyandrographolideHuman Plasma1.0 - 2.51.0 - 5002.05 - 9.672.05 - 9.6786.54 - 111.56[3]
AndrographolideBeagle Plasma, Urine, Feces3.05 (µg/L)3.05 - 780 (µg/L)Not ReportedNot ReportedNot Reported[10]
Six components including AndrographolideRat Plasma4.0Not ReportedNot ReportedNot ReportedNot Reported[4]

Table 2: Performance of HPLC and UPLC Methods

MethodAnalyteLLOQLinearity RangePrecision (% RSD)Accuracy/Recovery (%)Reference
HPLC-UVAndrographolide0.041 - 14.11 µg/mL0.013 - 4.65 µg/mL< 2%89.6 - 116.23%[1]
UPLC-PDAAndrographolide0.205 µg/mL0.068 µg/mL< 15%< ±15% (RE)[1]
HPLCAndrographolide, Didehydroandrographolide, NeoandrographisideNot Reported50-200 µg/mL (1,2), 5-50 µg/mL (3)0.16 - 0.85% (Intra-day), 0.24 - 0.68% (Inter-day)Not Reported[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol is a representative method adapted from procedures for the simultaneous determination of multiple diterpenoids from Andrographis paniculata in biological fluids.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Dehydroandrographolide or a structurally similar compound not present in the sample.[7][8]

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ultrapure water

  • Rat plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of methanol (or acetonitrile) containing the internal standard.[3][10] The addition of a small amount of formic acid (e.g., to a final concentration of 0.1%) to the precipitation solvent can aid in protein precipitation and analyte stabilization.[4]

  • Vortex the mixture for 5-10 minutes.[10]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube and filter through a 0.2 µm PVDF or PTFE membrane.[10][11]

  • Inject an aliquot of the filtered supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is typical.[1][3]

    • Example Gradient: Start with 95% water, ramp to 5% water over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30-40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is often used for these compounds.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A potential precursor ion ([M-H]⁻ or [M+H]⁺) and corresponding product ions would be selected. For a compound with a molecular formula of C20H30O5 (like this compound), the protonated ion [M+H]⁺ would be at m/z 351.[10]

4. Calibration and Quantification

  • Prepare a stock solution of this compound and the IS in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution.

  • Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range that covers the expected sample concentrations.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (e.g., Methanol/Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection & Filtration Centrifugation->SupernatantCollection LCMS_Injection LC-MS/MS Injection SupernatantCollection->LCMS_Injection Chromatography Chromatographic Separation (C18 Column) LCMS_Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM Mode) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation PharmacokineticAnalysis Pharmacokinetic Parameter Calculation ConcentrationCalculation->PharmacokineticAnalysis

Caption: Experimental workflow for this compound quantification.

adme_pathway cluster_drug Drug Administration & Quantification DrugAdmin Oral Administration of This compound-containing formulation Absorption Absorption (Gut to Systemic Circulation) DrugAdmin->Absorption Quantification Quantitative Analysis (LC-MS/MS) Absorption->Quantification Cmax, Tmax Distribution Distribution (Plasma to Tissues) Absorption->Distribution Distribution->Quantification Vd Metabolism Metabolism (e.g., Glucuronidation, Sulfation in Liver) Distribution->Metabolism Metabolism->Quantification t1/2 Excretion Excretion (Urine, Feces) Metabolism->Excretion Excretion->Quantification CL

Caption: Role of quantification in pharmacokinetics.

References

Application Notes and Protocols: Isoandrographolide in Mouse Models of Silicosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of isoandrographolide (ISA) in preclinical mouse models of silicosis. The protocols and data presented are synthesized from current research to guide the design and execution of studies evaluating the therapeutic potential of this compound for this irreversible occupational lung disease.

Introduction

Silicosis is a progressive and incurable fibrotic lung disease caused by the inhalation of crystalline silica dust. The pathogenesis involves chronic inflammation, leading to the formation of fibrotic nodules in the lungs. Recent research has highlighted the therapeutic potential of this compound, a diterpenoid lactone derived from Andrographis paniculata, in mitigating silicotic pathology. Studies have shown that this compound administration in mouse models of silicosis can significantly alleviate lung injury, reduce inflammatory responses, and decrease collagen deposition.[1] The primary mechanism of action appears to be the inhibition of the NLRP3 inflammasome, a key mediator of inflammation and fibrosis in silicosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound and the related compound andrographolide in mouse models of silicosis.

Table 1: Silicosis Induction Parameters in Mouse Models

ParameterDetailsReference
Animal Model C57BL/6 male mice, Male Swiss albino mice[2],[3]
Silica Type Crystalline silica[2][4]
Silica Preparation Baked at 180°C for at least 2 hours, suspended in sterile phosphate-buffered saline (PBS), and sonicated for 20 minutes.[4]
Route of Administration Intratracheal instillation, Oropharyngeal aspiration/transoral instillation, Intranasal instillation[2][4][5][6]
Silica Dosage 1.5 mg in 60 µL per mouse (oropharyngeal); 5 mg in 50 µL per mouse (transoral); 8 mg in 20 µL per mouse (intratracheal); 10 mg per mouse (intranasal)[3][4][5][7]
Anesthesia 1% pentobarbital sodium[4]

Table 2: this compound and Andrographolide Treatment Regimens

CompoundDosageRoute of AdministrationTreatment DurationReference
This compound (ISA) Not explicitly stated in the provided search results. Further literature review is required for specific dosages.Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.[1]
Andrographolide 3 mg/kg (low dose), 10 mg/kg (high dose)Intraperitoneal injectionDaily from day 21 to 27 post-silica challenge[3]
Andrographolide 1 mg/kg (low dose), 10 mg/kg (high dose)Not specified21 days post-bleomycin stimulation[8][9]

Experimental Protocols

Induction of Silicosis in Mice

This protocol describes the transoral instillation method, which has been shown to produce a more uniform distribution of silica particles and more reproducible results compared to other methods.[2][6]

Materials:

  • Crystalline silica particles

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., 1% pentobarbital sodium)

  • Micropipette and sterile tips

Procedure:

  • Preparation of Silica Suspension:

    • Sterilize crystalline silica particles by baking at 180°C for a minimum of 2 hours.

    • Suspend the sterile silica in sterile PBS to achieve the desired concentration (e.g., 100 mg/mL for a 5 mg dose in 50 µL).

    • Sonicate the suspension for 20 minutes to ensure a uniform particle distribution.

  • Animal Anesthesia:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of 1% pentobarbital sodium). Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.

  • Transoral Instillation:

    • Position the anesthetized mouse in a supine position on a slight incline.

    • Gently pull the tongue to the side to prevent swallowing.

    • Using a micropipette, carefully dispense a 50 µL droplet of the silica suspension onto the back of the pharynx.

    • Briefly cover the nares to induce aspiration of the droplet into the lungs.[6]

    • Monitor the animal until it has fully recovered from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound (ISA)

  • Appropriate vehicle for solubilization (e.g., sterile saline, DMSO, or a solution containing Tween 80)

  • Gavage needles or syringes for the chosen administration route

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the this compound in the chosen vehicle to achieve the desired final concentration. The solubility and stability of ISA in the vehicle should be predetermined.

    • Ensure the solution is sterile if administered parenterally.

  • Administration:

    • Based on the experimental design, administer the prepared this compound solution to the mice. Common routes for related compounds like andrographolide include intraperitoneal injection or oral gavage.[3]

    • The treatment can be initiated either prophylactically (before or at the time of silica instillation) or therapeutically (after the establishment of silicosis, e.g., 10-21 days post-silica exposure).[3][4]

Evaluation of Therapeutic Efficacy

1. Bronchoalveolar Lavage Fluid (BALF) Analysis:

  • At the end of the treatment period, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline or PBS into the lungs.

  • Analyze the BALF for total and differential cell counts (macrophages, neutrophils, lymphocytes) to assess the level of inflammation.[3]

  • Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and total protein concentration in the BALF.[8][9]

2. Histopathological Analysis:

  • Harvest the lungs and fix them in 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin and section for staining with Hematoxylin and Eosin (H&E) to assess general lung architecture and inflammation, and Masson's trichrome or Sirius red to visualize and quantify collagen deposition and fibrosis.[3]

3. Biochemical Assays:

  • Homogenize a portion of the lung tissue to measure the hydroxyproline content, which is a quantitative marker of collagen deposition.[8]

  • Perform Western blotting or immunohistochemistry on lung tissue homogenates or sections to analyze the expression of key proteins involved in fibrosis and inflammation, such as α-SMA, vimentin, N-cadherin, E-cadherin, and components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1).[1][3]

Visualizations

Signaling Pathway of this compound in Silicosis

G cluster_0 Cellular Response to Silica cluster_2 Pathological Outcomes Silica Silica Particles Macrophage Alveolar Macrophage Silica->Macrophage Phagocytosis NLRP3_inflammasome NLRP3 Inflammasome Activation (NLRP3, ASC, Caspase-1) Macrophage->NLRP3_inflammasome Inflammation Inflammation (e.g., IL-1β, IL-18 release) NLRP3_inflammasome->Inflammation ISA This compound (ISA) ISA->NLRP3_inflammasome Inhibition EMT Epithelial-Mesenchymal Transition (EMT) Inflammation->EMT Fibrosis Pulmonary Fibrosis (Collagen Deposition) Inflammation->Fibrosis EMT->Fibrosis

Caption: this compound inhibits the NLRP3 inflammasome in silicosis.

Experimental Workflow for Evaluating this compound

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation Start Start Induction Induce Silicosis in Mice (e.g., Transoral Instillation of Silica) Start->Induction Treatment Administer this compound (ISA) or Vehicle Control Induction->Treatment Euthanasia Euthanize Mice at Predefined Endpoint Treatment->Euthanasia BALF Bronchoalveolar Lavage (BALF) - Cell Counts - Cytokines Euthanasia->BALF Histo Histopathology - H&E Staining - Masson's Trichrome Euthanasia->Histo Biochem Biochemical Analysis - Hydroxyproline Assay - Western Blot Euthanasia->Biochem Analysis Analyze and Compare Data between ISA and Control Groups BALF->Analysis Histo->Analysis Biochem->Analysis Conclusion Draw Conclusions on ISA Efficacy Analysis->Conclusion

Caption: Workflow for assessing this compound efficacy in silicosis.

References

In Vitro Apoptosis Assay Using Isoandrographolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, is a structural isomer of the well-studied compound andrographolide.[1] Like andrographolide, this compound has demonstrated potential as a tumor-suppressive and antiproliferative agent.[2] This document provides detailed application notes and protocols for conducting in vitro apoptosis assays to evaluate the anticancer properties of this compound. While specific mechanistic data for this compound is still emerging, the methodologies outlined herein are based on established protocols for its closely related analogue, andrographolide, and are readily adaptable. A derivative of this compound, (3,19)-4-Bromobenzylidene-isoandrographolide, has been shown to induce apoptosis and cause a loss of mitochondrial membrane potential in breast cancer cells, suggesting that the parent compound may act through similar mechanisms.[3][4]

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its derivatives. For comparative purposes, a summary of IC50 values for the more extensively researched andrographolide is also provided.

Table 1: Cytotoxic Activity of this compound and Its Derivatives

CompoundCancer Cell LineCancer TypeParameterValueReference
This compoundHL-60Human LeukemiaIC506.30 µM[2]
(3,19)-4-Bromobenzylidene-isoandrographolideMCF-7Breast CancerIC503 µM[4]
(3,19)-3,5-difluorobenzylidene-isoandrographolideMOLT-4LeukemiaGrowth Inhibition76.90%[4]
(3,19)-3,5-difluorobenzylidene-isoandrographolideBT-549Breast CancerGrowth Inhibition87.54%[4]

Table 2: Comparative IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer2463.19 ± 0.03[5][6]
4832.90 ± 0.02[5][6]
7231.93 ± 0.04[5][6]
MDA-MB-231Breast Cancer2465 ± 0.02[5][6]
4837.56 ± 0.03[5][6]
7230.56 ± 0.03[5][6]
HL-60Acute Promyelocytic LeukemiaNot Specified4.5[7]
NB4Acute Promyelocytic LeukemiaNot Specified4.5[7]
DBTRG-05MGGlioblastoma7213.95[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

G Putative Signaling Pathway of this compound-Induced Apoptosis cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound ROS ROS This compound->ROS Induces PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates* JNK JNK ROS->JNK Activates AKT AKT PI3K->AKT Activates AKT->Bcl2 Activates Bcl2->Bax Inhibits MMP Loss of MMP Bax->MMP Caspases Caspase Activation (e.g., Caspase-3, -9) JNK->Caspases CytoC Cytochrome c Release MMP->CytoC CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis label_info *Based on data from this compound derivatives and the closely related compound, Andrographolide.

Putative signaling pathway for this compound-induced apoptosis.

G General Workflow for In Vitro Apoptosis Assay cluster_assays Apoptosis Assays start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment Treatment with this compound (Varying Concentrations and Time Points) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis annexin->data_analysis western->data_analysis end End data_analysis->end

General experimental workflow for in vitro apoptosis assays.

Experimental Protocols

Note: The following protocols are adapted from established methods for andrographolide and may require optimization for use with this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).[8]

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 2x10⁵ to 5x10⁵ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., IC50 and 2xIC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the collected cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the percentage of cells in the Annexin V+ quadrants indicates the induction of apoptosis.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. Based on studies of an this compound derivative, a decrease in Bcl-2 and an increase in Bax expression may be observed.[4]

Conclusion

This compound presents a promising avenue for anticancer research. The protocols detailed in this document provide a robust framework for the in vitro evaluation of its apoptosis-inducing capabilities. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. The provided methodologies, while adapted from studies on the related compound andrographolide, offer a solid starting point for researchers to explore the anticancer effects of this compound in various cancer cell lines.

References

Molecular Docking of Isoandrographolide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of molecular docking studies involving isoandrographolide, a bioactive diterpenoid from Andrographis paniculata. This document details its interactions with various protein targets implicated in cancer, inflammation, and viral diseases. Included are detailed experimental protocols for performing molecular docking simulations and a summary of quantitative binding data to guide further research and drug development efforts.

Quantitative Data Summary

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound and its parent compound, andrographolide, with several key protein targets. The following tables summarize the reported binding energies and key interacting residues.

Table 1: Binding Affinities of this compound and Related Compounds with Various Protein Targets.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
This compoundEpidermal Growth Factor Receptor (EGFR)--8.1ASP-761, ARG-977[1]
AndrographolideEpidermal Growth Factor Receptor (EGFR)--7.1LYS-949, ARG-977[1]
This compoundNLRP3--LYS26, GLU47[2]
AndrographolideSARS-CoV-2 Main Protease (Mpro)6LU7-7.52-[3]
AndrographolideSurvivin--Thr34 phosphorylation site and seven other residues[4]
AndrographolideCaspase-3--Phe275 (H-donor)[4][5]
AndrographolideCaspase-9--Asp228 (H-donor), Lys278 (H-acceptor), Lys409 (H-acceptor)[4][5]
AndrographolidePI3K--7.4-
AndrographolideAkt--8.7-
AndrographolidemTOR--9.2-
AndrographolideJUN--7.4-
AndrographolideCASP3--7.3-
AndrographolideIL6--6.8-
AndrographolideTNF--8.8-[5]
AndrographolideNF-κB p501NFK-Cys-62 (covalent modification)[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking software.

Protocol 1: Molecular Docking using AutoDock Vina

Objective: To predict the binding pose and affinity of this compound to a target protein.

Materials:

  • Workstation with Linux, macOS, or Windows (with WSL).

  • AutoDock Tools (MGLTools).

  • AutoDock Vina.

  • PyMOL or UCSF Chimera for visualization.

  • 3D structure of the target protein (from RCSB PDB).

  • 3D structure of this compound (e.g., from PubChem).

Procedure:

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB Protein Data Bank.

  • Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands. If the protein has multiple chains and functions as a monomer, retain only one chain.

  • Prepare for Docking (using AutoDock Tools):

    • Open AutoDock Tools.

    • Load the cleaned PDB file (File > Read Molecule).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar only).

    • Add Kollman charges (Edit > Charges > Add Kollman Charges).

    • Save the prepared protein in PDBQT format (File > Save > Write PDBQT).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

  • Energy Minimization and Format Conversion (using Open Babel):

    • Use Open Babel to convert the ligand file to PDBQT format and perform energy minimization. Open a terminal and run the following command:

    • This command converts the SDF file to PDBQT, generates a 3D conformation, and minimizes its energy using the MMFF94 force field.

Step 3: Grid Box Generation

  • Load Protein in AutoDock Tools: Open AutoDock Tools and load the prepared protein PDBQT file.

  • Define the Binding Site:

    • Go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the known or predicted binding site of the protein. If the binding site is unknown, a "blind docking" approach can be used by setting the grid box to cover the entire protein.

    • Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinates and dimensions with the values from the previous step:

  • Run AutoDock Vina: Open a terminal in the directory containing your protein, ligand, and configuration files, and run the following command:

    The --exhaustiveness parameter can be added to increase the computational effort for a more thorough search (default is 8). For example: vina --config conf.txt --log log.txt --exhaustiveness 16.

Step 5: Analysis of Results

  • View Binding Poses: The output file results.pdbqt contains the predicted binding poses of the ligand. Open this file along with the protein PDBQT file in PyMOL or UCSF Chimera to visualize the interactions.

  • Analyze Binding Affinity: The log.txt file contains the binding affinity scores (in kcal/mol) for each predicted pose. A more negative value indicates a stronger predicted binding.

  • Examine Intermolecular Interactions: Use the visualization software to identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein in the best-ranked pose.

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and the key signaling pathways modulated by this compound.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDBQT format) grid_box Grid Box Generation protein_prep->grid_box ligand_prep Ligand Preparation (PDBQT format) run_vina Run AutoDock Vina ligand_prep->run_vina grid_box->run_vina analyze_results Analyze Binding Affinity (log.txt) run_vina->analyze_results visualize Visualize Interactions (PyMOL/Chimera) run_vina->visualize nf_kb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikb_kinase IKK Complex stimuli->ikb_kinase nf_kb_ikb NF-κB/IκBα Complex ikb_kinase->nf_kb_ikb phosphorylates IκBα nf_kb Active NF-κB (p50/p65) nf_kb_ikb->nf_kb IκBα degradation nucleus Nucleus nf_kb->nucleus translocation gene_transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->gene_transcription binds to DNA This compound This compound This compound->nf_kb Inhibits DNA binding pi3k_akt_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival, Proliferation, and Angiogenesis mtor->cell_survival This compound This compound This compound->pi3k Inhibits This compound->akt Inhibits

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) with Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The process is orchestrated by a complex network of signaling pathways, with TGF-β, Wnt/β-catenin, and MAPK pathways playing pivotal roles.

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. While direct research on this compound's role in EMT is emerging, studies on its isomer, andrographolide, have demonstrated significant inhibitory effects on EMT in various cell types.[1][2][3][4][5] Andrographolide has been shown to modulate key signaling pathways such as TGF-β/Smad, MAPK (ERK/JNK), and PI3K/Akt, thereby reversing the EMT phenotype.[1][2][5] Notably, this compound itself has been reported to attenuate inflammation and EMT by inhibiting the NLRP3 inflammasome.[6]

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on EMT. The protocols and data presented are largely based on studies conducted with the closely related compound, andrographolide, and serve as a robust starting point for designing and conducting experiments with this compound. Empirical validation is strongly recommended.

Quantitative Data Summary

The following tables summarize the quantitative effects of andrographolide on EMT markers and cellular processes, providing a baseline for comparative studies with this compound.

Table 1: Effect of Andrographolide on EMT Marker Expression

Cell LineTreatmentTargetMethodResultReference
FHL 124 (Lens Epithelial)Andrographolide (100 and 500 nM) after TGF-β2 and bFGF inductionE-CadherinWestern Blot, qRT-PCRSignificant increase in protein and mRNA levels[1][5]
FHL 124 (Lens Epithelial)Andrographolide (100 and 500 nM) after TGF-β2 and bFGF inductionα-SMA, Fibronectin, Collagen IVWestern Blot, qRT-PCRSignificant decrease in protein and mRNA levels[1][5]
A549 (Alveolar Epithelial)Andrographolide (2, 5, 10 µM) after TGF-β1 inductionE-cadherinWestern BlotDose-dependent increase in expression[2]
A549 (Alveolar Epithelial)Andrographolide (2, 5, 10 µM) after TGF-β1 inductionFibronectin, Vimentin, N-cadherinWestern BlotDose-dependent decrease in expression[2]
A549 (Alveolar Epithelial)Andrographolide (10 µM) after TGF-β1 inductionSnail, SlugWestern Blot, qRT-PCRSignificant decrease in protein and mRNA levels[2]
Chondrosarcoma CellsAndrographolide (5, 20, 50 µM)E-cadherinWestern BlotUpregulation of expression[7]
Chondrosarcoma CellsAndrographolide (5, 20, 50 µM)Vimentin, MMP-9Western BlotDownregulation of expression[7]

Table 2: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineAssayIC50 ValueExposure TimeReference
Oral Cancer (KB)MTT106.2 µg/ml24 hr[8]
Breast Cancer (MCF-7)MTT63.19 ± 0.03 µM24 hr[9]
Breast Cancer (MCF-7)MTT32.90 ± 0.02 µM48 hr[9]
Breast Cancer (MDA-MB-231)MTT65 ± 0.02 µM24 hr[9]
Breast Cancer (MDA-MB-231)MTT37.56 ± 0.03 µM48 hr[9]
Cholangiocarcinoma (CCA)MTT~120 µM48 hr[10][11]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Andrographolide in EMT

Andrographolide has been shown to interfere with multiple signaling pathways that are crucial for the induction and maintenance of EMT. The following diagrams illustrate these pathways, providing a framework for investigating the mechanisms of this compound.

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates Andro This compound Andro->Smad23 Inhibits Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Snail_Slug Snail, Slug, etc. Nucleus->Snail_Slug Upregulates Mesenchymal Mesenchymal Genes (N-cadherin, Vimentin) Nucleus->Mesenchymal Upregulates E_cadherin E-cadherin Snail_Slug->E_cadherin Represses

Caption: TGF-β/Smad signaling pathway in EMT and its inhibition by this compound.

MAPK_pathway GF Growth Factors (TGF-β, bFGF) GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Andro This compound ERK p-ERK Andro->ERK Inhibits JNK p-JNK Andro->JNK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK MEK->JNK AP1 AP-1 ERK->AP1 JNK->AP1 EMT_genes EMT-related Gene Expression AP1->EMT_genes

Caption: MAPK signaling pathway in EMT and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effect of this compound on EMT in a cancer cell line.

experimental_workflow start Select Cancer Cell Line induce_emt Induce EMT (e.g., with TGF-β1) start->induce_emt treat Treat with this compound (Dose-response and Time-course) induce_emt->treat phenotype Phenotypic Analysis (Morphology, Migration, Invasion) treat->phenotype molecular Molecular Analysis (Western Blot, qRT-PCR, IF) treat->molecular data_analysis Data Analysis and Interpretation phenotype->data_analysis pathway Signaling Pathway Analysis (Phospho-proteins) molecular->pathway pathway->data_analysis

Caption: General experimental workflow for studying the effect of this compound on EMT.

Experimental Protocols

The following are detailed protocols for key experiments used to study EMT. These are based on methodologies reported in the literature for andrographolide and can be adapted for use with this compound.

Cell Culture and EMT Induction
  • Cell Line Selection: Choose an appropriate epithelial cell line known to undergo EMT (e.g., A549, MCF-7, PANC-1).

  • Cell Culture: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • EMT Induction: Seed cells and allow them to adhere overnight. Replace the medium with a low-serum medium (e.g., 1% FBS) and treat with an EMT-inducing agent such as TGF-β1 (typically 5-10 ng/mL) for 24-72 hours.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with various concentrations of this compound, including a vehicle control (DMSO), concurrently with or after EMT induction.

Western Blot Analysis for EMT Markers
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin, Snail, Slug) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression
  • RNA Extraction: Extract total RNA from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and primers specific for EMT-related genes (CDH1 for E-cadherin, CDH2 for N-cadherin, VIM for Vimentin, SNAI1 for Snail, SNAI2 for Slug). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence Staining for EMT Marker Localization
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described above.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block with 3% BSA in PBS for 1 hour and then incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize the staining using a fluorescence or confocal microscope.

Cell Migration and Invasion Assays

a) Wound Healing (Scratch) Assay:

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluency.

  • Scratch and Treatment: Create a scratch in the cell monolayer using a sterile pipette tip. Wash with PBS to remove detached cells and replace with a low-serum medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

b) Transwell Migration/Invasion Assay:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend treated cells in a serum-free medium and seed them into the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-24 hours.

  • Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope.

Conclusion

The available evidence strongly suggests that andrographolide is a potent inhibitor of epithelial-mesenchymal transition. Given the structural similarity, this compound represents a promising candidate for similar or potentially enhanced anti-EMT activity. The application notes and protocols provided herein offer a comprehensive framework for researchers to systematically investigate the effects of this compound on EMT, elucidate its mechanism of action, and evaluate its therapeutic potential in EMT-driven diseases. It is imperative to empirically determine the optimal concentrations and treatment conditions for this compound in the specific cellular context under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Isoandrographolide for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Isoandrographolide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for my experiments?

This compound is a bioactive diterpenoid lactone, closely related to andrographolide, isolated from the plant Andrographis paniculata. It is known for its various pharmacological activities, including anti-inflammatory effects through the inhibition of the NLRP3 inflammasome.[1][2] However, its lipophilic nature results in very poor water solubility, which can lead to several experimental challenges:

  • Precipitation in aqueous media: this compound can precipitate out of cell culture media or aqueous buffers, leading to inaccurate dosing and inconsistent results.

  • Low bioavailability: In in vivo studies, poor aqueous solubility limits dissolution in gastrointestinal fluids, hindering absorption and reducing bioavailability.

  • Difficulty in stock solution preparation: Achieving a desired concentration for in vitro assays can be challenging without the use of organic solvents, which themselves can introduce confounding variables.

Q2: What is the approximate aqueous solubility of this compound?

While specific quantitative data for this compound's aqueous solubility is limited, it is expected to be very low and comparable to its analogue, andrographolide. The aqueous solubility of andrographolide is reported to be approximately 0.035 - 0.181 mg/mL in water at temperatures ranging from 20 - 90°C.[3] At 25°C, the solubility is around 74 µg/mL.[3] This low solubility underscores the need for enhancement techniques for most experimental applications.

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

Precipitation is a common issue when working with poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.

  • Optimize Stock Solution Dilution: Instead of adding a small volume of a highly concentrated stock directly to the medium, try a serial dilution. First, dilute the stock in a small volume of the medium, mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) medium can sometimes prevent immediate precipitation.

  • Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1%. Always include a vehicle control in your experiments with the same final solvent concentration.

  • Utilize a Solubility Enhancement Technique: If the above steps are insufficient, you will need to employ a method to improve the aqueous solubility of this compound, such as using co-solvents, cyclodextrins, or creating a specific formulation.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration.- Perform a stepwise serial dilution.- Pre-warm the aqueous medium before adding the stock solution.
The organic solvent from the stock solution is causing the compound to "crash out."- Minimize the final concentration of the organic solvent (e.g., <0.5% DMSO).- Consider switching to a less disruptive organic solvent if compatible with your experiment.
Inconsistent experimental results Poor solubility leads to variable and inaccurate dosing.- Prepare fresh dilutions for each experiment.- Visually inspect for any precipitation before use.- Employ a solubility enhancement technique for more reliable concentrations.
Degradation of this compound in the formulation.- Prepare formulations fresh daily.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Difficulty dissolving the compound for stock solution Inappropriate solvent selection.- Use a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) for initial dissolution.[4]
Compound has low intrinsic solubility.- Gentle warming and vortexing can aid dissolution in the organic solvent.

Quantitative Data Summary: Solubility Enhancement of Andrographolide (as a reference for this compound)

The following tables summarize quantitative data for andrographolide, which can serve as a valuable reference for experiments with this compound due to their structural similarity.

Table 1: Solubility of Andrographolide in Various Solvents

Solvent Solubility (mg/mL) Temperature (°C) Reference
Water0.035 - 0.18120 - 90[3]
Water~0.07425[3]
Ethanol~0.2Not Specified[4]
DMSO~3Not Specified[4]
Dimethylformamide (DMF)~14Not Specified[4]
DMF:PBS (pH 7.2) (1:1)~0.5Not Specified[4]

Table 2: Examples of Andrographolide Formulations for Improved Solubility and Bioavailability

Formulation Type Carrier/Method Key Findings Reference
Solid Dispersion Soluplus, Spray DryingUp to 4.7-fold increase in solubility.[5]
Inclusion Complex β-cyclodextrin, Solvent EvaporationMole ratio of 1:2 (AG:BCD) showed inclusion complex formation.[6]
Nanoparticles PLGA, Emulsion Solvent EvaporationParticle size of ~135 nm with sustained release.[7][8]
Solid Lipid Nanoparticles High-Pressure Homogenization241% increase in bioavailability compared to suspension.[9]

Experimental Protocols

Here are detailed methodologies for common techniques to improve the aqueous solubility of this compound.

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Cyclodextrin Solution: In a flask, dissolve the desired amount of β-cyclodextrin in deionized water with continuous stirring. A 1:2 molar ratio of this compound to β-cyclodextrin is a good starting point.[6]

  • Prepare this compound Solution: In a separate container, dissolve the this compound powder in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.

  • Incubation: Continue stirring the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator at approximately 40-50°C.

  • Purification: Filter the resulting aqueous solution to remove any uncomplexed this compound.

  • Lyophilization: Freeze-dry the clear solution to obtain the this compound-β-cyclodextrin inclusion complex as a powder.

Protocol 3: Preparation of this compound Solid Dispersion using Solvent Evaporation

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Soluplus®, PVP K30, PEG 6000)

  • Suitable organic solvent (e.g., ethanol, tetrahydrofuran)

  • Beaker

  • Magnetic stirrer

  • Vacuum oven or rotary evaporator

Procedure:

  • Dissolution: Dissolve both the this compound and the hydrophilic carrier (e.g., in a 1:5 to 1:9 weight ratio of drug to carrier) in the organic solvent in a beaker with stirring until a clear solution is obtained.[10]

  • Solvent Evaporation: Remove the organic solvent by either using a rotary evaporator or by placing the beaker in a vacuum oven at a controlled temperature (e.g., 40-70°C) until a solid mass is formed.[10]

  • Drying: Continue to dry the solid mass under vacuum to remove any residual solvent until a constant weight is achieved.

  • Milling and Sieving: Scrape the solid dispersion from the beaker, pulverize it using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the resulting powder in a desiccator.

Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solubilization Techniques cluster_3 Characterization & Evaluation Poor Aqueous Solubility Poor Aqueous Solubility Lower Concentration Lower Concentration Poor Aqueous Solubility->Lower Concentration Simple Fixes Optimize Dilution Optimize Dilution Poor Aqueous Solubility->Optimize Dilution Simple Fixes Pre-warm Medium Pre-warm Medium Poor Aqueous Solubility->Pre-warm Medium Simple Fixes Co-solvents (DMSO, Ethanol) Co-solvents (DMSO, Ethanol) Poor Aqueous Solubility->Co-solvents (DMSO, Ethanol) If simple fixes fail Solubility Measurement Solubility Measurement Co-solvents (DMSO, Ethanol)->Solubility Measurement Cyclodextrin Complexation Cyclodextrin Complexation Cyclodextrin Complexation->Solubility Measurement Solid Dispersion Solid Dispersion Dissolution Rate Dissolution Rate Solid Dispersion->Dissolution Rate Nanoparticle Formulation Nanoparticle Formulation Nanoparticle Formulation->Dissolution Rate In Vitro/In Vivo Efficacy In Vitro/In Vivo Efficacy Solubility Measurement->In Vitro/In Vivo Efficacy Dissolution Rate->In Vitro/In Vivo Efficacy

Caption: A logical workflow for addressing the poor aqueous solubility of this compound.

Experimental Workflow for Nanoparticle Formulation

G cluster_0 Phase Preparation cluster_1 Emulsification & Nanoparticle Formation cluster_2 Purification & Final Product Organic_Phase Organic Phase (this compound + Polymer in Solvent) Emulsification Emulsification (Sonication or Homogenization) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Stabilizer in Water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Nanoparticle Collection (Centrifugation) Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization (Powder Formulation) Washing->Lyophilization G cluster_0 NLRP3 Inflammasome Activation Stimulus Stimulus (e.g., silica particles) NLRP3 NLRP3 Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation IL1b Mature IL-1β (Inflammation) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Inhibits

References

Isoandrographolide stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of isoandrographolide under various storage conditions. The following question-and-answer format addresses common issues and provides guidance for handling and storing this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the formation and stability of this compound?

The stability of this compound is intrinsically linked to the degradation of its parent compound, andrographolide. This compound is a major degradation product of andrographolide under acidic conditions.[1][2][3][4][5][6][7] Therefore, the pH of the solution is the most critical factor to consider.

Q2: Under what specific pH conditions is this compound formed?

This compound is primarily formed from andrographolide in acidic environments, specifically at a pH of 2.0.[1][2][3][6] Studies on andrographolide degradation show that at this pH, andrographolide converts to this compound and 8,9-didehydroandrographolide.[1][2][3][6]

Q3: How stable is this compound in acidic solutions?

Given that this compound is a product of acid-induced degradation of andrographolide, it is considered relatively stable under these acidic conditions (pH 2.0-4.0).[1][2][6] However, quantitative data on the long-term stability and degradation kinetics of isolated this compound in acidic solutions is not extensively available.

Q4: What is the expected stability of this compound at neutral or alkaline pH?

While direct studies on this compound stability at neutral or alkaline pH are limited, the parent compound, andrographolide, is known to be unstable in alkaline conditions.[8] It degrades into different products, such as 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide, at pH 6.0 and higher.[1][2][3][7] It is reasonable to hypothesize that this compound may also exhibit instability as the pH increases.

Q5: How does temperature affect the stability of this compound?

Elevated temperatures are known to accelerate the degradation of andrographolide.[7] While specific data for this compound is scarce, it is a standard principle in chemical kinetics that higher temperatures will likely increase the rate of degradation for this compound as well. Crystalline andrographolide is reported to be highly stable even at 70°C, whereas its amorphous form degrades more rapidly.[7][9] The physical form of this compound (crystalline vs. amorphous) would likely play a significant role in its thermal stability.

Q6: What is the photostability of this compound?

Forced degradation studies on andrographolide have been performed under photolytic conditions, but specific data on the photostability of this compound is not detailed in the provided search results.[10] As a general precaution, it is advisable to protect solutions of this compound from light to minimize potential degradation.

Data Summary

The following table summarizes the conditions under which this compound is formed from andrographolide, which provides insight into its potential stability.

ParameterConditionObservationReference
pH 2.0Major degradation product of andrographolide.[1][2][3][6]
3.0 - 5.0Andrographolide is most stable; formation of this compound is slower.[8]
≥ 6.0Andrographolide degrades into other products; this compound is not a primary product.[1][2][3]
Temperature ElevatedAccelerates the degradation of andrographolide.[7]

Experimental Protocols

While specific protocols for testing this compound stability were not found, the following general methodologies for forced degradation studies of andrographolide can be adapted.

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines typical stress conditions to evaluate the stability of a compound like this compound, consistent with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1.0 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture in the dark at room temperature for a specified period (e.g., 2 hours).

  • Thermal Degradation (Dry Heat): Expose the solid this compound powder to dry heat in a hot air oven (e.g., 80°C) for a specified period (e.g., 2 hours). Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC.

Protocol 2: Example of a Stability-Indicating RP-HPLC Method

This protocol is a representative method for quantifying this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 223 nm for andrographolide).[11]

  • Column Temperature: Ambient or controlled at 35°C.[11]

  • Injection Volume: 20 µL.[11]

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations to generate a calibration curve.

    • Prepare samples from the forced degradation study, ensuring they are filtered before injection.

    • Inject standards and samples onto the HPLC system.

    • Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms of stressed and unstressed samples.

Visualizations

Andrographolide_Degradation_Pathway Andrographolide Andrographolide This compound This compound Andrographolide->this compound Acidic Conditions (pH 2.0) Other_Degradation_Products Other Degradation Products Andrographolide->Other_Degradation_Products Alkaline Conditions (pH > 6.0)

Caption: Andrographolide Degradation Pathways.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Data Data Analysis (Kinetics, Degradants) HPLC->Data Report Stability Report Data->Report Compound This compound Sample Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: General Workflow for Stability Testing.

References

Optimizing Isoandrographolide Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of isoandrographolide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a bioactive diterpenoid lactone derived from the plant Andrographis paniculata. Its primary mechanism of action in cancer cells involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death). Notably, this compound has been shown to inhibit the activity of pro-survival pathways such as the PI3K/Akt and NF-κB signaling cascades. By suppressing these pathways, this compound can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific cell line being investigated. As a general starting point, a dose-response experiment is recommended, with concentrations typically ranging from 1 µM to 100 µM. It is advisable to consult the literature for previously reported effective concentrations in similar cell types. For instance, in human leukaemia HL-60 cells, this compound has shown antiproliferative activity with an IC50 value of 6.30 μM[1].

Q3: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Stock Solution Preparation Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can assist if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1% for sensitive cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Exceeded Solubility Limit The final concentration of this compound is too high for the aqueous medium. Solution: Lower the final working concentration. Perform a serial dilution of the stock solution in the culture medium rather than a single large dilution.
Solvent Shock The abrupt change from a high concentration of organic solvent to an aqueous environment causes the compound to crash out. Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium.
Temperature Difference The stock solution and the culture medium are at different temperatures. Solution: Ensure both the stock solution and the medium are equilibrated to the same temperature (e.g., 37°C) before mixing.

Issue 2: High Cell Death in Vehicle Control Group

  • Problem: Significant cytotoxicity is observed in the cells treated with the vehicle control (DMSO alone).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
High Final DMSO Concentration The final concentration of DMSO is toxic to the cells. Solution: Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound, thus requiring a smaller volume to be added to the medium. Aim for a final DMSO concentration of ≤ 0.1%.
Cell Line Sensitivity The specific cell line is particularly sensitive to DMSO. Solution: Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.
Poor Quality DMSO The DMSO used is not of a suitable grade for cell culture. Solution: Use only sterile, cell culture-grade DMSO.

Issue 3: Inconsistent or No Biological Effect Observed

  • Problem: No significant or reproducible effect of this compound is observed at the tested concentrations.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Sub-optimal Concentration The concentrations tested are too low to elicit a biological response. Solution: Perform a broader dose-response experiment with a wider range of concentrations.
Incorrect Incubation Time The duration of treatment is not sufficient to observe an effect. Solution: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
Compound Degradation The this compound stock solution has degraded. Solution: Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Solution: Research the specific molecular characteristics of your cell line. Consider using a different cell line or combining this compound with other agents to overcome potential resistance.

Data Presentation

Table 1: Reported IC50 Values of Andrographolide (a structurally similar compound) in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer2463.19
4832.90
7231.93
MDA-MB-231Breast Cancer2465
4837.56
7230.56
HeLaCervical Cancer2454.5
4810.1
HL-60LeukemiaNot Specified9.33

Note: This data is for andrographolide and should be used as a reference for designing experiments with the structurally similar this compound. IC50 values can vary between laboratories and experimental conditions.[1][2][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound prep Stock Solution Preparation (this compound in DMSO) treatment Treatment with This compound (Dose-response & Time-course) prep->treatment seeding Cell Seeding (e.g., 96-well plate) seeding->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., PI3K/Akt, NF-κB) treatment->western data Data Analysis (IC50, Apoptosis %, Protein Levels) viability->data apoptosis->data western->data

Caption: General experimental workflow for investigating the effects of this compound.

signaling_pathway Inhibitory Action of this compound on Pro-Survival Pathways cluster_membrane Cell Membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k iso This compound iso->pi3k Inhibition nfkb NF-κB iso->nfkb Inhibition akt Akt pi3k->akt akt->nfkb proliferation Cell Proliferation & Survival akt->proliferation nfkb->proliferation apoptosis Apoptosis

Caption: this compound's inhibition of PI3K/Akt and NF-κB signaling pathways.

References

Overcoming challenges in the extraction and purification of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of isoandrographolide.

Troubleshooting Guides

This section addresses common challenges encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my target compound, this compound, consistently low?

A1: Low yield is a frequent issue stemming from several factors throughout the extraction and purification process. This compound is often formed as a degradation product of andrographolide under acidic conditions.[1] Therefore, optimizing the conditions for this conversion is key.

Potential Causes:

  • Inefficient Isomerization: The conversion of andrographolide to this compound may be incomplete. The stability of andrographolide is pH-dependent, with degradation to this compound occurring under acidic conditions (pH 2.0).[1][2]

  • Suboptimal Extraction of Precursor: The initial extraction of andrographolide from the plant material (Andrographis paniculata) may be inefficient. Factors like solvent choice, temperature, and extraction time play a crucial role.[3][4]

  • Losses During Purification: Significant amounts of the compound can be lost during purification steps such as decolorization with activated charcoal and crystallization.[3][5]

Troubleshooting Steps:

  • Optimize Isomerization Conditions: Ensure the pH of your solution is acidic (ideally between 2.0 and 4.0) to facilitate the conversion of andrographolide to this compound.[2] Monitor the reaction over time to determine the optimal duration.

  • Enhance Extraction Efficiency: For the initial extraction of andrographolide, methanol has been identified as a highly effective solvent.[6][7] Advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve yields and reduce extraction time.[8][9]

  • Minimize Purification Losses: When using activated charcoal for decolorization, carefully control the amount and contact time to prevent excessive adsorption of your target compound.[5] For crystallization, a slow cooling process can improve recovery and yield larger, purer crystals.[5]

Q2: My final this compound product has a persistent greenish or yellowish tint. How can I remove these color impurities?

A2: The green color is primarily due to chlorophyll co-extracted from the plant material.[3]

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a common and effective method for removing pigments.[6] However, it's crucial to optimize the process to avoid adsorbing the target compound.

    • Dissolve the crude extract in a suitable solvent like methanol.

    • Add a minimal amount of activated charcoal (e.g., 1-2% w/v).

    • Stir the mixture for a short period (15-30 minutes).

    • Filter the solution to remove the charcoal.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly can leave impurities behind in the solution.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It can be highly effective in removing colored impurities.

Q3: I am having difficulty inducing the crystallization of this compound. What could be the issue?

A3: Crystallization is often challenging due to insufficient supersaturation or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Ensure Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slowly evaporating the solvent or by gradually cooling a saturated solution.

  • Utilize an Anti-Solvent: Adding a solvent in which this compound is poorly soluble (an anti-solvent) can induce precipitation and crystallization.

  • Seeding: Introducing a few seed crystals of pure this compound into the supersaturated solution can initiate the crystallization process.[5]

  • Remove Impurities: If impurities are hindering crystallization, an additional purification step, such as column chromatography, may be necessary before attempting crystallization again.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is essential for confirming the identity and assessing the purity of your compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for quantifying purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[8][10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which is crucial for confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, allowing for unambiguous identification.[10]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare the product with a standard.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is typically not a major constituent of the fresh plant Andrographis paniculata. It is primarily formed as a degradation product of andrographolide, the major bioactive compound in the plant, under acidic conditions.[1] Therefore, the extraction process often targets andrographolide first, followed by a controlled conversion to this compound.

Q2: What are the key differences in solubility between andrographolide and this compound?

A2: Both andrographolide and this compound have poor water solubility.[9][12] Andrographolide is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[13] While specific quantitative data for this compound's solubility is less common, its structural similarity to andrographolide suggests a similar solubility profile. For in vitro assays, stock solutions are typically prepared in DMSO.[14]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. Andrographolide, its precursor, is known to be unstable in alkaline conditions and at higher temperatures.[9] The optimal pH for andrographolide stability is between 3 and 5.[9] Given that this compound is an isomer, similar precautions should be taken. Aqueous solutions should be prepared fresh and not stored for extended periods.[13]

Data Presentation

Table 1: Solubility of Andrographolide in Various Solvents

SolventSolubility
Ethanol~0.2 mg/mL[13]
DMSO~3 mg/mL[13]
Dimethylformamide (DMF)~14 mg/mL[13]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[13]
WaterSparingly soluble[9][13]

Table 2: Degradation Kinetics of Andrographolide at Different pH Values

pHTemperature (°C)Rate Constant (k) (per day)Shelf-life (t₉₀%)
2.025-4.3 years[15]
2.0706.5 x 10⁻⁵[2]-
6.025-41 days[15]
6.0702.5 x 10⁻³[2]-
8.025-1.1 days[15]
8.0709.9 x 10⁻²[2]-

Experimental Protocols

Protocol 1: Extraction of Andrographolide and Conversion to this compound

  • Extraction:

    • Air-dry and powder the leaves of Andrographis paniculata.

    • Perform Soxhlet extraction or maceration using methanol as the solvent.[6][11][16] For maceration, a solid-to-solvent ratio of 1:10 to 1:20 (w/v) is common, with occasional agitation for 24-48 hours.[6]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

  • Acid-catalyzed Isomerization:

    • Dissolve the crude extract in a suitable solvent.

    • Adjust the pH of the solution to 2.0 using an appropriate acid.

    • Stir the solution at a controlled temperature (e.g., 70°C) and monitor the conversion of andrographolide to this compound using HPLC.[17][1][2]

  • Neutralization and Extraction:

    • Once the desired conversion is achieved, neutralize the solution.

    • Perform a liquid-liquid extraction to partition the this compound into an organic solvent.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.[8][16]

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimum amount of the initial mobile phase and load it onto the top of the silica gel bed.[8][16]

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane or chloroform in methanol.[10]

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions and monitor them using TLC or HPLC to identify the fractions containing pure this compound.[16]

  • Concentration:

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[8]

Visualizations

Extraction_and_Purification_Workflow PlantMaterial Dried, Powdered Andrographis paniculata Extraction Extraction (e.g., Methanol Maceration) PlantMaterial->Extraction CrudeExtract Crude Andrographolide Extract Extraction->CrudeExtract Isomerization Acid-catalyzed Isomerization (pH 2.0) CrudeExtract->Isomerization Crudethis compound Crude this compound Extract Isomerization->Crudethis compound Decolorization Decolorization (Activated Charcoal) Crudethis compound->Decolorization DecolorizedExtract Decolorized Extract Decolorization->DecolorizedExtract ColumnChromatography Column Chromatography (Silica Gel) DecolorizedExtract->ColumnChromatography PureFractions Pure this compound Fractions ColumnChromatography->PureFractions Crystallization Crystallization PureFractions->Crystallization FinalProduct Pure this compound Crystals Crystallization->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckIsomerization Incomplete Isomerization? Start->CheckIsomerization Yield Issue ColorImpurity Colored Impurities? Start->ColorImpurity Purity Issue OptimizeIsomerization Optimize pH (2.0-4.0) and Reaction Time CheckIsomerization->OptimizeIsomerization Yes CheckExtraction Inefficient Extraction? CheckIsomerization->CheckExtraction No End Improved Yield and Purity OptimizeIsomerization->End OptimizeExtraction Use Methanol; Consider UAE/MAE CheckExtraction->OptimizeExtraction Yes CheckPurification Losses in Purification? CheckExtraction->CheckPurification No OptimizeExtraction->End OptimizePurification Control Charcoal Use; Slow Crystallization CheckPurification->OptimizePurification Yes CheckPurification->ColorImpurity No OptimizePurification->End Decolorize Optimize Decolorization; Recrystallize ColorImpurity->Decolorize Yes CrystallizationIssue Crystallization Difficulty? ColorImpurity->CrystallizationIssue No Decolorize->End InduceCrystallization Ensure Supersaturation; Use Seeding CrystallizationIssue->InduceCrystallization Yes CrystallizationIssue->End No InduceCrystallization->End

References

Best practices for handling and storing Isoandrographolide powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing Isoandrographolide powder, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Andrographolide?

This compound is a labdane diterpenoid and an isomer of Andrographolide. It is often found as a degradation product of Andrographolide, particularly under acidic conditions (pH 2.0-4.0).[1][2][3][4] While structurally similar, its biological activity can differ from that of Andrographolide.

Q2: What are the primary safety precautions for handling this compound powder?

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[6][7]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[8]

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Q3: How should this compound powder be stored for long-term stability?

For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry place, protected from light.

Storage ConditionRecommended TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Q4: What is the best way to prepare a stock solution of this compound?

Due to its poor aqueous solubility, it is recommended to first dissolve this compound powder in an organic solvent to prepare a high-concentration stock solution.[9]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone are suitable solvents.[9]

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of the chosen organic solvent.

    • Vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: How stable are this compound solutions?

The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.

  • Aqueous Solutions: Aqueous solutions are not recommended for storage for more than a day due to the potential for degradation.[10]

  • Organic Solvents: Solutions in organic solvents like DMSO are more stable, especially when stored at low temperatures.

  • pH: this compound is more stable in acidic to neutral pH.[1][2][3][4]

Troubleshooting Guides

Issue 1: this compound powder will not dissolve.

  • Possible Cause: Incorrect solvent or insufficient solvent volume.

  • Troubleshooting Steps:

    • Ensure you are using a recommended organic solvent (e.g., DMSO, ethanol).

    • Increase the volume of the solvent gradually.

    • Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.

    • Use sonication to break up any clumps of powder.

Issue 2: Precipitate forms when adding the stock solution to an aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in your experiment.

    • Increase the percentage of the organic solvent in the final solution, ensuring it remains at a non-toxic level for your cells (typically <0.5% for DMSO).

    • Prepare a more dilute stock solution and add a larger volume to your aqueous medium to facilitate better mixing.

    • Consider using a solubility enhancer, such as a cyclodextrin, though this may require additional experimental validation.[11]

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Ensure the pH of your experimental buffer is within a stable range for this compound.

    • Protect solutions from light and store them at the recommended temperature.

  • Possible Cause 2: Impure or incorrect starting material.

  • Troubleshooting Steps:

    • Verify the purity of your this compound powder using an appropriate analytical method like HPLC.[12][13][14]

    • Confirm the identity of the compound using techniques such as mass spectrometry or NMR.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out 10 mg of this compound powder.

    • Add 2.85 mL of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer
  • Materials: this compound stock solution (10 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), HPLC system.

  • Procedure:

    • Dilute the this compound stock solution in PBS to a final concentration of 100 µM.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

Isoandrographolide_Pathway cluster_inflammasome NLRP3 Inflammasome Activation cluster_cleavage Cytokine Processing This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits ASC ASC NLRP3->ASC Recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Cleavage ProIL1b Pro-IL-1β IL1b IL-1β ProIL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome, reducing inflammation.

Experimental Workflow for Solubility Testing

Solubility_Workflow Start Start: this compound Powder AddSolvent Add excess powder to solvent Start->AddSolvent Equilibrate Equilibrate at constant temperature (e.g., 24h with shaking) AddSolvent->Equilibrate Centrifuge Centrifuge to pellet undissolved powder Equilibrate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Filter Filter through 0.45 µm filter Supernatant->Filter Analyze Analyze concentration by HPLC Filter->Analyze End End: Determine Solubility Analyze->End

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Technical Support Center: Troubleshooting Isoandrographolide Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common experimental challenge of isoandrographolide precipitation in aqueous solutions. Given that this compound is a primary degradation product of andrographolide under acidic conditions and shares its lipophilic nature, much of the solubility and stability data for andrographolide serves as a strong proxy for understanding and mitigating issues with this compound.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?

A1: Immediate precipitation, often called "crashing out," is the most common issue encountered with this compound.[4] This occurs primarily because this compound, like its parent compound andrographolide, is a lipophilic molecule with very poor solubility in water.[5][6] The problem typically arises when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous environment. The solvent's polarity changes drastically, causing the compound's concentration to exceed its solubility limit in the final aqueous medium, leading to precipitation.[7][8]

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions for in vitro biological assays.[7][8] Other organic solvents like dimethylformamide (DMF) and ethanol can also be used.[3][9] For maximum solubility in aqueous buffers for certain applications, a method of first dissolving the compound in DMF and then diluting with a phosphate-buffered saline (PBS, pH 7.2) in a 1:1 ratio has been shown to be effective for andrographolide.[9]

Q3: What is the optimal pH for this compound stability in aqueous solutions?

A3: The stability of the andrographolide family of compounds is highly pH-dependent. The optimal pH range for stability is acidic, specifically between pH 3.0 and 5.0.[5][6] In neutral or alkaline conditions, the compound is unstable and degrades more rapidly.[5][6] this compound itself is a major degradation product formed under acidic conditions (e.g., pH 2.0).[1][3] To maintain structural integrity and prevent degradation-related precipitation, working within an acidic pH range is recommended when the experimental design allows.

Q4: How does temperature affect this compound solubility and stability?

A4: Temperature has a dual effect. Increasing the temperature generally increases the solubility of this compound in a given solvent.[10] However, elevated temperatures also accelerate the rate of chemical degradation.[3] For instance, while crystalline andrographolide is highly stable, its amorphous form degrades rapidly at higher temperatures.[3][11] It is crucial to find a balance. Using pre-warmed (e.g., 37°C) media can aid initial dissolution, but prolonged incubation at high temperatures can lead to compound degradation over time.[4][12]

Q5: Is it safe to store prepared aqueous solutions of this compound?

A5: Storing aqueous solutions of this compound is not recommended for more than one day.[9] The compound is prone to hydrolysis and isomerization in aqueous environments.[6] For experimental consistency, it is best practice to prepare fresh dilutions from a frozen, concentrated organic stock solution immediately before each experiment.

Section 2: Troubleshooting Guide

This guide addresses specific precipitation issues in a question-and-answer format.

Issue 1: A precipitate forms immediately when I add my DMSO stock solution to the cell culture medium.

  • What is happening? This is a classic case of the compound "crashing out" due to a rapid solvent polarity shift and exceeding the aqueous solubility limit.

  • How can I fix it?

    • Reduce Final Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cells, typically below 0.5% and ideally at or below 0.1%.[7][12] This might require making a more concentrated stock solution.

    • Optimize Dilution Technique: Add the stock solution dropwise into the vortexing or swirling culture medium.[8][12] This rapid dispersion prevents localized high concentrations.

    • Use Pre-Warmed Medium: Adding the stock to medium pre-warmed to 37°C can improve solubility.[4][7]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed medium.[4]

Issue 2: The medium looks fine at first, but becomes cloudy or develops crystals after incubation.

  • What is happening? This indicates either delayed precipitation as the solution equilibrates or compound instability under the experimental conditions (e.g., pH of the medium, temperature). The pH of dense cell cultures can also change over time, affecting stability.[4]

  • How can I fix it?

    • Check for Media Component Interaction: Components in the media, such as certain salts, can sometimes interact with the compound, reducing its solubility.[13]

    • Consider Solubility Enhancers: If the required concentration is near the solubility limit, the compound may slowly precipitate. Using a solubilizing agent like cyclodextrin can help maintain stability in the solution.[14]

    • Prepare Fresh for Long-Term Experiments: For experiments lasting several days, consider replacing the medium with freshly prepared compound solution periodically.

Issue 3: My required experimental concentration is too high and always precipitates.

  • What is happening? The desired concentration of this compound is simply beyond its intrinsic aqueous solubility limit, even with optimized dilution techniques.

  • How can I fix it? You must employ a solubility enhancement technique. The most common for in vitro work is the use of cyclodextrins.

    • Cyclodextrin Inclusion Complexes: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic this compound molecule, forming a complex with significantly increased aqueous solubility.[5][14] See Protocol 3 for a detailed methodology.

    • Other Formulation Approaches: For drug development, other techniques include creating solid dispersions with polymers or formulating nanoemulsions.[5]

Section 3: Data Presentation and Experimental Protocols

Data Tables

The following tables summarize quantitative data for andrographolide, which serves as a reliable reference for this compound.

Table 1: Solubility of Andrographolide in Various Solvents

Solvent Solubility (mg/mL) Temperature (°C) Reference(s)
Water 0.035 - 0.181 20 - 90 [5]
Water ~0.074 25 [5]
Ethanol ~0.2 Not Specified [5][9]
DMSO ~3 Not Specified [5][9]
Dimethylformamide (DMF) ~14 Not Specified [5][9]

| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Not Specified |[5][9] |

Table 2: Effect of pH on Andrographolide Stability

Condition Stability Major Degradation Products Reference(s)
Acidic (pH 2.0 - 4.0) Relatively Stable (Optimal range is 3-5) This compound, 8,9-didehydroandrographolide [1][5][6]

| Basic (pH > 6.0) | Unstable, degradation increases with alkalinity | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, etc. |[1][2][5] |

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh a precise amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of sterile, cell culture-grade DMSO to achieve a high concentration (e.g., 20-50 mM). This minimizes the final DMSO volume in your experiment.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[12] Ensure the solid is completely dissolved and the solution is clear.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[7]

Protocol 2: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound powder to a vial containing the aqueous solvent of interest (e.g., water, PBS, specific buffer).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining solid particles.[5]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] The resulting concentration is the equilibrium solubility.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form an inclusion complex.[14]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add the this compound.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the semi-solid mass thoroughly with a pestle for 45-60 minutes. The consistency should be uniform.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated, or use a vacuum oven for more sensitive applications.

  • Final Product: The resulting dried complex is a powder that can be pulverized and sieved. This powder should exhibit significantly improved solubility when dissolved in aqueous buffers.

  • Reconstitution: Reconstitute the complex powder in your desired aqueous buffer or cell culture medium to achieve the target concentration.

Section 4: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in Aqueous Solution q1 When does it occur? start->q1 immediate Immediately Upon Dilution of Stock q1->immediate Immediately delayed After Incubation or Over Time q1->delayed Delayed sol1 Optimize Dilution: - Add dropwise to vortexing media - Use pre-warmed media - Perform serial dilutions immediate->sol1 sol3 Check Stability: - Is pH optimal (3-5)? - Are media components interacting? - Potential degradation? delayed->sol3 sol2 Reduce Concentrations: - Lower final compound conc. - Keep final DMSO < 0.1% sol1->sol2 q2 Problem Solved? sol2->q2 sol3->q2 sol4 Use Solubility Enhancers: - Formulate with Cyclodextrins - Consider other formulation strategies end Experiment Successful sol4->end q2->sol4 No q2->end Yes

Caption: A logical workflow for diagnosing and solving this compound precipitation issues.

Diagram 2: this compound-Mediated Inhibition of the NLRP3 Inflammasome

G cluster_cell Macrophage stimulus Pathogen/Danger Signals (e.g., Silica, ATP) nlrp3 NLRP3 stimulus->nlrp3 Activates asc ASC (Adaptor Protein) nlrp3->asc Recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b Mature IL-1β (Pro-inflammatory Cytokine) pro_il1b->il1b out Secretion & Inflammation isa This compound isa->nlrp3 Inhibits Expression & Activation

Caption: Signaling pathway showing this compound's inhibition of NLRP3 inflammasome activation.[15][16]

Diagram 3: pH-Dependent Degradation of Andrographolide

G cluster_acid Acidic Conditions (pH 2-4) cluster_base Basic Conditions (pH > 6) andro Andrographolide iso This compound andro->iso Isomerization didehydro 8,9-didehydroandrographolide andro->didehydro seco 15-seco-andrographolide andro->seco Hydrolysis deoxy Other Degradation Products andro->deoxy

Caption: Simplified pathways showing the formation of this compound under acidic conditions.[1][5]

References

Technical Support Center: Enhancing the Bioavailability of Isoandrographolide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of isoandrographolide. The focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

The low oral bioavailability of this compound and its analogues, such as andrographolide, is attributed to several key factors:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which hinders its dissolution in gastrointestinal fluids—a prerequisite for absorption. Andrographolide, a similar compound, has a very low aqueous solubility of approximately 3.29 µg/mL.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: These compounds can be substrates for the P-gp efflux pump in the intestines. This pump actively transports the absorbed drug back into the intestinal lumen, thereby reducing the net amount that reaches systemic circulation.[1][4]

  • First-Pass Metabolism: Significant metabolism in the liver and intestines before the compound reaches systemic circulation reduces the concentration of the active drug.[1]

  • Chemical Instability: Diterpene lactones like this compound can be unstable and prone to hydrolysis in the neutral to alkaline environments of the lower gastrointestinal tract.[1][4][5]

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

The primary goal of formulation strategies is to enhance the dissolution rate and/or membrane permeability of this compound. Common and effective approaches include:

  • Solid Dispersions (SD): This involves dispersing the compound in a hydrophilic polymer matrix. This can convert the crystalline drug into a more soluble amorphous state, enhancing wettability and dissolution.[1][5][6]

  • Nanotechnology-Based Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution.[1][2][7] This category includes:

    • Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers like PLGA can improve solubility and provide sustained release.[8][9]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can enhance the absorption of lipophilic drugs.[1][2]

    • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes can keep the drug solubilized in the GI tract.[1][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[1][3][5][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[1][4][12][13]

  • Use of Bioenhancers: Co-administration with substances like piperine can inhibit metabolic enzymes and P-gp efflux, thereby increasing systemic exposure to the drug.[1][12]

Troubleshooting Guides

Issue 1: Solid dispersion formulation shows minimal improvement in dissolution.
Potential Cause Troubleshooting Step
Improper Polymer Selection The chosen polymer may not be optimal. Highly water-soluble carriers like Polyvinylpyrrolidone (PVP) (e.g., PVP K30), Polyethylene Glycols (PEGs), and Soluplus® are often effective for andrographolide analogues. The polymer must stabilize the amorphous state and prevent recrystallization.[1][14]
Incorrect Drug-to-Polymer Ratio A higher proportion of the polymer is often necessary to ensure the drug is molecularly dispersed. Experiment with ratios from 1:3 to 1:8 (drug:polymer).[1][15]
Suboptimal Preparation Method The method used (e.g., solvent evaporation, spray drying, hot-melt extrusion) significantly impacts the final product's characteristics.[1][16][17] Ensure the process effectively renders the drug amorphous.
Recrystallization During Storage The amorphous form is thermodynamically unstable and can revert to a crystalline state. Store the solid dispersion in a desiccator under low humidity and controlled temperature.[1]
Inadequate Characterization Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the this compound in your solid dispersion is in an amorphous state.[5][17]
Issue 2: SEDDS or nanoemulsion formulation is cloudy or unstable upon dilution.
Potential Cause Troubleshooting Step
Incorrect Excipient Ratios The proportions of oil, surfactant, and co-surfactant are critical for the spontaneous formation of a stable micro- or nanoemulsion. Systematically vary the ratios of these components to find the optimal formulation.
Poor Component Solubility The drug may not be sufficiently soluble in the oil phase, or the components may not be miscible. Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable system.
Drug Precipitation This compound may precipitate out of the formulation upon storage or dilution in aqueous media. Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and temperature stress tests.
Phase Separation The formulation may undergo phase separation over time. Assess the long-term stability of the SEDDS by storing it under different conditions and observing for any signs of separation.

Quantitative Data on Bioavailability Enhancement

The following tables summarize pharmacokinetic data from various studies, demonstrating the potential of different formulation strategies to improve the oral bioavailability of andrographolide, a close analogue of this compound.

Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Rabbits

Formulation (Dose)Cmax (µg/mL)AUC0-12h (µg·h/mL)Fold Increase in AUC
Initial Extract in Aqueous Suspension (35 mg/kg)~0.3~1.0-
Liquid SMEDDS (17.5 mg/kg)~1.8~15.015-fold[11]
SMEDDS Pellets (17.5 mg/kg)~1.5~13.013-fold[11]

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Rats

Formulation (Dose)Cmax (ng/mL)AUC0-∞ (ng·h/mL)Relative Bioavailability (%)
Pure Andrographolide (10 mg/kg)398 ± 451189 ± 123100
pH-Sensitive Nanoparticles (10 mg/kg)1278 ± 1122627 ± 189221.53[8]

Table 3: Bioavailability Enhancement in Beagle Dogs with Solubilizing Agents

Formulation (3 mg/kg Andrographolide)Bioavailability Increase (%)
A. paniculata powder + 50% w/w β-cyclodextrin131.01 - 196.05[12]
A. paniculata powder + 1% w/w SDS131.01 - 196.05[12]
A. paniculata powder + 1% w/w SDS + 10% piperine131.01 - 196.05[12]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an this compound solid dispersion to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, Kollidon-SR, Poloxamer-407)[1][6]

  • Volatile solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Sieve

  • Desiccator

Procedure:

  • Dissolution: Accurately weigh the this compound and the selected polymer carrier in a predetermined ratio (e.g., 1:5).

  • Dissolve both components completely in a suitable volatile solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film or viscous substance is formed.[1][16]

  • Drying: Further dry the resulting solid in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

  • Pulverization and Sieving: Scrape the dried solid from the flask, pulverize it using a mortar and pestle, and pass the powder through a sieve of an appropriate mesh size to obtain a uniform particle size.[5]

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.[1][5]

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution medium (e.g., pH 1.2, 4.5, or 6.8 phosphate buffer)

  • Surfactant (e.g., 0.5-1% Sodium Dodecyl Sulfate - SDS), if needed for sink conditions

  • This compound formulations

  • Syringes and filters

  • HPLC system for analysis

Procedure:

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle speed (e.g., 50 or 75 RPM).

  • Medium Selection: Use a dissolution medium that provides sink conditions (the volume of the medium should be at least three times that required to form a saturated solution of the drug). For poorly soluble drugs like this compound, adding a surfactant may be necessary.[1]

  • Sample Introduction: Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

  • Sampling: Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for comparison.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of this compound from different formulations.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound formulations (e.g., suspension of pure drug, solid dispersion, nanoemulsion)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin)

  • Centrifuge

  • HPLC or LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Fast the rats overnight (e.g., 12 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups, with each group receiving a different formulation. Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., ~0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific HPLC or LC-MS/MS method for the quantification of this compound in rat plasma. This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic analysis.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulations compared to the control (e.g., pure drug suspension) using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Solid Dispersion C1 Dissolution Testing F1->C1 C3 PXRD / DSC F1->C3 F2 Nanoemulsion F2->C1 C2 Particle Size Analysis F2->C2 F3 SEDDS F3->C1 F3->C2 F4 Cyclodextrin Complex F4->C1 I1 Oral Dosing in Rats C1->I1 I2 Blood Sampling I1->I2 I3 Plasma Analysis (LC-MS) I2->I3 I4 Pharmacokinetic Analysis I3->I4 Result Enhanced Bioavailability I4->Result

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

bioavailability_barriers cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation Compound Oral this compound Dissolution Poor Dissolution (Low Solubility) Compound->Dissolution Barrier 1 Instability Chemical Instability (pH) Dissolution->Instability Absorption Absorption Instability->Absorption Efflux P-gp Efflux Absorption->Efflux Barrier 2 Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Barrier 3 Bioavailable Bioavailable Drug Metabolism->Bioavailable

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

References

Factors affecting the degradation of Isoandrographolide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the degradation of isoandrographolide in solution. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a significant compound in the study of Andrographis paniculata extracts. It is not typically a primary bioactive component but rather a major degradation product of andrographolide, the main active diterpene lactone.[1][2][3][4][5][6] The stability of andrographolide is a critical concern in formulation development, as its degradation to this compound and other products can lead to a loss of therapeutic efficacy.[1][7][5] Therefore, understanding the factors that promote the formation of this compound is crucial for maintaining the desired chemical profile and bioactivity of andrographolide-based solutions and formulations.

Q2: Under what conditions does andrographolide degrade to form this compound?

The conversion of andrographolide to this compound is primarily driven by acidic conditions.[1][2][3][4][6] Studies have consistently shown that in aqueous solutions with a pH between 2.0 and 4.0, andrographolide undergoes degradation to form this compound and another product, 8,9-didehydroandrographolide.[1][2][3][4][6]

Q3: How does pH affect the stability of andrographolide and the formation of this compound?

The pH of the solution is the most critical factor influencing the stability of andrographolide and, consequently, the formation of this compound. Andrographolide is most stable in the acidic pH range of 3.0 to 5.0.[8][9] In more alkaline conditions (pH 6.0 and above), andrographolide degrades into different products, not primarily this compound.[1][4][7] The degradation of andrographolide follows first-order kinetics, with the rate of degradation increasing significantly as the pH becomes more basic.[1][2][3]

Q4: What is the impact of temperature on the degradation of andrographolide to this compound?

Higher temperatures accelerate the degradation of andrographolide.[4][6][10] While andrographolide is relatively stable at lower temperatures, elevated temperatures in combination with acidic pH will increase the rate of its conversion to this compound.[9] It is important to note that the crystalline form of andrographolide is significantly more stable than its amorphous form, even at elevated temperatures.[11][12]

Q5: Are there other factors that can influence the degradation of andrographolide?

Besides pH and temperature, exposure to light can also contribute to the degradation of andrographolide.[8] Therefore, it is recommended to protect solutions from light to minimize degradation. The solvent used can also play a role; for instance, andrographolide is reported to be more stable in chloroform.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected appearance of an additional peak in HPLC analysis corresponding to this compound. The pH of your andrographolide solution is likely in the acidic range (pH 2.0-4.0), promoting degradation.1. Measure and confirm the pH of your solution. 2. If possible, adjust the experimental conditions to a pH range where andrographolide is more stable (pH 3.0-5.0). 3. If working in acidic conditions is necessary, prepare solutions fresh and minimize storage time.
Loss of andrographolide concentration over time in prepared solutions. Degradation is occurring due to inappropriate storage conditions (e.g., elevated temperature, exposure to light, or non-optimal pH).1. Store stock solutions at low temperatures (e.g., 4-5°C).[13] 2. Protect solutions from light by using amber vials or storing them in the dark.[14] 3. Ensure the pH of the solution is within the optimal range for andrographolide stability.
Inconsistent results in bioassays using andrographolide solutions. The formation of this compound and other degradation products may be altering the biological activity of the solution.1. Routinely check the purity of your andrographolide solutions using a stability-indicating analytical method like HPLC. 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 3. Consider the potential for degradation when interpreting bioassay results, especially over longer incubation times.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the degradation of andrographolide, which leads to the formation of this compound.

Table 1: Effect of pH on the Stability of Andrographolide in Solution

pHDegradation KineticsPredicted Shelf-Life (t₉₀) at 25°CDegradation Rate Constant (k)Major Degradation Products
2.0First-Order[1][3]4.3 years[8]6.5 x 10⁻⁵ per day[4]This compound, 8,9-didehydroandrographolide[1][2][3][4][6]
4.0Stable (no degradation detected at 70°C over 7 days)[1]Not ApplicableNot ApplicableNot Applicable
6.0First-Order[1]41 days[8]2.5 x 10⁻³ per day[4]15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide[1][5]
8.0First-Order[1]1.1 days9.9 x 10⁻² per day[4]Degradation products similar to pH 6.0

Experimental Protocols

Protocol 1: Forced Degradation Study of Andrographolide

This protocol outlines a general procedure for conducting a forced degradation study to investigate the formation of this compound and other degradation products under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of andrographolide in methanol at a concentration of 1.0 mg/mL.[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.05 M - 1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 80°C) for a specified period (e.g., 20 minutes to 2 hours). Neutralize the solution before analysis.[4]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.025 M - 1 N NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.[4]

  • Oxidative Degradation: Mix the stock solution with 3-15% (w/w) hydrogen peroxide and keep the mixture in the dark at room temperature for a specified period (e.g., 1-2 hours).[4]

  • Thermal Degradation (Dry Heat): Expose solid andrographolide powder to dry heat in an oven (e.g., 80°C) for a specified period (e.g., 2 hours). Dissolve the sample in a suitable solvent for analysis.[4]

  • Photolytic Degradation: Expose the andrographolide solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[4]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method such as RP-HPLC.[4]

Protocol 2: Stability-Indicating RP-HPLC Method for Andrographolide and Its Degradation Products

This protocol provides a representative RP-HPLC method for the quantification of andrographolide and the detection of its degradation products, including this compound.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.[15]

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[4][15]

  • Flow Rate: 1.5 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Detection Wavelength: 240 nm.[15]

  • Injection Volume: 20 µL.[15]

Procedure:

  • Prepare standard solutions of andrographolide of known concentrations to generate a calibration curve.

  • Prepare sample solutions from stability studies and filter through a 0.45-µm filter before injection.

  • Inject standards and samples onto the HPLC system.

  • Identify and quantify the andrographolide peak based on its retention time and the calibration curve. Degradation products like this compound will appear as separate peaks.

Visualizations

andrographolide_degradation cluster_acidic Acidic Conditions (pH 2.0-4.0) cluster_basic Neutral to Alkaline Conditions (pH ≥ 6.0) andro Andrographolide iso This compound andro->iso Degradation didehydro 8,9-Didehydroandrographolide andro->didehydro Degradation seco 15-seco-andrographolide andro->seco Degradation methoxy 14-deoxy-15-methoxyandrographolide andro->methoxy Degradation dehydro 11,14-dehydro-14-deoxyandrographolide andro->dehydro Degradation

Caption: pH-dependent degradation pathways of andrographolide.

experimental_workflow start Start: Andrographolide Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Collect Samples at Time Points stress->sample hplc RP-HPLC Analysis sample->hplc data Data Analysis: - Quantify Andrographolide - Identify Degradation Products - Determine Degradation Kinetics hplc->data end End: Stability Profile data->end

Caption: General workflow for assessing the stability of andrographolide.

References

Optimization of Isoandrographolide extraction using fractional factorial design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of isoandrographolide extraction using fractional factorial design.

Frequently Asked Questions (FAQs)

Q1: What is fractional factorial design and why is it useful for optimizing this compound extraction?

A1: Fractional factorial design is an experimental strategy that allows for the efficient screening of multiple factors that may influence the extraction yield of this compound. Unlike a full factorial design, which tests all possible combinations of factors and their levels, a fractional factorial design uses a smaller, carefully selected subset of these combinations.[1] This approach is particularly useful in the initial stages of research to identify the most significant factors with fewer experimental runs, saving time and resources.[2][3]

Q2: What are the key factors to consider when designing a fractional factorial experiment for this compound extraction?

A2: Based on studies of similar compounds like andrographolide, the most influential factors in the extraction process typically include the type of solvent, solvent-to-sample ratio, extraction time, temperature, and extraction frequency.[4] The choice of solvent is critical, with methanol and ethanol often being effective for extracting diterpenoids.[5]

Q3: What is "confounding" in a fractional factorial design, and how does it affect my results?

A3: Confounding, also known as aliasing, is an inherent characteristic of fractional factorial designs where the effects of some factors or interactions are indistinguishable from others.[6][7] For example, the effect of a single factor might be mixed with the effect of an interaction between two other factors. This is a trade-off for reducing the number of experimental runs.[1] Understanding the alias structure of your design is crucial for correctly interpreting the results.

Q4: How do I choose the right resolution for my fractional factorial design?

A4: The resolution of a fractional factorial design indicates the degree of confounding.[8]

  • Resolution III designs confound main effects with two-factor interactions. These are useful for initial screening when you assume that interactions are negligible compared to the main effects.[8][9]

  • Resolution IV designs do not confound main effects with two-factor interactions, but two-factor interactions may be confounded with each other.[8][9]

  • Resolution V designs do not confound main effects or two-factor interactions with each other.[8][9]

For optimization studies, a Resolution IV or V design is generally preferred to obtain clearer results.

Q5: How can I analyze the data from my fractional factorial experiment?

A5: The data from a fractional factorial design is typically analyzed using statistical software with Design of Experiments (DOE) capabilities. The analysis involves creating a mathematical model to determine which factors and interactions have a statistically significant effect on the this compound yield. The software can generate plots and statistical summaries to help visualize and interpret the results.[10]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no yield of this compound in all experimental runs. 1. Inappropriate solvent choice.2. Ineffective extraction method for the plant material.3. Degradation of this compound during extraction.1. Ensure the solvent has the appropriate polarity for this compound. Methanol or ethanol are good starting points.[5]2. Consider a preliminary study to compare different extraction methods (e.g., maceration, sonication, Soxhlet).[4]3. Check the temperature stability of this compound and avoid excessive heat during extraction and solvent evaporation.
Results are not reproducible. 1. Inconsistent experimental procedure.2. Variability in the raw plant material.3. Issues with the analytical method.1. Strictly adhere to the experimental protocol for each run.2. Ensure the plant material is from the same batch and is homogenized.3. Validate your analytical method (e.g., HPLC-UV) for linearity, precision, and accuracy.
A factor that was expected to be significant shows no effect. 1. The range of levels chosen for the factor was too narrow.2. The factor's effect is confounded with another interaction, masking its true impact.1. Widen the range between the low and high levels of the factor in a subsequent experiment.2. Review the alias structure of your design. If a main effect is confounded with a significant interaction, a follow-up experiment may be needed to de-alias the effects.
The statistical model has a poor fit (low R-squared). 1. Important factors were not included in the experimental design.2. The relationship between the factors and the response is highly non-linear.3. High experimental error.1. Use your scientific knowledge to consider if other factors could be influencing the extraction.2. A fractional factorial design assumes a linear relationship. You may need to augment your design with center points to test for curvature or move to a response surface methodology (RSM) design.3. Review your experimental and analytical procedures to identify and minimize sources of error.

Data Presentation

The following table summarizes hypothetical data from a 23-1 fractional factorial design for the optimization of this compound extraction. This type of design allows for the screening of three factors in four runs.

Table 1: Hypothetical 23-1 Fractional Factional Design for this compound Extraction

RunFactor A: Solvent Ratio (g/mL)Factor B: Extraction Time (min)Factor C: Temperature (°C)This compound Yield (%)
11:10 (-1)30 (-1)40 (-1)1.2
21:20 (+1)30 (-1)40 (-1)1.8
31:10 (-1)60 (+1)60 (+1)2.5
41:20 (+1)60 (+1)60 (+1)3.5

Note: The levels are coded as -1 for the low level and +1 for the high level.

Based on a similar study for andrographolide, the following optimal conditions were determined using a fractional factorial design.[4]

Table 2: Optimized Conditions for Andrographolide Extraction based on a Fractional Factorial Design Study

FactorOptimized Level
Extraction Time360 minutes
Sample to Solvent Ratio2 g / 100 mL
Extraction Frequency3 to 4 times
Predicted Andrographolide Amount 3.47% - 3.74%

Source: Adapted from a study on andrographolide extraction optimization.[4]

Experimental Protocols

Protocol 1: Fractional Factorial Design for this compound Extraction

This protocol outlines the steps for conducting a fractional factorial design to optimize the extraction of this compound from Andrographis paniculata.

  • Factor and Level Selection:

    • Identify the key factors that may influence the extraction yield (e.g., solvent-to-sample ratio, extraction time, temperature).

    • For each factor, determine two levels: a low (-1) and a high (+1) value. These levels should be chosen to be far enough apart to likely show a significant effect.

  • Experimental Design Creation:

    • Use statistical software (e.g., Minitab, JMP, Design-Expert) to generate the fractional factorial design matrix. This matrix will specify the combination of factor levels for each experimental run.

  • Sample Preparation:

    • Obtain dried, powdered Andrographis paniculata plant material.

    • Ensure the powder is of a consistent particle size to minimize variability.

  • Extraction Procedure (per experimental run):

    • Accurately weigh the powdered plant material.

    • Based on the design matrix for the specific run, add the specified volume of solvent (e.g., methanol) to achieve the designated solvent-to-sample ratio.

    • Conduct the extraction at the specified temperature for the designated extraction time, using a consistent method (e.g., maceration with stirring, sonication).

  • Sample Processing:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

    • Dry the crude extract to a constant weight and record the yield.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol describes a general method for quantifying the amount of this compound in the crude extracts.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the dried crude extract from each experimental run.

    • Dissolve the extract in a known volume of the solvent used for the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.[5][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 220-230 nm).[5]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples from each experimental run.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in each sample by using the calibration curve.

Mandatory Visualizations

Caption: Workflow for optimizing this compound extraction using fractional factorial design.

nfkb_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases This compound This compound This compound->ikk inhibits dna DNA nfkb_n->dna binds gene_expression Inflammatory Gene Expression dna->gene_expression promotes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis Angiogenesis mtor->angiogenesis This compound This compound This compound->akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Development of Stable Isoandrographolide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for creating stable and effective delivery systems for isoandrographolide. The content addresses common challenges, offering troubleshooting solutions and detailed experimental protocols in a user-friendly question-and-answer format.

Disclaimer: this compound is a known isomer and degradation product of andrographolide.[1][2][3] Due to a scarcity of direct studies on this compound's physicochemical properties, this guide leverages the extensive data available for its parent compound, andrographolide. It is presumed that their structural similarities lead to comparable challenges in formulation, such as poor aqueous solubility and pH-dependent stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles when formulating this compound for delivery?

A1: The primary challenges in formulating this compound are its poor water solubility and chemical instability. As a lipophilic diterpenoid lactone, it is classified similarly to andrographolide, a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[5] Furthermore, the lactone ring in its structure is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions, leading to degradation and loss of biological activity.[3][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are effective.[6][7] DMSO is often preferred for in vitro studies due to its high solubilizing power for compounds of this class.[8] For formulation processes, solvents such as ethyl acetate or a chloroform/methanol mixture are commonly used to dissolve both the drug and the carrier material, like PLGA polymers.[9]

Q3: How can the aqueous solubility of this compound be improved for experiments?

A3: Several techniques can enhance the aqueous solubility of this compound:

  • Co-solvents: A mixture of a water-miscible organic solvent (like DMSO or ethanol) with an aqueous buffer can be used. For instance, a 1:1 solution of DMF:PBS (pH 7.2) has been shown to significantly increase the solubility of andrographolide.[7]

  • Cyclodextrins: These molecules can encapsulate this compound, forming water-soluble inclusion complexes that protect the compound from degradation.[8]

  • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) improves its dispersibility and stability in aqueous media.[8][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that form fine emulsions in aqueous environments, enhancing solubilization.[11]

Q4: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A4: Based on data from andrographolide, this compound is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[2][3][6] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.[2]

Q5: Which analytical method is best for quantifying this compound and its stability?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method.[12][13][14] A C18 column is typically used with a mobile phase consisting of a methanol/water or acetonitrile/water mixture.[6][13] Detection is often performed at a wavelength of around 223-228 nm.[4][14] This method can effectively separate this compound from its parent compound and other degradation products.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: After dissolving this compound in an organic solvent (e.g., DMSO) and adding it to the cell culture medium, a precipitate forms.

Possible Cause Explanation Recommended Solution
Exceeded Solubility Limit The final concentration of this compound in the aqueous medium is higher than its solubility limit.Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a highly concentrated stock solution directly to a large volume of media causes the compound to "crash out" as the solvent rapidly dilutes.Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium.
High Final Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular toxicity, or too low to maintain the compound's solubility.Keep the final DMSO concentration below 0.5% (v/v), or a level empirically determined to be non-toxic for your specific cell line. Always include a vehicle control (media with the same final solvent concentration) in your experiments.
Unfavorable pH The physiological pH of the cell culture medium (~7.4) can promote the degradation and precipitation of lactone-containing compounds.Consider using a formulation approach like cyclodextrin complexes or nanoparticles to protect the this compound at physiological pH.
Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations

Problem: The amount of this compound successfully incorporated into your nanoparticles is lower than expected.

Possible Cause Explanation Recommended Solution
Poor Drug Solubility in Organic Phase This compound is not fully dissolved in the organic solvent along with the polymer/lipid during the formulation process.Select a different organic solvent or a co-solvent system where both the drug and the carrier are highly soluble. For PLGA nanoparticles, ethyl acetate or a chloroform/methanol mixture can be effective.[9]
Drug Partitioning into Aqueous Phase During emulsification, a portion of the drug may partition from the organic droplets into the external aqueous phase, especially if the drug has some slight aqueous solubility.Increase the polymer-to-drug ratio to create a more viscous organic phase that can better retain the drug. Optimize the emulsification process to form smaller, more stable droplets quickly.
Premature Drug Crystallization The drug crystallizes out of the organic phase before the nanoparticles can properly form and solidify around it.Increase the solvent evaporation rate to quickly solidify the nanoparticles, trapping the drug in an amorphous state within the matrix. Ensure the chosen polymer has good miscibility with the drug.

Data Presentation: Physicochemical Properties of Formulations

The following tables summarize quantitative data for various formulations of andrographolide, which can serve as a reference for developing this compound delivery systems.

Table 1: Solubility of Andrographolide in Various Solvents

Solvent Solubility (mg/mL) Reference
Water~0.074 (at 25°C)[15]
Ethanol~0.2[7]
DMSO~3[7]
Dimethylformamide (DMF)~14[7]
DMF:PBS (pH 7.2) (1:1)~0.5[7]
MethanolHighest among common organic solvents[16][17]

Table 2: Stability of Andrographolide in Aqueous Solutions at 25°C

pH Degradation Kinetics Predicted Shelf-Life (t₉₀) Degradation Rate Constant (k) per day Reference
2.0First-Order4.3 years6.5 x 10⁻⁵[2][6]
4.0First-OrderStable, no degradation detected over 7 days at 70°CNot Applicable[2][6]
6.0First-Order41 days2.5 x 10⁻³[2][6]
8.0First-Order1.1 days9.9 x 10⁻²[2][6]

Table 3: Characterization of Andrographolide-Loaded Nanoparticle Formulations

Formulation Type Carrier Avg. Particle Size (nm) Zeta Potential (mV) Drug Loading (% w/w) Encapsulation Efficiency (%) Reference
PLGA NanoparticlesPLGA (85:15)135 ± 4-11.7 ± 2.42.6 ± 0.6-[9]
PLGA NanoparticlesPLGA-TPGS179.6-37.6-83[18]
Solid Lipid Nanoparticles (SLNs)Glycerol monostearate193.84-22.8-83.7[19][20]
Solid Lipid Nanoparticles (SLNs)Compritol 888 ATO286.1-20.83.4991.0[10][21]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the emulsion-solvent evaporation method used for andrographolide.[9][10]

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 85 mg of Poly(lactic-co-glycolide) (PLGA) in a solvent mixture of 1.7 mL ethyl acetate and 330 µL methanol.

  • Aqueous Phase Preparation: Prepare an 8 mL aqueous solution of 2% (w/v) polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Immediately sonicate the mixture using a probe sonicator (e.g., at 20 W for 5 minutes) over an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 17 hours) to allow for the complete evaporation of the organic solvents.

  • Nanoparticle Collection and Washing: Collect the formed nanoparticles by ultracentrifugation (e.g., 45,000 rpm for 1 hour at 4°C). Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and any unencapsulated drug.

  • Lyophilization: Resuspend the final washed pellet in a small volume of deionized water and freeze-dry (lyophilize) to obtain a dry nanoparticle powder for storage and characterization.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol follows the thin-film hydration method, which is suitable for hydrophobic drugs.[22][23][24]

  • Lipid Film Formation: In a round-bottom flask, dissolve 10 mg of this compound, 70 mg of a primary phospholipid (e.g., DSPC or Soy PC), and 30 mg of cholesterol in 5 mL of chloroform.

  • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under a vacuum overnight to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding 5 mL of a suitable aqueous buffer (e.g., PBS, pH 7.4) pre-heated to above the lipid transition temperature. Agitate the flask by vortexing or mechanical shaking for 30-60 minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

Protocol 3: Stability-Indicating HPLC Method for this compound

This method can be used to quantify this compound and monitor its degradation over time.[12][25][26]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v). The water component can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation (for stability studies): Prepare a solution of this compound in the desired aqueous buffer (e.g., pH 2.0, 7.4, 8.0) at a known concentration. Store under the desired temperature conditions. At specified time points, withdraw an aliquot, dilute it with the mobile phase to fall within the calibration range, and filter through a 0.22 µm syringe filter.

    • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time, which should be distinct from its degradation products.[1] Quantify the concentration using the calibration curve generated from the standards.

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow cluster_characterization Characterization cluster_evaluation Preclinical Evaluation A This compound (API) & Carrier (Polymer/Lipid) Selection B Solvent Selection & Dissolution A->B C Emulsification / Self-Assembly B->C D Solvent Evaporation / Particle Solidification C->D E Purification & Lyophilization D->E F Particle Size & PDI (DLS) E->F Analysis G Zeta Potential (Stability) E->G Analysis H Drug Loading & EE (HPLC) E->H Analysis I In Vitro Release & Stability Study E->I Analysis J In Vitro Cell Studies (Toxicity/Efficacy) I->J G Silica Silica Particles (External Stimulus) NLRP3 NLRP3 Inflammasome (Sensor Protein) Silica->NLRP3 Activates ASC ASC (Adaptor Protein) NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves IL1B Mature IL-1β (Pro-inflammatory Cytokine) ProIL1B->IL1B Isoandro This compound Isoandro->NLRP3 Inhibits

References

Addressing low yield issues in Isoandrographolide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield issues during the synthesis of isoandrographolide from andrographolide.

Troubleshooting Guide: Addressing Low Yields

Low yields during the synthesis of this compound are a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your experimental setup.

Problem: Lower than expected yield of this compound.

Initial Assessment Workflow

G start Low this compound Yield check_byproduct Analyze crude product for byproducts (e.g., via TLC, HPLC, NMR) start->check_byproduct is_byproduct Is 8,9-didehydroandrographolide or other byproducts present? check_byproduct->is_byproduct optimize_ph Optimize Reaction pH (Target pH 2.0-4.0) is_byproduct->optimize_ph Yes check_purification Review Purification Protocol is_byproduct->check_purification No optimize_temp Optimize Reaction Temperature (Consider lower temperatures) optimize_ph->optimize_temp optimize_time Optimize Reaction Time (Monitor reaction progress) optimize_temp->optimize_time optimize_time->check_purification loss_during_purification Is significant loss occurring during extraction or crystallization? check_purification->loss_during_purification improve_purification Refine purification steps (e.g., solvent choice, washing) loss_during_purification->improve_purification Yes final_product Improved this compound Yield loss_during_purification->final_product No improve_purification->final_product

Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the conversion of andrographolide to this compound?

A1: The most prevalent issue is the concurrent formation of byproducts under acidic conditions. While acid catalysis is necessary for the isomerization to this compound, it can also promote side reactions. The primary byproduct formed under acidic conditions (pH 2.0) is 8,9-didehydroandrographolide.[1][2]

Q2: How does pH affect the synthesis of this compound?

A2: pH is a critical factor. The optimal pH for the stability of andrographolide and its conversion to this compound is in the acidic range of 2.0 to 4.0.[2][3] At higher pH values (e.g., pH 6.0 and above), andrographolide undergoes different degradation pathways, leading to other byproducts such as 15-seco-andrographolide, and will not yield this compound.[1][2]

Q3: What is the role of temperature in this synthesis?

A3: Temperature influences the reaction rate. While higher temperatures can accelerate the isomerization, they can also increase the rate of degradation and byproduct formation. It is crucial to find an optimal temperature that allows for a reasonable reaction time without significantly compromising the yield. Studies on andrographolide stability show that degradation increases with higher temperatures.[2]

Q4: Can I improve my yield by modifying the purification process?

A4: Yes, the purification process is critical for isolating pure this compound and can be a source of yield loss. Inefficient extraction or recrystallization can lead to a significant reduction in the final product. It is important to use appropriate solvents and to carefully perform washing steps to remove impurities without excessive loss of the desired product.

Q5: Are there any recommended analytical techniques to monitor the reaction?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are highly recommended for monitoring the progress of the reaction. These techniques can help you determine the optimal reaction time by observing the consumption of the starting material (andrographolide) and the formation of the product (this compound) and any major byproducts.

Data Presentation

Table 1: Influence of pH on Andrographolide Degradation Products

pH ConditionMajor Degradation Products IdentifiedReference
Acidic (pH 2.0) This compound, 8,9-didehydroandrographolide[1][2][3]
Near Neutral (pH 6.0) 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide[2][3]
Basic (pH > 7.0) Andrographolide is unstable and degrades into various products.[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound from Andrographolide

Objective: To convert andrographolide to this compound with an optimized yield.

Materials:

  • Andrographolide

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Stir plate and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Methodology:

  • Dissolve andrographolide in a suitable volume of a solvent that is miscible with aqueous acid (e.g., acetone or ethanol).

  • Adjust the pH of the solution to between 2.0 and 4.0 using a dilute solution of concentrated HCl. The final acid concentration should be carefully controlled.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for an optimized duration. Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding crushed ice and neutralize the acid with a cold, saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product from the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethyl acetate to obtain pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

Objective: To quantify the amounts of andrographolide, this compound, and major byproducts in the reaction mixture.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

  • Reference standards for andrographolide and this compound

Methodology:

  • Prepare a mobile phase of acetonitrile and water in a suitable ratio (e.g., 40:60 v/v).

  • Prepare standard solutions of andrographolide and this compound of known concentrations in methanol.

  • Withdraw a small aliquot of the reaction mixture at different time points and dilute it with methanol.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the prepared sample and standards into the HPLC system.

  • Set the UV detector to an appropriate wavelength (e.g., 225 nm) to detect the compounds of interest.

  • Analyze the resulting chromatograms to determine the retention times and peak areas of andrographolide, this compound, and any byproducts.

  • Quantify the concentration of each component by comparing their peak areas to the standard curves.

Visualizations

Chemical Transformation Pathway

G cluster_0 Acidic Conditions (pH 2.0-4.0) A Andrographolide B This compound (Desired Product) A->B Isomerization C 8,9-didehydroandrographolide (Byproduct) A->C Side Reaction

Caption: Reaction pathway of andrographolide under acidic conditions.

References

Preventing degradation of Isoandrographolide during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoandrographolide Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound and related diterpene lactones?

A1: The primary factors leading to the degradation of this compound and similar compounds like Andrographolide are pH, temperature, and light.[1] Hydrolytic degradation is a significant concern, especially in aqueous solutions. Alkaline conditions, in particular, have been shown to accelerate the degradation of related compounds significantly.[1]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry place. For solutions, storage at low temperatures (-20°C for short-term, -80°C for long-term) and protection from light is recommended.[1] The solid crystalline form is generally more stable than the amorphous form.[1][2]

Q3: How does pH affect the stability of this compound and related compounds?

A3: The stability of diterpene lactones like Andrographolide, from which this compound is derived, is highly pH-dependent. The optimal pH for stability is in the acidic range, between 2.0 and 4.0.[2][3][4][5] In this range, degradation occurs at a much slower rate compared to neutral or alkaline solutions.[2] Degradation rates increase significantly at pH levels above 8.[1]

Q4: What are the known degradation products of Andrographolide, the parent compound of this compound?

A4: Under acidic conditions (e.g., pH 2.0), Andrographolide degrades to form this compound and 8,9-didehydroandrographolide.[2][3][4][6] Under basic or neutral conditions (pH 6.0 and higher), it degrades into other products such as 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[2][3][4][6]

Q5: Can this compound degrade in its solid form?

A5: Yes, although it is generally more stable in solid form than in solution. Studies on the related compound Andrographolide have shown that its crystalline form is stable at 70°C for up to three months, while the amorphous form can decompose under the same conditions within two months.[1][2] Long-term storage of powdered Andrographis herb at room temperature (25-40°C) for one year resulted in a significant (69.26%) degradation of andrographolide.[7][8]

Q6: How does temperature impact the stability of this compound?

A6: Higher temperatures accelerate the degradation of related compounds like Andrographolide, with the degradation rate increasing with temperature.[2] The degradation typically follows first-order kinetics.[2][3] It is crucial to store the compound at recommended low temperatures to minimize thermal degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of unknown peaks in HPLC/UPLC analysis. Degradation of this compound.1. Confirm the identity of the new peaks by conducting a forced degradation study (see Experimental Protocols).2. Prepare fresh solutions from a properly stored solid stock for each experiment.[1]3. Ensure the pH of your solvent system is within the optimal stability range (pH 2.0-4.0).[2][3]
Inconsistent results between experimental batches. Degradation during storage or handling.1. Strictly adhere to recommended storage conditions (-80°C for long-term, -20°C for short-term, protected from light).[1]2. Avoid repeated freeze-thaw cycles of stock solutions.[1]3. Prepare working solutions fresh on the day of the experiment.[1]
Precipitate forms in stock solution upon thawing. Poor solubility or compound degradation.1. Attempt to redissolve the precipitate by gentle heating or sonication.2. If precipitation persists, it may be a sign of degradation. Analyze the solution by HPLC to confirm purity and concentration before use.[1]
Loss of biological activity in assays. Degradation of the active compound.1. The degradation products of related compounds have been shown to have reduced biological effects.[3][4]2. Verify the purity of the compound stock using a stability-indicating analytical method like HPLC.3. Always use freshly prepared solutions for biological experiments.

Data Presentation

Table 1: pH-Dependent Stability of Andrographolide at 25°C

This table summarizes the stability of Andrographolide, a closely related compound, in aqueous solutions at different pH values. The data provides a strong indication of the conditions under which this compound is likely to be stable or degrade.

pH Kinetics Predicted Shelf-Life (t₉₀) Degradation Rate Constant (k)
2.0First-Order4.3 years6.5 x 10⁻⁵ per day
4.0First-OrderStable (no degradation detected at 70°C over 7 days)Not Applicable
6.0First-Order41 days2.5 x 10⁻³ per day
8.0First-Order1.1 days9.9 x 10⁻² per day

(Data derived from studies on Andrographolide, which is structurally similar and whose degradation pathways are directly linked to this compound).[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a representative method for quantifying this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[2] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm (based on the absorption maxima of Andrographolide).[9]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

    • Prepare sample solutions from stability studies at appropriate dilutions.

    • Filter all samples and standards through a 0.45-µm filter before injection.[2]

    • Inject standards and samples onto the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to validate the specificity of the stability-indicating analytical method.[10][11][12]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 80°C for 2 hours. Neutralize the solution before HPLC analysis.[2][9]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize the solution before HPLC analysis.[2][9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 5% v/v hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for several days. Also, heat the stock solution at 70°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[9][13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the active substance. The resulting chromatograms will help identify potential degradation products and demonstrate the method's ability to separate them from the parent compound.

Mandatory Visualizations

Fig. 1: pH-Dependent Degradation of Andrographolide Andrographolide Andrographolide Acid Acidic Conditions (pH 2.0 - 4.0) Andrographolide->Acid Base Basic/Neutral Conditions (pH > 6.0) Andrographolide->Base This compound This compound Acid->this compound Forms Other_Products Other Degradation Products Base->Other_Products Forms

Caption: pH-Dependent Degradation of Andrographolide.

Fig. 2: Troubleshooting Workflow for Degradation Start Unexpected Experimental Results (e.g., new HPLC peaks, loss of activity) Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solution Review Solution Prep (Age, pH, Freeze/Thaw) Check_Storage->Check_Solution Conditions OK Action Action: Use fresh stock, adjust solution pH, optimize storage Check_Storage->Action Conditions NOT OK Run_Control Analyze Freshly Prepared Standard by HPLC Check_Solution->Run_Control Protocol OK Check_Solution->Action Protocol NOT OK Compare Compare Results to Aged Sample Run_Control->Compare Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed Significant Difference No_Degradation No Degradation Detected Compare->No_Degradation No Difference Degradation_Confirmed->Action Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting Workflow for Degradation Issues.

Fig. 3: Stability Study Experimental Workflow Start Define Study Parameters (Compound, Conditions, Timepoints) Prepare_Samples Prepare Samples for Each Condition and Timepoint Start->Prepare_Samples Store_Samples Store Samples Under Defined Conditions Prepare_Samples->Store_Samples Timepoint Withdraw Aliquots at Predetermined Intervals Store_Samples->Timepoint Timepoint->Store_Samples Continue Storage Analyze Analyze by Stability-Indicating HPLC Method Timepoint->Analyze Data_Analysis Plot Concentration vs. Time Calculate Degradation Rate (k) Determine Shelf-Life (t₉₀) Analyze->Data_Analysis Conclusion Draw Conclusions on Stability and Optimal Storage Data_Analysis->Conclusion

Caption: Stability Study Experimental Workflow.

References

Selecting appropriate solvents for Isoandrographolide research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of isoandrographolide in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to solvent selection and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Andrographolide?

This compound is a diterpenoid lactone and an isomer of andrographolide. It is notably formed as a major degradation product when andrographolide is exposed to acidic conditions (pH 2.0).[1] While structurally similar, its biological activities may differ from that of its parent compound.

Q2: Which organic solvents are recommended for dissolving this compound?

While specific quantitative solubility data for this compound is limited, its structural similarity to andrographolide allows for the use of similar solvents. Dimethyl sulfoxide (DMSO) is highly recommended for preparing concentrated stock solutions for in vitro assays due to its strong solubilizing capacity for this class of compounds.[2][3] Ethanol and methanol are also suitable options, though they may offer lower solubility compared to DMSO.[3][4]

Q3: My this compound is precipitating in my aqueous experimental medium. What can I do?

Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:

  • Reduce the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or buffer is at a non-toxic and low level, typically below 0.5%, and ideally at or below 0.1%.

  • Lower the working concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.

  • Optimize stock solution dilution: Instead of adding a small volume of a highly concentrated stock directly into the aqueous medium, perform serial dilutions. First, create an intermediate dilution in a small volume of the medium, mix thoroughly, and then add this to the final volume.

  • Pre-warm the medium: Adding the this compound stock solution to a pre-warmed medium (e.g., 37°C for cell culture) can sometimes improve solubility.

Q4: How should I store this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound in an appropriate organic solvent, such as DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The concentration exceeds the solubility limit of the solvent.Try gentle warming (e.g., 37°C water bath) and vortexing. If still undissolved, consider a solvent with higher solubilizing power (e.g., switch from ethanol to DMSO) or reduce the target concentration of the stock solution.
Precipitate forms immediately upon addition to aqueous buffer or media. "Crashing out" due to poor aqueous solubility and high concentration of the organic solvent in the final solution.Decrease the final concentration of the compound. Minimize the volume of the organic stock solution added to the aqueous medium (aim for <0.5% v/v). Perform serial dilutions as described in the FAQs.
Inconsistent experimental results. Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure the pH of your experimental system is not highly acidic or basic, as this can affect stability.
Cell toxicity observed in culture. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent for your specific cells. Aim to keep the final solvent concentration as low as possible (ideally ≤ 0.1%).

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is based on the solubility of the structurally similar compound, andrographolide, and should be used as a guideline. It is recommended to perform your own solubility tests for precise concentrations.

SolventEstimated Solubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~3 - 15[2]
Dimethylformamide (DMF)~14[2]
Ethanol~0.2[2]
MethanolSoluble[3]
AcetoneSoluble[4]
ChloroformVery slightly soluble[3]
WaterAlmost insoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound from Andrographolide via Acid-Catalyzed Isomerization

This protocol describes a general method for the conversion of andrographolide to this compound.

  • Dissolution: Dissolve andrographolide in a suitable organic solvent (e.g., methanol).

  • Acidification: Add a dilute acid (e.g., 0.05 M - 1 N HCl) to the solution to achieve a final pH of approximately 2.0.[1]

  • Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a specified period (e.g., 20 minutes to 2 hours) to facilitate the isomerization.[1] The reaction progress can be monitored by a suitable analytical method like HPLC.

  • Neutralization: Once the conversion is complete, neutralize the solution with a suitable base.

  • Isolation: The this compound can then be isolated and purified using standard chromatographic techniques (e.g., column chromatography).[5]

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Gentle Warming add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock in Media/Buffer store->dilute Use one aliquot mix Vortex Gently dilute->mix add_to_assay Add to Experimental Assay mix->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Inhibits

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.[6]

References

Validation & Comparative

Isoandrographolide versus Andrographolide: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of isoandrographolide and andrographolide, two major diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. While andrographolide is the more abundant and extensively studied compound, emerging research on this compound suggests it possesses unique and potent therapeutic properties. This document summarizes the available quantitative data, details key experimental protocols for bioactivity assessment, and visualizes the known signaling pathways to aid researchers in evaluating their potential for drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available in vitro data for the anticancer, anti-inflammatory, antiviral, and hepatoprotective activities of this compound and andrographolide. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary between studies.

Anticancer Activity
CompoundCancer Cell LineAssayIC50 ValueSource
This compound HL-60 (Human Leukemia)Not Specified6.30 µM[1]
Andrographolide HL-60 (Human Leukemia)Not Specified9.33 µM[1]
KB (Oral Cancer)MTT Assay106 µg/ml[2]
MCF-7 (Breast Cancer)MTT Assay32.90 µM (48h)[3]
MDA-MB-231 (Breast Cancer)MTT Assay37.56 µM (48h)[3]
CACO-2 (Colon Cancer)Not Specified32.46 µg/mL[4]

Note: A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory activity of this compound and andrographolide are limited. The following table presents data for andrographolide.

CompoundAssayCell LineStimulantIC50 ValueSource
Andrographolide Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS~21.9 µM[5]
TNF-α ReleaseTHP-1 MonocytesLPS~21.9 µM[6]
PGE2 ProductionRAW 264.7 MacrophagesLPS & IFN-γ8.8 µM[7]

Note: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[3][8] Quantitative data from direct comparative assays with andrographolide are needed.

Antiviral Activity
CompoundVirusCell LineAssayEC50/IC50 ValueSource
Andrographolide Dengue Virus (DENV2)HepG2Not Specified21.304 µM (EC50)[9]
Dengue Virus (DENV2)HeLaNot Specified22.739 µM (EC50)[9]
Influenza A (H1N1)MDCKNot Specified7.2 µM (EC50)[2]
Influenza A (H5N1)MDCKNot Specified15.2 µM (EC50)[2]
Influenza A (H9N2)MDCKNot Specified8.4 µM (EC50)[2]
HIVMT2 cellsp24 antigen inhibition49.0 µg/mL (EC50)[2]
SARS-CoV-2Calu-3Plaque Reduction0.034 µM (IC50)[9]
Hepatoprotective Activity

While direct in vitro quantitative comparisons are limited, a study on derivatives of this compound has suggested superior hepatoprotective effects compared to andrographolide. One study indicated that this compound treatment showed better liver protection by reducing lipid, aminotransferase, and ALP levels compared to andrographolide.[10] Another study found that a derivative of this compound, 19-propionyl this compound (IAN-19P), was more effective than andrographolide in reducing plasma ALT and AST levels in an in vivo model of non-alcoholic fatty liver disease (NAFLD).[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro bioactivity assays.

Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10⁴ cells/mL.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Nitrite Quantification: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells. The IC50 value is determined from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces plaque formation by 50%) is determined from the dose-response curve.

Hepatoprotective Activity: Acetaminophen (APAP)-Induced Toxicity in HepG2 Cells

This in vitro model assesses the ability of a compound to protect liver cells from damage induced by a known hepatotoxin like acetaminophen.

  • Cell Seeding: Seed HepG2 human liver cancer cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment (Protective Effect): Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Expose the cells to a toxic concentration of acetaminophen (e.g., 10-20 mM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity protocol.

  • Biochemical Marker Analysis: The cell culture supernatant can be collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

  • Data Analysis: An increase in cell viability and a decrease in the levels of liver enzymes in the presence of the test compound indicate a hepatoprotective effect.

Signaling Pathways and Mechanisms of Action

The bioactivities of andrographolide and this compound are mediated through their interaction with various cellular signaling pathways.

Andrographolide

Andrographolide is known to modulate multiple signaling pathways involved in inflammation, cancer cell proliferation, and survival.

Andrographolide_Pathways cluster_inflammation Anti-inflammatory Signaling cluster_cancer Anticancer Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Andrographolide_inflam Andrographolide Andrographolide_inflam->NF-kB Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation\n& Survival Proliferation & Survival mTOR->Proliferation\n& Survival Andrographolide_cancer Andrographolide Andrographolide_cancer->PI3K Andrographolide_cancer->Akt

Caption: Andrographolide's multifaceted action.

Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[11] In cancer, it has been shown to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[11]

This compound

The known mechanism of action for this compound primarily revolves around its potent inhibition of the NLRP3 inflammasome.[3][8]

Isoandrographolide_Pathway Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b IL-1b IL-1b Pro-IL-1b->IL-1b This compound This compound This compound->NLRP3

Caption: this compound inhibits NLRP3.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[12] By inhibiting the activation of the NLRP3 inflammasome, this compound can effectively suppress inflammatory responses.[3]

Conclusion

Both this compound and andrographolide exhibit a range of promising bioactivities. The available data suggests that this compound may possess more potent anticancer activity in certain cell lines and that its derivatives could offer superior hepatoprotective effects. Andrographolide, being more extensively studied, has a well-documented inhibitory effect on multiple signaling pathways central to inflammation and cancer.

Further direct comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these two important natural compounds. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers to design and conduct such investigations, ultimately paving the way for the potential development of novel therapeutics from Andrographis paniculata.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Diterpenoids: Isoandrographolide in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of isoandrographolide and other prominent diterpenoids, including andrographolide, triptolide, carnosol, and oridonin. While quantitative data for this compound is limited in publicly available research, this document summarizes existing qualitative information and presents a comprehensive quantitative comparison of the other selected diterpenoids, supported by experimental data and detailed methodologies.

Executive Summary

Diterpenoids are a class of natural compounds that have garnered significant interest for their potent anti-inflammatory activities. This guide focuses on comparing the efficacy of several key diterpenoids in mitigating inflammatory responses. A notable gap in the current scientific literature is the scarcity of quantitative data, such as IC50 values, for the anti-inflammatory effects of this compound. In contrast, extensive research has quantified the potent anti-inflammatory activities of andrographolide, triptolide, carnosol, and oridonin. These compounds exert their effects through various mechanisms, primarily by inhibiting key inflammatory mediators and signaling pathways, including the NF-κB and MAPK pathways. This report collates the available data to facilitate a comparative understanding and guide future research directions.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of andrographolide, triptolide, carnosol, and oridonin against various key inflammatory mediators. This data provides a quantitative basis for comparing their anti-inflammatory potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 (µM)Citation(s)
AndrographolideRAW 264.7LPS14.4 - 17.4[1]
CarnosolRAW 264.7LPS9.4
OridoninRAW 264.7LPS5.2

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineInducerIC50 (µM)Citation(s)
AndrographolideRAW 264.7LPS36.7
Carnosic AcidHuman Whole BloodLPS9.3

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CompoundCytokineCell LineInducerIC50 (µM)Citation(s)
AndrographolideTNF-αRAW 264.7LPS23.3
AndrographolideIL-6THP-1LPS12.2
AndrographolideIL-1βTHP-1LPS18.1
TriptolideIL-6, IL-816HBEPMA, TNF-α, IL-1β~0.02 - 0.05 µM

This compound: Qualitative Anti-inflammatory Profile

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of these diterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK (MKK3/4/6/7) TAK1->MAPKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Gene Pro-inflammatory Gene Expression NFkB_active->Gene AP1->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines Enzymes COX-2, iNOS Gene->Enzymes Diterpenoids Diterpenoids (this compound, Andrographolide, Triptolide, Carnosol, Oridonin) Diterpenoids->TAK1 Inhibition Diterpenoids->IKK Inhibition Diterpenoids->MAPK Inhibition Diterpenoids->NFkB_active Inhibition of DNA binding/transactivation G start Start cell_culture Culture RAW 264.7 cells to 80% confluency start->cell_culture seeding Seed cells in 96-well plates (e.g., 2x10^5 cells/well) and incubate overnight cell_culture->seeding pretreatment Pre-treat cells with various concentrations of diterpenoids for 1-2 hours seeding->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) for 18-24 hours pretreatment->stimulation supernatant Collect cell culture supernatant stimulation->supernatant analysis Analyze supernatant for inflammatory mediators (NO, PGE2, TNF-α, IL-6) using Griess assay, ELISA, etc. supernatant->analysis end End analysis->end G start Start transfection Transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla) start->transfection incubation1 Incubate for 24-48 hours to allow for plasmid expression transfection->incubation1 treatment Treat cells with the diterpenoid compound for 1-2 hours incubation1->treatment stimulation Stimulate with an NF-κB activator (e.g., TNF-α or LPS) treatment->stimulation lysis Lyse the cells to release cellular contents stimulation->lysis luciferase_assay Measure Firefly and Renilla luciferase activity using a luminometer lysis->luciferase_assay normalization Normalize Firefly luciferase activity to Renilla luciferase activity luciferase_assay->normalization end End normalization->end

References

Unveiling the Potential of Isoandrographolide in NLRP3 Inflammasome Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Isoandrographolide's performance in inhibiting the NLRP3 inflammasome against other established alternatives. Supported by experimental data, this document delves into the mechanisms, efficacy, and experimental protocols to provide a comprehensive overview for advancing research in inflammatory diseases.

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory conditions, making it a key therapeutic target. This compound, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising inhibitor of the NLRP3 inflammasome. This guide provides a detailed comparison of this compound with other known NLRP3 inhibitors, namely MCC950 and Parthenolide, to aid researchers in making informed decisions for their studies.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

This section provides a quantitative comparison of this compound, MCC950, and Parthenolide, focusing on their inhibitory concentrations and observed effects in various experimental models.

InhibitorTargetIC50 (in vitro)Experimental ModelKey Findings
This compound NLRP3Not explicitly stated in the provided search results.In vivo: Silica-induced silicosis in miceIn vitro: Not specifiedSignificantly alleviated lung injury, inflammation, and collagen deposition. Inhibited the expression of NLRP3, ASC, and caspase-1.[1] Showed lower cytotoxicity and more potent therapeutic effect than andrographolide.[1]
MCC950 NLRP3~8 nM (mouse BMDM)~10 nM (human PBMC)In vitro: LPS + ATP-stimulated macrophagesIn vivo: Mouse models of Muckle-Wells syndrome and Experimental Autoimmune Encephalomyelitis (EAE)Potent and selective inhibitor of canonical and non-canonical NLRP3 activation.[2] Reduces IL-1β production in vivo and attenuates disease severity in EAE.[2] Rescues neonatal lethality in a mouse model of CAPS.[2]
Parthenolide NLRP3 and Caspase-1IC50 for IL-1β release: 0.3 µM (J774A.1 cells), 1.0 µM (primary glial cells) for a derivative (8b).[3]In vivo: High-fat diet-induced obese miceIn vitro: LPS-stimulated mouse peritoneal macrophagesAttenuated LPS-induced elevation of TNF-α and IL-1β.[4][5] Improved glucose tolerance and peripheral insulin resistance.[4][5]

Mechanism of Action: A Head-to-Head Comparison

The inhibitory mechanisms of this compound, MCC950, and Parthenolide on the NLRP3 inflammasome pathway exhibit distinct characteristics.

  • This compound: Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with the LYS26 and GLU47 residues.[1] This interaction is thought to inhibit the assembly and activation of the inflammasome complex.

  • MCC950: This well-characterized inhibitor directly targets the NACHT domain of NLRP3, specifically the Walker B motif.[6] By binding to this site, MCC950 prevents ATP hydrolysis, a critical step for NLRP3 oligomerization and subsequent activation of the inflammasome.[6] Importantly, MCC950 is highly selective for NLRP3 and does not affect other inflammasomes like AIM2 or NLRC4.[2][7]

  • Parthenolide: This natural product has a broader mechanism of action. It can directly target the ATPase activity of the NLRP3 protein.[6][8] Additionally, Parthenolide has been shown to inhibit caspase-1 activation by alkylating cysteine residues, which affects not only the NLRP3 inflammasome but also NLRP1 and NLRC4.[6][8]

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved in NLRP3 inflammasome activation and its inhibition, the following diagrams illustrate the key signaling pathways and a general experimental workflow for validation.

NLRP3_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL1b->IL18 NLRP3 NLRP3 NLRP3_priming->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NLRP3 Direct Binding? MCC950 MCC950 MCC950->NLRP3 NACHT Domain Inhibition Parthenolide Parthenolide Parthenolide->NLRP3 ATPase Activity Inhibition Parthenolide->Casp1 Alkylation

Caption: NLRP3 inflammasome activation pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Treatment 3. Inhibitor Treatment (this compound, MCC950, Parthenolide) Priming->Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Treatment->Activation Analysis_in_vitro 5. Analysis (ELISA for IL-1β, Western Blot for Caspase-1, etc.) Activation->Analysis_in_vitro Animal_Model 1. Disease Model Induction (e.g., Silicosis, HFD) Treatment_in_vivo 2. Inhibitor Administration Animal_Model->Treatment_in_vivo Monitoring 3. Disease Progression Monitoring Treatment_in_vivo->Monitoring Analysis_in_vivo 4. Endpoint Analysis (Histology, Cytokine levels, etc.) Monitoring->Analysis_in_vivo

Caption: General experimental workflow for validating NLRP3 inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the comparison.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
  • Cell Culture:

    • Bone Marrow-Derived Macrophages (BMDMs) are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

    • THP-1 cells, a human monocytic cell line, are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages is induced by treatment with 100 nM PMA for 48 hours.

  • Inflammasome Priming and Inhibition:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The cells are then primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

    • Following priming, the cells are pre-treated with various concentrations of this compound, MCC950, or Parthenolide for 1 hour. A vehicle control (e.g., DMSO) is run in parallel.

  • NLRP3 Inflammasome Activation:

    • The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

  • Analysis:

    • ELISA: The cell culture supernatants are collected to measure the concentration of secreted IL-1β using a commercially available ELISA kit.

    • Western Blot: Cell lysates are prepared to analyze the protein levels of cleaved caspase-1 (p20 subunit), NLRP3, and ASC.

    • Cytotoxicity Assay: A lactate dehydrogenase (LDH) assay or MTT assay is performed on the cell supernatants or remaining cells, respectively, to assess any potential cytotoxic effects of the inhibitors.

In Vivo Mouse Model of Silicosis
  • Animal Model:

    • C57BL/6 mice (8-10 weeks old) are used.

    • Silicosis is induced by a single intratracheal instillation of a silica suspension (e.g., 50 mg/kg in sterile saline). Control mice receive sterile saline only.

  • Inhibitor Administration:

    • This compound is administered to the treatment group of mice, typically via intraperitoneal injection or oral gavage, at a predetermined dose and frequency, starting from a specific time point after silica instillation.

  • Endpoint Analysis (e.g., at day 28):

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts and cytokine levels (e.g., IL-1β).

    • Histopathology: Lung tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Masson's trichrome for collagen deposition (fibrosis).

    • Western Blot/RT-qPCR: Lung tissue homogenates are used to determine the expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) and fibrotic markers.

Conclusion

This compound presents a compelling case as a novel inhibitor of the NLRP3 inflammasome. Its potential for direct interaction with the NLRP3 protein and its demonstrated efficacy in a preclinical model of silicosis, coupled with a favorable cytotoxicity profile compared to its parent compound, andrographolide, highlight its therapeutic potential.[1] In comparison, MCC950 stands out for its high potency and specificity, making it a valuable tool for targeted NLRP3 research.[2][6] Parthenolide, while effective, exhibits a broader inhibitory profile that may be advantageous in certain contexts but could also lead to off-target effects.[6][8]

For researchers embarking on studies of NLRP3-driven inflammation, the choice of inhibitor will depend on the specific research question. This compound offers a promising natural product-derived alternative with in vivo efficacy. Further studies are warranted to elucidate its precise mechanism of action and to determine its IC50 values in standardized in vitro assays to allow for a more direct comparison with established inhibitors like MCC950. The experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into the therapeutic utility of this compound and other NLRP3 inflammasome inhibitors.

References

Isoandrographolide: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of isoandrographolide against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information is supported by experimental data to aid in the evaluation of its therapeutic potential. While direct comparative quantitative data for this compound is emerging, this guide leverages data from its close structural analog, andrographolide, to provide a comprehensive overview.

Executive Summary

This compound, a diterpenoid lactone derived from Andrographis paniculata, demonstrates significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[1][2] This guide presents available quantitative data for this compound and its analogue andrographolide, comparing their efficacy with commonly used NSAIDs and corticosteroids. The data suggests that andrographolide derivatives exhibit a broad spectrum of anti-inflammatory activity, distinct from the targeted cyclooxygenase (COX) inhibition of NSAIDs.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo anti-inflammatory activities of andrographolide (as a proxy for this compound's general mechanism), this compound itself where data is available, and common anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity (IC50 Values)
CompoundTargetIC50 (µM)Cell LineStimulant
Andrographolide PGE28.8[3][4]RAW264.7LPS & IFN-γ
Nitric Oxide (NO)7.4[4][5]RAW264.7LPS & IFN-γ
TNF-α23.3[3][4]RAW264.7LPS & IFN-γ
IL-612.2[3]THP-1LPS
NF-κB26.0ELAM9-RAW264.7LPS
This compound Antiproliferative (HL-60)6.30[6]HL-60-
Diclofenac PGE2< 0.1RAW264.7LPS & IFN-γ
Nitric Oxide (NO)222[4][5]RAW264.7LPS & IFN-γ
TNF-α> 150RAW264.7LPS & IFN-γ
Aspirin PGE214.10RAW264.7LPS & IFN-γ
Nitric Oxide (NO)> 1000RAW264.7LPS & IFN-γ
TNF-α> 1500RAW264.7LPS & IFN-γ
Ibuprofen PGE20.3RAW264.7LPS & IFN-γ
Nitric Oxide (NO)> 1000RAW264.7LPS & IFN-γ
TNF-α> 1500[4][5]RAW264.7LPS & IFN-γ
Paracetamol PGE27.73[3][4]RAW264.7LPS & IFN-γ
Nitric Oxide (NO)> 1000RAW264.7LPS & IFN-γ
TNF-α> 1500RAW264.7LPS & IFN-γ
Dexamethasone ----

Note: IC50 values for NSAIDs on NO and TNF-α are significantly higher, indicating weaker activity against these targets compared to andrographolide.

Table 2: In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelDosageInhibition of Edema (%)
Andrographolide Derivative (Cpd 6) Carrageenan-induced paw edema (rat)0.90 mmol/kg50.4[7]
Diclofenac Carrageenan-induced paw edema (rat)3-100 mg/kgDose-dependent
Andrographolide Carrageenan-induced paw edema (rat)3-100 mg/kgDose-dependent[8]

Experimental Protocols

In Vitro Inhibition of Pro-Inflammatory Mediators

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the production of prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (RAW264.7) or human monocytic cells (THP-1) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound, andrographolide, NSAIDs, or corticosteroids prior to stimulation.

  • Quantification:

    • PGE2: Measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • NO: Determined by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

    • TNF-α & IL-6: Quantified in the supernatant by ELISA.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Treatment: Animals are orally administered the test compound (this compound/andrographolide derivatives or diclofenac) or a vehicle control.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

This compound and Andrographolide

The anti-inflammatory effects of this compound and its analogue are primarily mediated through the inhibition of the NF-κB signaling pathway. This compound has also been shown to specifically inhibit the NLRP3 inflammasome.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates This compound This compound This compound->NFkB Inhibits DNA binding NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits activation Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to

Caption: this compound's anti-inflammatory mechanism.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Physiological functions Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits G Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds to GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus translocates to Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IκB) Nucleus->Anti_inflammatory_Genes Upregulates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Downregulates G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A 1. Cell Culture (e.g., RAW264.7) B 2. Pre-treatment with Test Compound A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Measurement of Inflammatory Mediators (ELISA, Griess Assay) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

Cross-validation of Isoandrographolide's therapeutic effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of Isoandrographolide in various disease models. While research on this compound is emerging, this document summarizes the existing experimental data, comparing its performance with its well-known structural analog, Andrographolide.

Executive Summary

This compound, a diterpenoid lactone from Andrographis paniculata, has demonstrated promising therapeutic potential, particularly in inflammatory conditions. Notably, in a preclinical model of silicosis, this compound exhibited a more potent anti-inflammatory and anti-fibrotic effect with lower cytotoxicity compared to Andrographolide[1]. Its mechanism of action in this model involves the inhibition of the NLRP3 inflammasome. While data on its anti-cancer and anti-viral activities are less extensive than for Andrographolide, preliminary studies on this compound derivatives suggest potential in these areas as well. This guide presents the available quantitative data, experimental protocols, and key signaling pathways to facilitate further research and drug development efforts.

Anti-inflammatory Effects

The most robust data for this compound's therapeutic efficacy comes from studies on inflammatory diseases, particularly silicosis, an occupational lung disease characterized by inflammation and fibrosis.

Comparative Efficacy in a Silicosis Mouse Model

A key study demonstrated that this compound (ISA) administration significantly ameliorated silica-induced lung injury, reduced inflammatory responses, and attenuated collagen deposition in mice[1][2]. When compared to Andrographolide (AD), this compound showed a more potent therapeutic effect[1].

ParameterControl (Silica)This compound (ISA) TreatedAndrographolide (AD) TreatedReference
Lung Injury Score HighSignificantly ReducedReduced[2]
Collagen Deposition HighSignificantly AttenuatedAttenuated[2]
Inflammatory Cell Infiltration HighSignificantly ReducedReduced[2]
NLRP3 Expression HighSignificantly InhibitedNot Reported[2]
ASC Expression HighSignificantly InhibitedNot Reported[2]
Caspase-1 Expression HighSignificantly InhibitedNot Reported[2]
Cytotoxicity N/ALowerHigher[1]
Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects in the silicosis model by directly targeting and inhibiting the activation of the NLRP3 inflammasome complex[1][2]. Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein[2].

.

Inhibition of NLRP3 Inflammasome by this compound.
Experimental Protocol: In Vivo Silicosis Mouse Model

The following is a summarized protocol for inducing and treating silicosis in a mouse model, based on available literature.

  • Animal Model: C57BL/6 mice are commonly used[2].

  • Induction of Silicosis: A single intratracheal instillation of a silica suspension (e.g., 50 mg/mL) is administered to the mice. Control groups receive saline[3].

  • Treatment: this compound (or the comparator) is administered, often via intraperitoneal injection, at a specified dosage and frequency (e.g., daily for a set number of weeks) starting after silica instillation[4].

  • Assessment: After the treatment period, various parameters are evaluated, including:

    • Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess lung injury, inflammation, and fibrosis[5].

    • Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-1β, TNF-α) via ELISA[6].

    • Western Blot Analysis: Lung tissue homogenates are used to determine the protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1)[6].

    • Hydroxyproline Assay: To quantify collagen content in the lungs as a measure of fibrosis[7].

.

Workflow for In Vivo Silicosis Model and this compound Treatment.

Anti-Cancer Effects

Research specifically investigating the anti-cancer properties of this compound is limited. However, studies on its derivatives and the extensive research on Andrographolide provide a strong rationale for its potential in this area.

In Vitro Cytotoxicity of this compound Derivatives

A study on novel pyrazole acetals of andrographolide and this compound revealed that while the andrographolide derivatives showed more promising results, the this compound derivatives were generally less active against a panel of 60 human cancer cell lines[8]. This suggests that the stereochemistry of the parent molecule can significantly impact the anti-cancer activity of its derivatives.

Andrographolide as a Comparator in Cancer Models

Andrographolide has demonstrated broad anti-cancer activities by inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways involved in cancer progression[9][10][11][12][13].

Cancer Cell LineIC50 of Andrographolide (µM)Exposure Time (h)Reference
MCF-7 (Breast) 32.90 ± 0.0248[12][14]
MDA-MB-231 (Breast) 37.56 ± 0.0348[12][14]
HCT-116 (Colon) 3.08 (for a derivative)Not Specified[8]
DBTRG-05MG (Glioblastoma) 13.9572[10]
PC-3 (Prostate) 26.4248[4]
Mechanism of Action in Cancer: Insights from Andrographolide

Andrographolide's anti-cancer effects are mediated through multiple signaling pathways, including the inhibition of NF-κB and PI3K/Akt, and the induction of apoptosis via both intrinsic and extrinsic pathways[15][16][17][18][19][20][21].

.

Key Anti-Cancer Signaling Pathways Modulated by Andrographolide.
Experimental Protocol: In Vitro Apoptosis Assay

The following is a general protocol for assessing apoptosis in cancer cells treated with this compound or its analogs.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of the test compound for specific time periods (e.g., 24, 48, 72 hours).

  • Apoptosis Detection: Apoptosis can be quantified using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: The activity of key executioner caspases (e.g., Caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

    • Western Blot Analysis: Expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) are determined.

.

Experimental Workflow for In Vitro Apoptosis Assay.

Anti-viral Effects

The direct anti-viral activity of this compound has not been extensively reported. However, research on Andrographolide and its derivatives has shown significant activity against a range of viruses, including influenza.

Anti-influenza Activity of an Andrographolide Derivative

A study on 14-alpha-lipoyl andrographolide (AL-1), a derivative of andrographolide, demonstrated significant in vitro and in vivo activity against various influenza A virus strains, including H1N1, H5N1, and H9N2[22][23][24][25].

Virus StrainEC50 of AL-1 (µM)Cell LineReference
Influenza A (H1N1) 7.2MDCK
Influenza A (H5N1) 15.2MDCK
Influenza A (H9N2) 8.4MDCK
In Vivo Efficacy of an Andrographolide Derivative Against Influenza

In a mouse model of influenza A infection, oral administration of AL-1 significantly reduced the death rate, prolonged survival, inhibited lung consolidation, and reduced viral titers in the lungs[22][23][24]. The effective dosage ranged from 100 to 200 mg/kg/day[23][24].

Conclusion and Future Directions

This compound is a promising therapeutic agent, particularly for inflammatory diseases, with demonstrated superior efficacy and lower cytotoxicity compared to Andrographolide in a preclinical model of silicosis. Its inhibitory effect on the NLRP3 inflammasome provides a clear mechanistic basis for its anti-inflammatory and anti-fibrotic properties.

Further research is warranted to expand the therapeutic profile of this compound. Specifically, comprehensive studies on its anti-cancer and anti-viral activities are needed to determine its efficacy in these areas. Direct comparative studies with Andrographolide and other standard-of-care agents in a broader range of disease models will be crucial for its potential clinical translation. The development of derivatives of this compound may also offer opportunities to enhance its therapeutic index and explore new therapeutic applications.

References

A comparative analysis of the cytotoxicity of Isoandrographolide and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of two closely related diterpenoid lactones, isoandrographolide and andrographolide, both primarily isolated from Andrographis paniculata. While andrographolide has been extensively studied for its anti-cancer properties, research on this compound is less abundant. This document aims to synthesize the available experimental data to offer an objective comparison of their performance in inducing cancer cell death.

Comparative Cytotoxicity: In Vitro Studies

The cytotoxic effects of both this compound and andrographolide have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a common metric for comparison.

A direct comparative study on human leukaemia HL-60 cells revealed that this compound exhibits a higher antiproliferative activity than andrographolide.[1] In this study, this compound demonstrated an IC50 value of 6.30 µM, while andrographolide had an IC50 of 9.33 µM, indicating that a lower concentration of this compound is required to inhibit the growth of these cancer cells by 50%.[1]

While direct comparative data for other cell lines are limited, extensive research has been conducted on the individual cytotoxic effects of andrographolide across a wide spectrum of cancers.

Table 1: Comparative IC50 Values of this compound and Andrographolide in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
This compound HL-60Human Leukaemia6.30Not Specified[1]
Andrographolide HL-60Human Leukaemia9.33Not Specified[1]
MDA-MB-231Breast Cancer30.2848[2]
MCF-7Breast Cancer36.948[2]
HCT-116Colon Cancer~1548[3]
A549Lung Cancer8.7248[4]
DBTRG-05MGGlioblastoma13.9572[5]
KBOral Carcinoma~30 (106.2 µg/ml)24[6]

Note: The IC50 values for andrographolide are provided from various studies to offer a broader context of its cytotoxic potential. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Cytotoxic Action

The cytotoxic effects of andrographolide are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[7][8]

Andrographolide:

  • Apoptosis Induction: Andrographolide has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This involves the activation of caspases, modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[2][9] The generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway are also key mechanisms in andrographolide-induced apoptosis.[7][10]

  • Cell Cycle Arrest: Andrographolide can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. It has been observed to cause G0/G1 phase arrest in some cell lines and G2/M phase arrest in others.[1][8][11] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

This compound:

The precise molecular mechanisms underlying the cytotoxicity of this compound are less well-characterized compared to andrographolide. However, existing research suggests that it also possesses cytotoxic properties and can induce cell differentiation in myeloid leukaemia cells.[1] Further investigation is required to fully elucidate the signaling pathways modulated by this compound that lead to cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and andrographolide.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or andrographolide (typically ranging from 1 to 100 µM). Include a vehicle control (e.g., DMSO) at a final concentration that does not affect cell viability.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface of apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or andrographolide for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. The results will distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Andrographolide) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Data Processing absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Andrographolide-Induced Apoptosis Signaling Pathway

G Andrographolide Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS Bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) Andrographolide->Bcl2_family JNK ↑ JNK Activation ROS->JNK JNK->Bcl2_family Mito Mitochondrial Membrane Potential Disruption Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling events in andrographolide-induced apoptosis.

Note: The signaling pathway for this compound-induced cytotoxicity is not as extensively characterized as that of andrographolide.

Conclusion

The available data indicates that both this compound and andrographolide possess cytotoxic activity against cancer cells. In the single direct comparative study identified, this compound was found to be more potent than andrographolide in human leukaemia HL-60 cells. Andrographolide has been extensively shown to induce apoptosis and cell cycle arrest through various well-defined signaling pathways. While the precise mechanisms of this compound are yet to be fully elucidated, its demonstrated cytotoxic potential warrants further investigation. This guide provides a foundation for researchers to design and conduct further comparative studies to better understand the therapeutic potential of these two related natural compounds.

References

Unraveling the Anticancer Potential of Andrographis paniculata Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The medicinal plant Andrographis paniculata is a rich source of bioactive diterpenoids, with andrographolide being the most extensively studied for its anticancer properties. However, other related compounds, including isoandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, also exhibit significant potential in cancer research. This guide provides an objective comparison of the anticancer activities of this compound against these other major compounds, supported by available experimental data.

Comparative Cytotoxicity

The in vitro cytotoxic activity of these compounds varies across different cancer cell lines, indicating potential for selective therapeutic applications. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) are key metrics for comparing their potency.

CompoundCancer Cell LineAssayIC50 / CC50 (µM)Reference
This compound Human leukemia (HL-60)MTT6.30[1]
Andrographolide Human leukemia (HL-60)MTT9.33[1]
Human oral squamous carcinoma (HSC-2)MTT8.0 (mean CC50)
Human leukemic (U937)MTT> 13 (Implied)[2]
14-Deoxy-11,12-didehydroandrographolide Human leukemic (U937)MTT13[2]
Neoandrographolide Human oral squamous carcinoma (HSC-2)MTTVery weak cytotoxicity
Human leukemic (U937)MTT> 13 (Implied)[2]
14-Deoxyandrographolide Human oral squamous carcinoma (HSC-2)MTT204 (CC50)

Note: The data for 14-deoxy-11,12-didehydroandrographolide is from a retracted publication and should be interpreted with caution.

An in silico molecular docking study also provides insights into the potential efficacy of these compounds. The study on the binding affinity to the thioesterase (TE) domain of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism, revealed the following:

CompoundFree Binding Energy (kcal/mol)
14-Deoxy-11,12-didehydroandrographolide -7.04
This compound -7.00
Andrographolide -6.57
Neoandrographolide -6.37

This computational analysis suggests that 14-deoxy-11,12-didehydroandrographolide and this compound may have a stronger inhibitory effect on FASN compared to andrographolide and neoandrographolide[3].

Mechanistic Insights: Signaling Pathways

The anticancer effects of Andrographis paniculata compounds are exerted through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.

Andrographolide

Andrographolide is known to influence several key signaling pathways:

  • NF-κB Pathway: Andrographolide is a well-established inhibitor of the NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation[4][5]. It can prevent the degradation of IκBα and interfere with the DNA binding of NF-κB[4].

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Andrographolide has been shown to inhibit this pathway in various cancer cells, contributing to its anticancer effects[6].

  • JAK/STAT Pathway: By inhibiting the JAK/STAT pathway, andrographolide can suppress the expression of genes involved in cell proliferation and survival[6].

andrographolide_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak_stat JAK/STAT Pathway andro Andrographolide IKK IKK andro->IKK inhibits PI3K PI3K andro->PI3K inhibits JAK JAK andro->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene_nfkb Pro-inflammatory & Anti-apoptotic Genes NFkB_nuc->Gene_nfkb activates RTK RTK RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokine Cytokine Receptor Receptor Cytokine->Receptor Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene_jak Proliferation Genes STAT_dimer->Gene_jak

Signaling pathways modulated by Andrographolide.
This compound, Neoandrographolide, and 14-Deoxy-11,12-didehydroandrographolide

The specific signaling pathways modulated by this compound, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide in the context of cancer are less extensively documented than those of andrographolide. However, some studies suggest that 14-deoxy-11,12-didehydroandrographolide may also exert its effects through the PI3K/Akt/mTOR signaling pathway[7]. Further research is required to fully elucidate the mechanisms of action for these compounds.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Andrographis compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to form formazan crystals C->D E 5. Solubilize crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

A generalized workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the compounds for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins, followed by secondary antibodies conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

While andrographolide remains the most studied compound from Andrographis paniculata, emerging evidence suggests that its analogues, particularly this compound and 14-deoxy-11,12-didehydroandrographolide, possess potent anticancer activities that warrant further investigation. Direct comparative studies across a broader range of cancer types are needed to fully understand their relative potencies and therapeutic potential. The methodologies and pathway information provided in this guide serve as a foundation for researchers to design and execute further studies to explore the anticancer promise of these natural compounds.

References

A Head-to-Head Comparison of Isoandrographolide and Synthetic NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, type 2 diabetes, neurodegenerative diseases, and certain cancers. This has spurred the development of numerous inhibitors, broadly categorized into natural compounds and synthetic molecules. This guide provides a detailed head-to-head comparison of Isoandrographolide, a natural diterpenoid lactone, and various synthetic NLRP3 inhibitors, with a focus on their mechanisms of action, potency, and supporting experimental data.

Overview of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. This leads to the assembly of the NLRP3 inflammasome complex, composed of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR K_efflux K+ Efflux NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 Stimuli ATP, Nigericin, MSU crystals Stimuli->K_efflux ROS Mitochondrial ROS Stimuli->ROS K_efflux->NLRP3_active Activation ROS->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL18 Mature IL-18 pro_IL18->IL18

NLRP3 Inflammasome Signaling Pathway

Head-to-Head Comparison: this compound vs. Synthetic Inhibitors

This section provides a comparative analysis of the natural compound this compound and several well-characterized synthetic NLRP3 inhibitors.

Mechanism of Action

This compound: This diterpenoid lactone, isolated from the plant Andrographis paniculata, has been shown to inhibit NLRP3 inflammasome activation.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with residues LYS26 and GLU47.[2] Its inhibitory action leads to a reduction in the expression of key inflammasome components, including NLRP3, ASC, and caspase-1, both in vivo and in vitro.[2] Notably, this compound has demonstrated a more potent therapeutic effect and lower cytotoxicity compared to its more abundant precursor, Andrographolide.[2]

Synthetic NLRP3 Inhibitors: A variety of synthetic inhibitors have been developed, many of which directly target the NLRP3 protein. A prominent example is MCC950 , a potent and selective diaryl sulfonylurea-containing compound.[3][4] MCC950 is known to directly bind to the NACHT domain of NLRP3, inhibiting its ATPase activity and locking the inflammasome in an inactive conformation.[4] Other synthetic inhibitors, such as CY-09 and MNS (3,4-methylenedioxy-β-nitrostyrene) , also target the ATP-binding site within the NACHT domain.[5][6] Some synthetic compounds, like Bay 11-7082 , exhibit a dual mechanism by inhibiting both NF-κB signaling (the priming step) and NLRP3 inflammasome assembly.[7]

Quantitative Data Presentation

Table 1: Inhibitory Potency (IC50) of NLRP3 Inflammasome Inhibitors

CompoundTypeTargetIC50 ValueCell TypeActivator(s)Reference(s)
This compound NaturalNLRP3 InflammasomeNot Reported--[2]
MCC950 SyntheticNLRP37.5 nMMouse BMDMsATP
8.1 nMHuman MDMsATP
CY-09 SyntheticNLRP36 µMMouse BMDMsNot Specified
MNS SyntheticNLRP32 µMMouse BMDMsLPS[5]
Tranilast SyntheticNLRP310-15 µMNot SpecifiedNot Specified[5]
Bay 11-7082 SyntheticNLRP3 & NF-κB---[7]

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on NLRP3 inflammasome activation in a cell-based assay.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes, BMDMs) start->cell_culture priming 2. Priming (e.g., LPS stimulation) cell_culture->priming inhibitor 3. Inhibitor Treatment (Test compound at various concentrations) priming->inhibitor activation 4. Activation (e.g., ATP, Nigericin, or MSU crystals) inhibitor->activation incubation 5. Incubation activation->incubation supernatant 6. Supernatant Collection incubation->supernatant measurement 7. Measurement of IL-1β/IL-18 (ELISA) supernatant->measurement data_analysis 8. Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end

Experimental Workflow for NLRP3 Inhibition Assay

Materials and Reagents:

  • Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • NLRP3 activator (e.g., ATP, Nigericin, or monosodium urate (MSU) crystals).

  • Test inhibitor (this compound or synthetic compound).

  • ELISA kit for human or mouse IL-1β/IL-18.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed THP-1 cells or BMDMs in 96-well plates at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages may be induced with PMA (phorbol 12-myristate 13-acetate).

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for a predetermined time (e.g., 1 hour).

  • Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes, 10 µM Nigericin for 1-2 hours, or 150 µg/mL MSU crystals for 4-6 hours) to the wells.

  • Supernatant Collection: After the activation period, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of IL-1β or IL-18 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Model of NLRP3-Driven Disease

Animal models are essential for evaluating the in vivo efficacy of NLRP3 inhibitors. A commonly used model is the LPS/ATP-induced peritonitis model.

Procedure:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week.

  • Inhibitor Administration: Administer the test inhibitor (e.g., this compound or MCC950) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and time before the inflammatory challenge.

  • Priming: Inject mice intraperitoneally with a priming dose of LPS.

  • Activation: After a set time following LPS priming, inject the mice intraperitoneally with an activating dose of ATP.

  • Sample Collection: At a specific time point after the ATP challenge, collect peritoneal lavage fluid and/or blood samples.

  • Analysis: Measure the levels of IL-1β and other inflammatory markers in the collected samples using ELISA or other appropriate methods. Analyze immune cell infiltration into the peritoneal cavity via flow cytometry.

Logical Flow for Head-to-Head Comparison

The objective comparison of this compound and synthetic NLRP3 inhibitors follows a structured logical progression to arrive at a comprehensive evaluation.

Comparison_Logic start Start: Identify Need for NLRP3 Inhibitors define_classes Define Inhibitor Classes: - Natural (this compound) - Synthetic (e.g., MCC950) start->define_classes mechanism Compare Mechanism of Action define_classes->mechanism potency Compare In Vitro Potency (IC50) define_classes->potency efficacy Compare In Vivo Efficacy define_classes->efficacy conclusion Draw Comparative Conclusions mechanism->conclusion data_tables Summarize Data in Tables potency->data_tables efficacy->conclusion protocols Detail Experimental Protocols protocols->data_tables data_tables->conclusion end End: Inform Drug Development Strategy conclusion->end

Logical Flow of Comparison

Conclusion

Both this compound and synthetic inhibitors represent promising avenues for the therapeutic targeting of the NLRP3 inflammasome. Synthetic inhibitors like MCC950 have been extensively characterized and demonstrate high potency and selectivity, with some advancing to clinical trials. However, challenges such as potential off-target effects and toxicity remain.

This compound, as a natural product, offers the advantage of a potentially favorable safety profile.[2] While a direct quantitative comparison of its potency to leading synthetic inhibitors is currently limited by the lack of a reported IC50 value, qualitative evidence suggests it is a potent inhibitor of NLRP3 inflammasome activation with promising therapeutic effects in preclinical models of inflammatory disease.[2] Further research is warranted to fully elucidate its mechanism of action and to quantify its inhibitory potency, which will be crucial for its future development as a therapeutic agent. This guide provides a framework for the continued comparative evaluation of these and other emerging NLRP3 inflammasome inhibitors.

References

Isoandrographolide: A Potentially Safer Alternative to Andrographolide? A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic profiles of isoandrographolide and its well-studied isomer, andrographolide. This document synthesizes available experimental data to highlight the potential of this compound as a less cytotoxic alternative for therapeutic development.

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, is renowned for its wide array of pharmacological activities, including potent anti-inflammatory, antiviral, and anticancer effects. Its significant cytotoxicity against various cancer cell lines has positioned it as a promising candidate for oncological research. However, the therapeutic window and potential side effects associated with its cytotoxicity necessitate the exploration of safer analogues. This compound, a naturally occurring isomer of andrographolide, has been suggested to possess a more favorable safety profile, although comprehensive comparative data remains limited. This guide aims to consolidate the existing data on the cytotoxicity of both compounds to inform further research and development.

Comparative Cytotoxicity Data

While extensive research has quantified the cytotoxic effects of andrographolide across a multitude of cancer and normal cell lines, direct comparative studies evaluating this compound under identical experimental conditions are scarce in the current literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for andrographolide against various cell lines. The absence of corresponding values for this compound underscores a significant knowledge gap and highlights the need for direct comparative assays.

Table 1: Cytotoxicity of Andrographolide Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MDA-MB-231Breast Cancer30.2848
MCF-7Breast Cancer32.90[1]48[1]
OEC-M1Oral Carcinoma5524[2]
KBOral Cancer~303 (106.2 µg/ml)[3]Not Specified
HCT 116Colon Carcinoma~122 (42.723 µg/ml)[4]Not Specified
DBTRG-05MGGlioblastoma13.9572[5]
A549Lung Carcinoma>100Not Specified[6]

Table 2: Cytotoxicity of Andrographolide Against Normal Human Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (hours)
SVGp12Glial Cells>20024
MCF-10ABreast Epithelial Cells106.148[7]

Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differences in experimental protocols, including the specific assay used and the duration of compound exposure.

Experimental Protocols

To facilitate standardized comparative studies, a detailed methodology for a common cytotoxicity assay is provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Andrographolide and this compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of andrographolide and this compound in DMSO. Further dilute the stock solutions with serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Andrographolide & this compound treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: Workflow for determining and comparing the cytotoxicity of Andrographolide and this compound using the MTT assay.

Signaling Pathways of Andrographolide-Induced Apoptosis

Andrographolide is known to induce apoptosis in cancer cells through the modulation of various signaling pathways. The diagram below illustrates a simplified overview of these mechanisms.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_pathways Other Affected Pathways Andrographolide Andrographolide Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Andrographolide->Death_Receptors ROS ↑ ROS Production Andrographolide->ROS Bax ↑ Bax Andrographolide->Bax Bcl2 ↓ Bcl-2 Andrographolide->Bcl2 NFkB ↓ NF-κB Pathway Andrographolide->NFkB PI3K_Akt ↓ PI3K/Akt/mTOR Pathway Andrographolide->PI3K_Akt MAPK MAPK Pathway Modulation Andrographolide->MAPK Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis PI3K_Akt->Apoptosis

Caption: Simplified signaling pathways involved in Andrographolide-induced apoptosis in cancer cells.

Conclusion and Future Directions

The available data robustly demonstrates the cytotoxic effects of andrographolide against a wide range of cancer cell lines, often at concentrations that are significantly lower than those affecting normal cells. This selectivity is a desirable characteristic for a potential anticancer agent.

Crucially, there is a conspicuous lack of published, direct comparative studies on the cytotoxicity of this compound. While its structural similarity to andrographolide suggests it may possess biological activity, its cytotoxic profile remains largely uncharacterized. The hypothesis that this compound may be less cytotoxic than andrographolide, and therefore a potentially safer therapeutic lead, is compelling but requires rigorous experimental validation.

Future research should prioritize head-to-head cytotoxicity studies of this compound and andrographolide across a panel of cancer and normal cell lines using standardized protocols. Such studies are essential to accurately determine their comparative therapeutic indices and to validate the potential of this compound as a safer alternative for the development of novel therapeutics.

References

A Comparative Study of Isoandrographolide and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of isoandrographolide and its synthetic derivatives, supported by experimental data. This compound, a naturally occurring diterpenoid lactone derived from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. However, limitations such as poor solubility have prompted the development of numerous synthetic analogs with potentially enhanced therapeutic efficacy. This document delves into a comparative analysis of their anticancer and anti-inflammatory activities, details the experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro efficacy of this compound and a selection of its synthetic derivatives against various cancer cell lines and inflammatory markers. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), have been compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound and Its Synthetic Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)DU-145 (Prostate Cancer)K562 (Leukemia)ASK (Breast Cancer)
This compound >50>50-Moderate Activity>50--
3,19-(N-phenyl-3-aryl-pyrazole) acetals of this compound Less ActiveLess ActiveLess ActiveLess ActiveLess ActiveLess ActiveLess Active
17-amino-8-epi-isoandrographolide analogues --Moderate ActivityModerate Activity--Strong Activity
Indolo[3,2-b]andrographolide derivative (6l) 1.851.22--1.24--
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide -0.85 (GI50)-----
3,19-benzylidene acetal of andrographolide --6.6-5.9--

Note: "-" indicates data not available in the searched literature. "Less Active" or "Moderate Activity" indicates that qualitative descriptions were provided without specific IC50 values. Some derivatives are compared to andrographolide due to a lack of direct comparative data with this compound.

Table 2: Comparative Anti-inflammatory Activity of Andrographolide and Related Compounds

Compound/DerivativeAssayCell Line/ModelIC50 (µM)
Andrographolide NO Production InhibitionLPS-stimulated RAW 264.77.4
TNF-α InhibitionLPS-stimulated RAW 264.723.3
NF-κB InhibitionELAM9-RAW264.723.4 - 29.0
14-Deoxy-11,12-didehydroandrographolide NO Production InhibitionLPS-stimulated RAW 264.794.12
Neoandrographolide NO Production InhibitionLPS-stimulated RAW 264.7>100

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative class of this compound derivatives and for key biological assays to evaluate their efficacy.

Synthesis of 17-amino-8-epi-isoandrographolide Analogues

This protocol is a general representation of the synthesis of 17-amino-8-epi-isoandrographolide analogues, which have shown significant cytotoxic activity. The synthesis proceeds through a one-pot cascade reaction.

Materials:

  • Andrographolide

  • Aniline derivatives

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolve andrographolide in an appropriate organic solvent at room temperature.

  • Add the desired aniline derivative to the solution.

  • Stir the reaction mixture at room temperature. The reaction proceeds through a cascade of epoxide ring opening by the aniline derivative, intramolecular ring closing, and oxa-conjugate addition-elimination reactions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified using column chromatography to yield the desired 17-amino-8-epi-isoandrographolide analogue.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its synthetic derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%. After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Materials:

  • Cells transfected with an NF-κB luciferase reporter construct (e.g., A549/NFκB-luc)

  • Complete culture medium

  • Test compounds

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase). The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase expression compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Andrographolide and its derivatives are known to inhibit this pathway.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus Gene Gene Transcription (Inflammatory & Pro-survival genes) NFkB_active->Gene This compound This compound & Derivatives This compound->IKK Inhibition This compound->NFkB_active Inhibition of DNA binding

Caption: Inhibition of the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling, cell growth, and differentiation. Its aberrant activation is implicated in various cancers.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) STAT_dimer->Gene This compound This compound & Derivatives This compound->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

General Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

Anticancer_Screening_Workflow Start Start: Compound Library Treatment Compound Treatment Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) IC50->Mechanism Active Compounds Lead Lead Compound Identification Mechanism->Lead

Caption: In vitro anticancer drug screening workflow.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological potency of Isoandrographolide and its related natural product, Andrographolide. This document synthesizes available experimental data to offer an objective assessment of their anticancer and anti-inflammatory activities, details the experimental protocols for key assays, and visualizes the signaling pathways involved.

Executive Summary

This compound and Andrographolide, both diterpenoid lactones isolated from Andrographis paniculata, exhibit significant anticancer and anti-inflammatory properties. Available data suggests that this compound may possess superior potency in certain contexts. Notably, this compound has demonstrated greater antiproliferative activity against human leukemia (HL-60) cells. Furthermore, in a preclinical model of silicosis, this compound showed a more potent therapeutic effect and lower cytotoxicity compared to Andrographolide, primarily through the inhibition of the NLRP3 inflammasome. However, a comprehensive, direct comparison across a wide range of cancer cell lines and for various inflammatory markers is still lacking in the current scientific literature. This guide aims to present the existing data to inform further research and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Andrographolide.

Table 1: Comparative Cytotoxicity (IC50 values in µM)

Compound/AnalogHL-60 (Leukemia)
This compound 6.30
Andrographolide 9.33

Source: A 2010 study published in Acta Pharmaceutica Sinica provided a direct comparison of the antiproliferative activities of several ent-labdane diterpenoids from A. paniculata.

Table 2: Cytotoxicity of Andrographolide in Various Cancer Cell Lines (IC50 values in µM)

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-23130.28 (48h)
Breast CancerMCF-736.9 (48h)
GlioblastomaDBTRG-05MG13.95 (72h)
Oral CancerKB106 µg/ml
Colon CancerHT-293.7 µg/mL
Lung CancerA54910.99 (72h)
LeukemiaK5625.1
Prostate CancerPC-35.9

Note: Data for Andrographolide is compiled from multiple sources and experimental conditions may vary. Direct comparison of these values should be made with caution.

Table 3: Anti-inflammatory Activity of Andrographolide (IC50 values in µM)

Inflammatory MediatorCell Line/Assay ConditionIC50 (µM)
Nitric Oxide (NO)LPS-induced RAW 264.7 macrophages7.4[1]
TNF-αLPS and IFN-γ induced RAW 264.7 cells23.3[2]
PGE2LPS and IFN-γ induced RAW 264.7 cells8.8[1][2]
IL-6LPS-stimulated THP-1 cells12.2[1]
IL-1βLPS-stimulated THP-1 cells18.1
NF-κBELAM9-RAW264.7 cells with NF-κB GFP reporter26.0

Signaling Pathways

The anticancer and anti-inflammatory effects of this compound and Andrographolide are mediated through their interaction with key signaling pathways.

This compound and the NLRP3 Inflammasome

This compound has been shown to exert its potent anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The proposed mechanism involves the direct interaction of this compound with the NLRP3 protein, preventing its assembly and subsequent activation of pro-inflammatory caspases and cytokines.[3]

G This compound Inhibition of NLRP3 Inflammasome cluster_0 Cell Membrane cluster_1 Cytosol PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibits Assembly

Caption: this compound inhibits NLRP3 inflammasome activation.

Andrographolide and the NF-κB Signaling Pathway

Andrographolide is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cancer. It exerts its inhibitory effects at multiple points in the pathway, including preventing the degradation of the inhibitory protein IκBα and interfering with the DNA binding of the p50 subunit of NF-κB. This leads to the downregulation of numerous pro-inflammatory and pro-survival genes.

G Andrographolide Inhibition of NF-κB Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades & Releases NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocates Andrographolide_cyto Andrographolide Andrographolide_cyto->IKK Inhibits DNA DNA NF-κB (p50/p65)_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Andrographolide_nuc Andrographolide Andrographolide_nuc->NF-κB (p50/p65)_nuc Inhibits DNA Binding

Caption: Andrographolide inhibits NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

G MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat with varying concentrations of compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Andrographolide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This colorimetric assay measures the amount of nitrite, a stable and soluble breakdown product of NO, to indirectly quantify NO production.

Workflow:

G Griess Assay Workflow A 1. Seed macrophages (e.g., RAW 264.7) in a 96-well plate B 2. Pre-treat with compound for 1h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D 4. Collect cell culture supernatant C->D E 5. Add Griess reagent to supernatant D->E F 6. Incubate for 10-15 min at room temperature E->F G 7. Measure absorbance at 540 nm F->G H 8. Quantify nitrite concentration using a standard curve G->H

Caption: Workflow for the Griess assay for NO inhibition.

Detailed Protocol:

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Andrographolide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Detailed Protocol:

  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 or THP-1 macrophages) in a 24- or 48-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for a specified duration (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the cytokine standard. Use this curve to determine the concentration of the cytokine in the experimental samples.

Conclusion

The available evidence suggests that this compound holds significant promise as a potent anticancer and anti-inflammatory agent, potentially exceeding the efficacy of Andrographolide in specific applications. However, the current body of literature has notable gaps, particularly in direct, head-to-head comparisons of their potency across a broad range of biological assays. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of these related natural products. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.

References

A Comparative Guide to the Structure-Activity Relationship of Isoandrographolide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoandrographolide, a diterpenoid lactone derived from Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a key analog of andrographolide, it serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of this compound and its synthetic analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data to facilitate further research and drug development endeavors.

Core Structure of this compound

The chemical structure of this compound forms the basis for the modifications discussed in this guide. Key sites for chemical derivatization include the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-butyrolactone ring, and the exocyclic double bond at C-8(17). Modifications at these positions have been shown to significantly influence the biological activity of the resulting analogs.

Anticancer Activity: A Comparative Analysis

The cytotoxic effects of this compound and its derivatives have been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for selected analogs, highlighting the impact of specific structural modifications.

Table 1: Anticancer Activity of this compound and its Analogs

CompoundModificationCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
This compound Analogs
1g3,19-(NH-3-(4-chlorophenyl)-pyrazole) acetal of andrographolideHCT-116 (Colon)3.08[1]
Epi-isoandrographolide Analogs
17-amino-8-epi-isoandrographolideAmino group at C-17, epimerization at C-8ASK (Cancer Cell)Strong Activity[2]
A549 (Lung)Moderate Activity[2]
HeLa (Cervical)Moderate Activity[2]
Andrographolide (Parent Compound for Comparison)
Andrographolide-HCT-116 (Colon)>10[1]

Note: The anticancer activity of andrographolide and its derivatives is often attributed to the induction of cell cycle arrest and apoptosis.[1]

Anti-inflammatory Activity: A Comparative Analysis

This compound and its analogs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory concentration (IC₅₀) values for NO production are presented below.

Table 2: Anti-inflammatory Activity of this compound Analogs (Inhibition of NO Production)

CompoundModificationCell LineIC₅₀ (µM)Reference
Andrographolide Analogs
Analog 2a3,19-isopropylideneRAW264.70.34 ± 0.02[3]
Andrographolide (Parent Compound for Comparison)
Andrographolide-RAW264.77.9[4]
Neoandrographolide-RAW264.735.5[4]

While direct IC₅₀ values for TNF-α and IL-6 inhibition by a wide range of this compound analogs are not consistently reported in the literature, studies have shown that certain derivatives can significantly reduce the secretion of these cytokines. For instance, compounds with a 12-hydroxy-14-dehydroandrographolide structure have shown better inhibitory activity against TNF-α and IL-6 than this compound-based compounds.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of approximately 5x10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (typically DMSO, with a final concentration <0.1%).

  • Incubation: The plate is incubated for a specified period, usually 24 to 48 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: A solution of MTT (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Procedure:

  • Cell Seeding: Macrophage cells (e.g., RAW264.7) are seeded in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the IC₅₀ value for NO inhibition is calculated.

Signaling Pathways and Structure-Activity Relationship (SAR) Workflow

The biological activities of this compound and its analogs are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for these compounds.

NF_kB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB NFkB_active Active p50/p65 NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes This compound This compound Analogs This compound->IKK inhibit This compound->NFkB_active inhibit nuclear translocation

NF-κB Signaling Pathway Inhibition

The development of novel this compound analogs follows a systematic workflow to establish the structure-activity relationship.

SAR_Workflow Start Start with This compound Scaffold Synthesis Chemical Modification (e.g., at C-3, C-19, C-14) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., MTT, NO Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Process Optimization->Synthesis

Structure-Activity Relationship Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of isoandrographolide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established laboratory safety protocols and information available for the closely related compound, andrographolide.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle solid this compound in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust particles.

  • Avoid Contamination: Prevent the compound from entering drains, sewers, or waterways.[1] Do not dispose of it with regular household garbage.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused or expired product, contaminated materials (e.g., gloves, absorbent pads, and labware), and empty containers.

    • Keep this compound waste separate from other chemical waste to prevent unintended reactions. Whenever possible, keep the chemical in its original container.

  • Container Management:

    • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The label should include the full chemical name ("this compound"), the approximate quantity, and any solvents present with their concentrations.

    • Ensure the container is kept tightly sealed when not in use to prevent spills or the release of vapors.

  • Management of Solid and Liquid Waste:

    • Solid Waste: Unused or expired solid this compound should be collected as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

    • Liquid Waste: Solutions containing this compound and any solvent rinsate from decontaminating labware should be collected in a designated liquid waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse the contaminated items with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous chemical waste.

    • Following the solvent rinse, wash the labware with soap and water.

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original this compound container.

    • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[2]

    • After rinsing, deface or remove the original label and dispose of the container as solid waste, in accordance with your institution's guidelines.[2]

  • Spill Management:

    • In the event of a spill, use dry cleanup procedures and avoid generating dust.

    • Collect any recoverable solid material into a labeled container.

    • Use an absorbent material to clean the affected area, and place all cleanup materials into the designated waste container.

    • Wash the spill area after the bulk of the material has been removed, and prevent runoff from entering drains.

  • Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Arrange for the collection of the chemical waste through your institution's EHS office or a licensed professional waste disposal company.

Quantitative Data for Related Compound (Andrographolide)

While specific quantitative data for this compound disposal is not available, the following information for the related compound, andrographolide, may serve as a useful reference.

PropertyValueSource
Molecular FormulaC₂₀H₃₀O₅[3]
Molecular Weight350.5 g/mol [3]
Solubility in Ethanol~0.2 mg/mL[3]
Solubility in DMSO~3 mg/mL[3]
Solubility in Dimethylformamide (DMF)~14 mg/mL[3]
Drain Disposal pH Range (General)5.5 - 10.5

Note: Drain disposal is generally not recommended for this type of compound. Always consult with your EHS office before disposing of any chemical down the drain.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The step-by-step disposal protocol provided above is based on general best practices for laboratory chemical waste management.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal cluster_3 Decontamination A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate this compound Waste (Keep in original or designated container) A->B G Decontaminate Labware (Solvent Rinse -> Wash) A->G C Collect Waste in a Leak-Proof Container B->C D Label Container with: - Full Chemical Name - Quantity & Concentration - Date C->D E Store Sealed Container in Designated Waste Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F H Collect Rinsate as Hazardous Waste G->H H->C

Caption: Workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。